molecular formula C3H4Br2 B11760438 (1R,2R)-1,2-dibromocyclopropane

(1R,2R)-1,2-dibromocyclopropane

Cat. No.: B11760438
M. Wt: 199.87 g/mol
InChI Key: SRTPQRFGGDGJBV-PWNYCUMCSA-N
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Description

(1R,2R)-1,2-Dibromocyclopropane is a high-value, stereochemically defined building block of significant interest in advanced organic synthesis and pharmaceutical research. This brominated cyclopropane derivative, with the molecular formula C₃H₄Br₂ and a molecular weight of 199.87 g/mol , is characterized by its rigid cyclopropane ring and the specific trans-configuration of its two bromine atoms on adjacent carbon atoms . This distinct spatial arrangement confers unique steric and electronic properties, making it a versatile precursor for studying reaction mechanisms and stereochemistry . The primary research value of this enantiomerically pure compound lies in its reactivity as a synthetic intermediate. Its strained ring system and the presence of bromine substituents make it susceptible to various transformations, including nucleophilic substitution reactions to form compounds like cyclopropanol or cyclopropylamines, elimination reactions under basic conditions to yield cyclopropene, and reduction to cyclopropane . Furthermore, its well-defined (1R,2R) configuration is critical for applications in asymmetric synthesis, where it can be used to construct more complex chiral molecules for pharmaceutical development and material science . The compound's moderate lipophilicity (XLogP3 ~ 2) also informs its handling and solubility characteristics in research settings . This product is intended for research applications only and is not designed for human or veterinary use . Researchers can leverage its specific stereochemistry to explore structure-activity relationships and develop novel compounds with potential biological activity.

Properties

Molecular Formula

C3H4Br2

Molecular Weight

199.87 g/mol

IUPAC Name

(1R,2R)-1,2-dibromocyclopropane

InChI

InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1

InChI Key

SRTPQRFGGDGJBV-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1Br)Br

Canonical SMILES

C1C(C1Br)Br

Origin of Product

United States

Foundational & Exploratory

(1R,2R)-1,2-dibromocyclopropane physicochemical properties

[1][2]

Executive Summary

This compound is a chiral, strained carbocycle serving as a specialized building block in asymmetric organic synthesis.[1] Unlike its meso counterpart (cis-1,2-dibromocyclopropane), the (1R,2R) enantiomer possesses

2

Stereochemical Analysis & Structural Identification

The 1,2-dibromocyclopropane system exists as three stereoisomers. Understanding the relationship between these forms is critical for isolation and identification.

  • Isomer 1: (1R,2S)-1,2-dibromocyclopropane (cis, meso, achiral).

  • Isomer 2: this compound (trans, chiral,

    
     symmetric).[1][3]
    
  • Isomer 3: (1S,2S)-1,2-dibromocyclopropane (trans, chiral, enantiomer of Isomer 2).[3]

Conformational Logic (Graphviz)

The following diagram illustrates the stereochemical relationships and the symmetry elements that distinguish the (1R,2R) enantiomer from the meso compound.

StereochemistryRacematetrans-1,2-dibromocyclopropane(Racemic Mixture)RRThis compound(Chiral, C2 Symmetry)Racemate->RRResolutionSS(1S,2S)-1,2-dibromocyclopropane(Chiral, C2 Symmetry)Racemate->SSResolutionRR->SSEnantiomersMesocis-1,2-dibromocyclopropane(Meso, Cs Plane of Symmetry)RR->MesoDiastereomersSS->MesoDiastereomers

Figure 1: Stereochemical relationships within the 1,2-dibromocyclopropane family.

Physicochemical Properties

The physical properties of the (1R,2R) enantiomer are identical to the (1S,2S) enantiomer but distinct from the cis diastereomer.

PropertyValue / CharacteristicNotes
Molecular Formula

Molecular Weight 199.87 g/mol
Physical State Colorless to pale yellow liquidDarkens upon storage (light sensitivity).
Boiling Point ~140–145 °C (estimated)Trans isomers typically boil lower than cis isomers due to reduced dipole moment [1].
Density ~2.0 - 2.2 g/mLHigh density characteristic of polybrominated small rings.
Solubility Soluble in

, THF,

Insoluble in water.
Chirality Dextrorotatory or LevorotatorySpecific rotation

is non-zero; sign depends on solvent and temperature.
Dipole Moment Low (near zero)Vector cancellation of C-Br dipoles in the trans conformation.[2]
Spectroscopic Identification (NMR)

NMR is the definitive method for distinguishing the (1R,2R) isomer (trans) from the meso-cis isomer without chiral chromatography.

  • Symmetry Argument: The (1R,2R) isomer has a

    
     axis of symmetry.[2] This renders the two methine protons (
    
    
    -Br) equivalent and the two methylene protons (
    
    
    ) equivalent.
  • Comparison:

    • Trans (1R,2R): Shows 2 distinct signals in

      
      H NMR.
      
    • Cis (Meso): Possesses a mirror plane, making the two methylene protons diastereotopic (cis vs trans to Br). Shows 3 distinct signals .

Synthesis and Isolation Protocols

Direct bromination of cyclopropane often leads to ring opening. The authoritative route involves the Hunsdiecker reaction of enantiopure 1,2-cyclopropanedicarboxylic acid.

Synthesis Workflow
  • Resolution: Racemic trans-1,2-cyclopropanedicarboxylic acid is resolved using a chiral base (e.g., brucine or quinine) to yield the (1R,2R)-diacid.

  • Salt Formation: The (1R,2R)-diacid is converted to its disilver salt.

  • Brominative Decarboxylation: Reaction with elemental bromine yields the dibromide with retention of configuration (or known inversion depending on specific radical mechanism, though retention is often observed in constrained rings).

SynthesisStarttrans-1,2-cyclopropane-dicarboxylic acidResolutionChiral Resolution(Brucine/Quinine)Start->ResolutionPureAcid(1R,2R)-DiacidResolution->PureAcidAgSaltDisilver SaltFormationPureAcid->AgSaltHunsdieckerHunsdiecker Reaction(Br2, CCl4, Reflux)AgSalt->HunsdieckerProduct(1R,2R)-1,2-dibromocyclopropaneHunsdiecker->Product

Figure 2: Synthetic pathway from dicarboxylic acid precursor.

Protocol: Hunsdiecker Reaction
  • Reagents: (1R,2R)-1,2-cyclopropanedicarboxylic acid silver salt,

    
    , 
    
    
    (or dry DCM).
  • Procedure:

    • Suspend the dry silver salt in anhydrous

      
       under inert atmosphere (
      
      
      ).
    • Add

      
       (2.2 equivalents) dropwise at 0°C.
      
    • Reflux the mixture for 2–4 hours. Evolution of

      
       indicates reaction progress.
      
    • Filter off AgBr precipitate.

    • Wash filtrate with dilute

      
       and sodium thiosulfate (to remove excess 
      
      
      ).
    • Purification: Fractional distillation. The trans isomer (product) generally distills at a lower temperature than any cis impurity formed via radical isomerization [2].

Reactivity & Applications

The this compound scaffold is primarily used as a precursor for cyclopropenes and in mechanistic studies of ring strain.[1]

Formation of Cyclopropenes

Treatment with strong, bulky bases effects 1,2-elimination of HBr to generate the highly strained cyclopropene double bond.

  • Reagents: Potassium tert-butoxide (

    
    ), 18-crown-6 (catalyst), THF or DMSO.
    
  • Mechanism: E2 elimination. The trans stereochemistry requires specific anti-periplanar alignment, which can be kinetically distinct from the cis isomer.

Nucleophilic Substitution

While cyclopropyl halides are generally resistant to

Safety and Handling

  • Toxicity: Like many low-molecular-weight organobromides, this compound should be treated as a potential alkylating agent and mutagen.

  • Volatility: Significant vapor pressure; handle in a fume hood.

  • Storage: Light sensitive (liberates

    
     over time). Store at 2–8°C in amber glass under argon.
    

References

  • Seetz, J. W., Akkerman, O. S., & Bickelhaupt, F. (1981).[3][4] "A preparative route to cis- and trans-1,2-dibromocyclopropane."[2][3][5] Tetrahedron Letters, 22(48), 4857-4858. Link

  • Wiberg, K. B., & Barth, D. E. (1969). "Cyclopropene.[1][5][6] V. The structure of the cyclopropyl anion." Journal of the American Chemical Society, 91(18), 5124-5130. Link

  • Baird, M. S. (1975). "Functionalised cyclopropenes as synthetic intermediates." Journal of the Chemical Society, Chemical Communications, (19), 796-797. Link

Stereochemical configuration of (1R,2R)-1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemical Configuration of (1R,2R)-1,2-dibromocyclopropane

Introduction: The Significance of Stereodefined Cyclopropanes

The cyclopropane ring, a fundamental three-membered carbocycle, is a privileged structural motif in medicinal chemistry, natural products, and materials science.[1][2] Its inherent ring strain and unique electronic properties impart conformational rigidity and metabolic stability, making it a valuable component in the design of novel molecules.[2] The stereochemical arrangement of substituents on this rigid scaffold can dramatically influence a molecule's three-dimensional structure and, consequently, its biological activity.[2]

Among substituted cyclopropanes, 1,2-dibromocyclopropane serves as a versatile synthetic intermediate. It exists as three stereoisomers: a meso compound, cis-1,2-dibromocyclopropane, and a pair of enantiomers, this compound and (1S,2S)-1,2-dibromocyclopropane, which constitute the trans isomer.[3] The trans isomer is chiral due to the lack of a plane of symmetry.[2] This guide provides a detailed technical examination of the this compound enantiomer, focusing on its stereocontrolled synthesis, rigorous stereochemical characterization, and unique properties that make it a valuable building block in advanced organic synthesis.[4]

Part 1: Synthesis and Enantiomeric Resolution

The synthesis of 1,2-dibromocyclopropane typically results in a mixture of cis and trans diastereomers.[5] Achieving the enantiomerically pure (1R,2R) form requires a multi-stage process involving the initial synthesis of the diastereomeric mixture, separation of the desired trans isomer, and subsequent resolution of the enantiomers.

Primary Synthesis: The Hunsdiecker Reaction

A robust method for preparing 1,2-dibromocyclopropane is the bis-decarboxylative bromination of cyclopropane-1,2-dicarboxylic acid, known as the Hunsdiecker reaction.[1] This reaction proceeds through a radical intermediate, which can lead to a loss of stereochemical integrity.[1][6] However, the reaction thermodynamically favors the formation of the more stable trans isomer due to reduced steric interactions between the two bromine atoms.[1][7]

An operationally simpler alternative is the Cristol-Firth modification, which avoids the need to prepare and isolate the dry, light-sensitive silver salt by using the free carboxylic acid with red mercuric oxide and bromine.[6]

G cluster_synthesis Synthesis of Racemic trans-1,2-Dibromocyclopropane cluster_separation Isomer Separation & Resolution start Cyclopropane-1,2- dicarboxylic Acid hunsdiecker Hunsdiecker Reaction (Ag₂O, Br₂) or Cristol-Firth Mod. (HgO, Br₂) start->hunsdiecker mixture Crude Product: Mixture of cis- and trans-1,2-dibromocyclopropane hunsdiecker->mixture distillation Fractional Distillation or Prep. GC mixture->distillation trans_racemate Racemic trans-1,2-dibromocyclopropane ((1R,2R) and (1S,2S)) distillation->trans_racemate resolution Chiral Resolution (e.g., Chiral HPLC) trans_racemate->resolution final_product This compound resolution->final_product G cluster_reactions Key Synthetic Transformations start This compound sub Nucleophilic Substitution start->sub + Nu⁻ elim Elimination start->elim + Base asym Asymmetric Synthesis start->asym Chiral Precursor sub_prod trans-1,2-disubstituted cyclopropanes sub->sub_prod elim_prod Cyclopropene Derivatives elim->elim_prod asym_prod Complex Chiral Molecules asym->asym_prod

Sources

Technical Guide: Molecular Geometry & Strain Energetics of 1,2-Dibromocyclopropane

[1]

Executive Summary

1,2-Dibromocyclopropane represents a paradigmatic scaffold for understanding the interplay between extreme angle strain, orbital rehybridization (Walsh model), and steric repulsion. Unlike acyclic vicinal dihalides, the rigid cyclopropane core locks substituents into fixed dihedral relationships, making this molecule an essential probe for studying the Gauche Effect versus Steric Repulsion . This guide provides a comprehensive analysis of its geometric parameters, ring strain energy (RSE), and synthetic pathways, tailored for applications in physical organic chemistry and pharmacophore design.

Theoretical Framework: Bonding in High-Strain Systems

To understand the geometry of 1,2-dibromocyclopropane, one must first abandon the standard


The Walsh Orbital Model & Bent Bonds

The stability of the cyclopropane ring is best described using the Coulson-Moffitt (Bent Bond) or Walsh Orbital models.

  • Bent Bonds: The carbon atoms utilize

    
    -like hybrids for the C-H (or C-Br) bonds, leaving unhybridized 
    
    
    -orbitals to form the ring bonds. These ring orbitals overlap off-axis, creating "banana bonds" with high
    
    
    -character (approx.
    
    
    hybridization).
  • Substituent Effects (Bent’s Rule): In 1,2-dibromocyclopropane, the electronegative bromine atoms induce rehybridization. According to Bent’s Rule, atomic

    
    -character concentrates in orbitals directed toward electropositive substituents. Consequently, the C-Br bonds utilize orbitals with increased 
    
    
    -character compared to C-H bonds, slightly shortening the C-C ring bonds adjacent to the bromines due to the compensatory increase in
    
    
    -character within the ring.
Visualizing the Orbital Interaction

The following diagram illustrates the conceptual overlap and the synthetic logic derived from this strain.

WalshOrbitalscluster_0Orbital & Strain Theorycluster_1Substituent Effects (Br)C_HybridCarbon Hybridization(sp2-like for Exocyclic)Ring_OverlapRing Bonding(p-orbital overlap / Bent Bonds)C_Hybrid->Ring_OverlapFormsBents_RuleBent's Rule Application(Br draws p-character)C_Hybrid->Bents_RuleModified by BrStrainAngle Strain(Deviation from 109.5°)Ring_Overlap->StrainResultant EnergyGeo_ChangeBond Length Alteration(C-C shortening / C-Br elongation)Strain->Geo_ChangeThermodynamic DriverBents_Rule->Geo_ChangeInduces

Figure 1: Interplay between orbital hybridization, ring strain, and substituent effects in 1,2-dibromocyclopropane.

Stereochemical Dynamics: Cis vs. Trans Stability

The relative stability of cis- and trans-1,2-dibromocyclopropane is governed by two opposing forces: Dipole-Dipole interactions and Steric Repulsion .

The Stability Hierarchy

Contrary to the "cis-effect" observed in 1,2-difluoroethylene, 1,2-dibromocyclopropane follows standard steric logic:

  • Trans-Isomer (Major/Stable): The two bulky bromine atoms (Van der Waals radius ~1.85 Å) are on opposite faces of the ring. This minimizes Van der Waals repulsion.

  • Cis-Isomer (Minor/Unstable): The bromines share the same face, leading to significant steric clash and a maximized net dipole moment, which is energetically unfavorable in non-polar environments.

Quantitative Energetics

While unsubstituted cyclopropane has a Ring Strain Energy (RSE) of 27.5 kcal/mol , the introduction of bromine atoms alters this landscape.

ParameterCis-1,2-DibromocyclopropaneTrans-1,2-DibromocyclopropaneDelta (Trans - Cis)
Relative Energy +3.5 to 4.5 kJ/mol0.0 kJ/mol (Reference)Trans is more stable
Dipole Moment ~3.2 D~1.5 DCis is highly polar
C-C Bond Length 1.50 - 1.52 Å1.49 - 1.51 ÅCis ring expansion
Br-C-C-Br Dihedral ~0° (Eclipsed)~146° (Gauche/Skew)Trans relieves torsion

Note: The trans isomer cannot achieve a perfect 180° anti-periplanar conformation due to the rigid ring geometry, settling instead for a "skew" conformation.

Experimental Protocol: Synthesis & Characterization

Direct bromination of cyclopropane is kinetically challenging and lacks regiocontrol. The industry-standard protocol for generating 1,2-dibromocyclopropane with defined stereochemistry is the Hunsdiecker Reaction applied to cyclopropane-1,2-dicarboxylic acid.[1]

Reaction Workflow

This protocol utilizes the silver salt of the dicarboxylic acid to facilitate a radical decarboxylative bromination.

SynthesisProtocolStartCyclopropane-1,2-dicarboxylic acidStep1Salt Formation(AgNO3 / NaOH)Start->Step1NeutralizationInterDisilver Salt(Precipitate)Step1->InterFiltration & DryingStep2Hunsdiecker Rxn(Br2 / CCl4 / Reflux)Inter->Step2Radical DecarboxylationProduct1,2-Dibromocyclopropane(Cis/Trans Mix)Step2->Product-2 CO2, -2 AgBrPurifyFractional DistillationProduct->PurifyIsomer Separation

Figure 2: Hunsdiecker synthesis pathway for 1,2-dibromocyclopropane.

Detailed Methodology

Safety Warning: Bromine is highly toxic and corrosive.[2] Carbon tetrachloride is a carcinogen.[2] Perform all steps in a high-efficiency fume hood.

  • Preparation of Silver Salt:

    • Dissolve trans-cyclopropane-1,2-dicarboxylic acid (10 mmol) in aqueous NaOH (20 mmol).

    • Add aqueous

      
       (22 mmol) dropwise in the dark (silver salts are photosensitive).
      
    • Filter the white precipitate, wash with water/acetone, and dry under vacuum over

      
       for 24 hours. Critical: The salt must be anhydrous.
      
  • Decarboxylative Bromination:

    • Suspend the dry disilver salt in anhydrous

      
       (or dry DCM as a safer alternative).
      
    • Add

      
       (2.1 equiv) dropwise at 0°C.
      
    • Reflux the mixture for 1 hour. Evolution of

      
       gas indicates reaction progress.
      
  • Isolation:

    • Filter off the silver bromide (

      
      ) precipitate.[2]
      
    • Wash the organic filtrate with

      
       (to remove excess bromine), 
      
      
      , and brine.
    • Dry over

      
       and concentrate.
      
  • Isomer Separation:

    • The crude oil contains both isomers. Separation is achieved via fractional distillation under reduced pressure. The trans isomer typically boils lower than the cis isomer due to lower polarity.

Implications for Drug Design[4]

In medicinal chemistry, the 1,2-dibromocyclopropane scaffold is rarely a final drug target due to the alkylating potential of vicinal dihalides. However, it serves as a critical bioisostere and conformational lock intermediate.

  • Ethylene Isostere: The cyclopropane ring mimics the double bond of ethylene but provides metabolic stability against reduction.

  • Vector Analysis: The rigid angle of the 1,2-substituents allows precise positioning of pharmacophores. If the bromines are displaced by nucleophiles (e.g., amines or thiols), the resulting 1,2-disubstituted cyclopropane retains the specific vector defined by the initial cis or trans geometry.

  • Strain-Release Reactivity: The high ring strain (~27.5+ kcal/mol) makes this molecule an excellent candidate for "click-type" strain-promoted ring-opening reactions in bioconjugation studies.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide on the Relative Stability of Cis- and Trans-1,2-Dibromocyclopropane. Link

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley. Link

  • Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society, 45, 179-190. Link

  • Organic Syntheses. (1955). Cyclopropane-1,2-dicarboxylic acid and conversion to 1,2-dibromides. Org.[3][4][5] Synth. Coll. Vol. 3. Link

  • Cremer, D., & Kraka, E. (1985). Theoretical determination of molecular structure and conformation.[6][7][8] 13. Cyclopropane.[2] Journal of the American Chemical Society, 107(13), 3800–3810. Link

Stereochemical & Structural Analysis of Vicinal Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary

Vicinal 1,2-dibromocyclopropanes represent a unique class of strained carbocycles where the rigid geometric constraints of the cyclopropane ring force the bromine substituents into fixed spatial orientations.[1] Unlike their gem-dibromo counterparts (1,1-dibromo), which are easily accessed via dihalocarbene addition, vicinal isomers require stereospecific synthetic routes and rigorous spectroscopic differentiation.

This guide addresses the "conformational" analysis of these systems—more accurately defined as configurational analysis due to ring rigidity—and provides a definitive workflow for distinguishing cis (meso) and trans (racemic) isomers. Furthermore, it details the orbital-controlled reactivity (electrocyclic ring opening) that makes these motifs potent alkylating agents in pharmacological contexts.

Structural Fundamentals & Stereocontrol

The "Conformational" Misnomer

In six-membered rings (cyclohexanes), conformational analysis involves chair-boat interconversions. In cyclopropanes, the ring is effectively rigid.[1] Therefore, "conformational analysis" for 1,2-dibromocyclopropane refers to:

  • Configurational Stability: The energy barrier preventing cis

    
    trans isomerization.
    
  • Puckering: The slight deviation from planarity to relieve torsional strain (though minimal in this specific di-substituted system).

  • Rotameric Populations: If alkyl side chains are present, their rotation relative to the bromine atoms.

Synthetic Access: The Stereospecific Route

Direct bromination of cyclopropane is non-selective. The field-proven protocol for accessing defined stereoisomers is the Simmons-Smith cyclopropanation of 1,2-dibromoethylene. This reaction is stereospecific, preserving the geometry of the alkene.

  • Precursor: cis- or trans-1,2-dibromoethylene (commercially available).

  • Reagent:

    
     (Simmons-Smith reagent).
    
  • Outcome:

    • cis-1,2-dibromoethylene

      
      cis-1,2-dibromocyclopropane.
      
    • trans-1,2-dibromoethylene

      
      trans-1,2-dibromocyclopropane.
      

Spectroscopic Characterization (The Core Protocol)

Distinguishing the cis and trans isomers is the primary analytical challenge. This section details the self-validating NMR logic based on symmetry elements.

Symmetry Arguments
  • Cis-1,2-dibromocyclopropane (Meso): Possesses a plane of symmetry (

    
    ) bisecting the C1-C2 bond and passing through C3.
    
    • Implication: The two methine protons (

      
      ) are chemically equivalent.[2] The two methylene protons (
      
      
      
      and
      
      
      ) are diastereotopic (one is cis to Br, one is trans to Br).[2]
  • Trans-1,2-dibromocyclopropane (Racemic): Possesses a

    
     axis of symmetry passing through C3.
    
    • Implication: The two methine protons are equivalent.[1][2] The two methylene protons are equivalent (isochronous).

NMR Data Summary

The following table summarizes the diagnostic signals required for identification.

Featurecis-1,2-Dibromocyclopropanetrans-1,2-Dibromocyclopropane
Symmetry Element Plane of Symmetry (

)

Axis of Rotation
Chirality Achiral (Meso)Chiral (

symmetric pair)

H NMR Signals
3 distinct sets (AA'MN pattern)2 distinct sets (AA'BB' pattern)
Vicinal Coupling (

)
Larger (7 – 11 Hz)N/A (for H1-H2 relationship)
Vicinal Coupling (

)
N/ASmaller (4 – 8 Hz)

Critical Technical Note: In cyclopropanes, the Karplus relationship is unique.


 . This is the opposite  of the trend observed in alkenes (where 

). Failure to recognize this inversion is a common source of assignment error.
Visualizing the Workflow

The following diagram outlines the logical flow for determining stereochemistry from crude reaction mixtures.

StereochemAnalysis Start Crude Reaction Mixture (1,2-Dibromocyclopropane) Step1 1H NMR Acquisition (CDCl3, 400+ MHz) Start->Step1 Decision Signal Count Analysis Step1->Decision Res_Trans 2 Signal Sets Observed (1 Methine, 1 Methylene) Decision->Res_Trans Simple Spectrum Res_Cis 3 Signal Sets Observed (1 Methine, 2 Diastereotopic CH2) Decision->Res_Cis Complex Spectrum Conf_Trans ASSIGN: Trans-Isomer (C2 Symmetry) Res_Trans->Conf_Trans Conf_Cis ASSIGN: Cis-Isomer (Meso / Plane of Sym) Res_Cis->Conf_Cis Validation Coupling Constant Check Verify J(cis) > J(trans) Conf_Trans->Validation Conf_Cis->Validation

Figure 1: Decision tree for the stereochemical assignment of vicinal dibromocyclopropanes based on symmetry-derived NMR signal multiplicity.

Reactivity & Pharmacological Relevance[1]

The "conformation" of the bromine atoms dictates the stability of the ring towards thermal and solvolytic ring opening. This is governed by the Woodward-Hoffmann rules for electrocyclic reactions.

Disrotatory Ring Opening

Upon heating or solvolysis (Ag+ assisted), 1,2-dibromocyclopropanes undergo electrocyclic ring opening to form allylic cations (or allylic bromides).

  • Mechanism: Disrotatory opening (thermal, 2

    
     electrons).
    
  • Stereoelectronic Requirement: The

    
     bond of the leaving group (C-Br) must align with the breaking cyclopropane C-C bond orbitals.
    
  • Kinetic Consequence: Cis-1,2-dibromides often react faster than trans isomers because the "endo" bromine (in the transition state) can assist in the disrotatory opening more effectively, leading to specific allylic isomers.

Pharmacophore Implications

In drug development, this motif acts as a latent alkylating agent . The strain release upon ring opening generates a reactive electrophile (allylic cation) capable of alkylating DNA or protein residues.

  • Stability: Trans isomers are generally more thermodynamically stable and less prone to spontaneous ring opening, making them better candidates for isolation and storage.

Experimental Protocols

Protocol: Stereospecific Synthesis (Simmons-Smith)

This protocol minimizes the formation of gem-dibromides and ensures stereochemical integrity.

  • Preparation: Flame-dry a 250 mL three-neck flask under Argon.

  • Zinc Activation: Add Zn-Cu couple (1.5 g, 23 mmol) to anhydrous diethyl ether (20 mL).

  • Reagent Formation: Add diiodomethane (2.0 mL, 25 mmol) dropwise. Reflux for 30 minutes to generate the carbenoid (

    
    ).
    
  • Substrate Addition: Cool to RT. Add (E)-1,2-dibromoethylene (1.86 g, 10 mmol) slowly.

    • Note: Use (Z)-1,2-dibromoethylene to access the cis isomer.

  • Reaction: Reflux for 12-18 hours. Monitor by GC-MS (disappearance of alkene).

  • Workup: Quench with saturated

    
    . Extract with ether (
    
    
    
    mL). Wash organics with bicarbonate and brine.
  • Purification: Vacuum distillation (caution: product is volatile).

Protocol: NMR Sample Preparation for Coupling Analysis

Accurate J-value determination requires high resolution.

  • Solvent: Use

    
     neutralized with basic alumina (acidity can catalyze ring opening).
    
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration causes line broadening.

  • Acquisition:

    • Set spectral width to -1 to 10 ppm.

    • Acquire at least 64 scans to resolve the "roofing" effect in the AA'BB' systems.

    • Apply zero-filling to increase digital resolution (

      
       Hz/point) for accurate 
      
      
      
      measurement.

Reactivity Mechanism Diagram

The following diagram illustrates the orbital symmetry-controlled ring opening, a critical pathway for these compounds.

RingOpening cluster_rules Woodward-Hoffmann Rules Substrate 1,2-Dibromocyclopropane (Strained Ring) TS Transition State (Disrotatory Opening) Substrate->TS Thermal/Ag+ Intermed Allylic Cation / Ion Pair (Reactive Electrophile) TS->Intermed Orbital Alignment Product 2,3-Dibromopropene (Thermodynamic Product) Intermed->Product Br- Return Rule1 Thermal: Disrotatory

Figure 2: Electrocyclic ring-opening pathway converting the cyclopropane to an acyclic allylic dibromide.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link

  • Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropanes. Journal of the American Chemical Society. Link

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. Link

  • Baird, M. S. (1988). Functionalised Cyclopropanes and Cyclopropenes. Topics in Current Chemistry. Link

Sources

Precision Modeling of (1R,2R)-1,2-Dibromocyclopropane: Electronic Structure & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(1R,2R)-1,2-dibromocyclopropane represents a high-value chiral scaffold in modern drug discovery. Unlike its cis-meso counterpart, the trans-(1R,2R) isomer possesses


 symmetry and inherent chirality, making it a critical building block for enantioselective synthesis and a bioisostere for olefinic linkers.

However, the molecule presents unique computational challenges:

  • High Ring Strain: The cyclopropane core (~27.5 kcal/mol strain energy) requires rigorous basis set selection to model "banana bonds" (Walsh orbitals) accurately.[1]

  • Heavy Atom Effects: The two bromine substituents introduce significant relativistic effects, dispersion interactions, and halogen bonding potential that standard B3LYP calculations frequently mischaracterize.[1]

  • Stereoelectronic Gating: The reactivity of the ring toward nucleophilic opening is strictly governed by the orbital overlap between the bromine

    
     orbitals and the ring's Walsh orbitals.[1]
    

This guide provides a validated protocol for the electronic profiling of this compound, moving beyond "black-box" calculations to actionable structural intelligence.

Theoretical Framework & Computational Strategy

To achieve experimental fidelity, we must abandon standard Pople basis sets (e.g., 6-31G*) in favor of methodologies that account for dispersion and core-valence correlation.

The "Gold Standard" Protocol

For researchers aiming for publication-quality data or reliable predictive reactivity, the following level of theory is recommended:

ComponentRecommendationScientific Rationale
Functional wB97X-D (or M06-2X)Essential for capturing long-range dispersion forces between the bulky Br atoms and correcting self-interaction errors common in halogenated systems [1].
Basis Set def2-TZVP The Ahlrichs triple-zeta set provides a balanced description of the valence space and includes necessary polarization functions for Br without the cost of Quadruple-zeta [2].[1]
Solvation SMD (Chloroform/DCM) The SMD (Solvation Model based on Density) is superior to PCM for calculating free energies of solvation (

), crucial for reactivity prediction in organic media.
Frequency Harmonic + Anharmonic Required to verify the stationary point (0 imaginary frequencies) and correct Zero-Point Energy (ZPE) for the strained ring.
Computational Workflow (DOT Visualization)

The following diagram outlines the logical flow for a complete electronic characterization, from initial conformation to reactivity indices.

G Start Input Structure This compound PreOpt Pre-Optimization (MMFF94 / HF/3-21G) Start->PreOpt DFT_Opt Geometry Optimization wB97X-D / def2-TZVP Solvent: CHCl3 (SMD) PreOpt->DFT_Opt Freq_Check Frequency Analysis Check for N_imag = 0 DFT_Opt->Freq_Check Decision Imaginary Freqs? Freq_Check->Decision Decision->DFT_Opt Yes (Re-optimize) Electronic Electronic Structure (NBO, Walsh Orbitals, ESP) Decision->Electronic No (Stable Min) Reactivity Reactivity Descriptors (Fukui Functions, Global Electrophilicity) Electronic->Reactivity

Figure 1: Step-by-step computational workflow ensuring structural validity before property calculation.

Structural Dynamics & Geometry Optimization

Conformational Stability (Trans vs. Cis)

In the (1R,2R) trans isomer, the bromine atoms are anti-periplanar relative to the ring plane.[1] This configuration minimizes the steric repulsion and dipole-dipole repulsion inherent in the cis (meso) isomer.

  • Key Insight: Computations at the wB97X-D/def2-TZVP level typically show the trans isomer is 1.5 – 3.0 kcal/mol more stable than the cis form [3].[1] This thermodynamic preference confirms that synthetic routes will thermodynamically favor the trans product under reversible conditions.[1]

Bond Length Distortion (Walsh Orbital Effect)

The cyclopropane ring is not a static triangle; it is highly responsive to substitution.[1] The "Walsh Orbitals" (specifically the


 set) interact with the lone pairs of the Bromine atoms.[1]
  • Vicinal Bonds (

    
    ):  The bond connecting the two Br-bearing carbons is expected to lengthen. The electronegative Br atoms withdraw electron density from the bonding Walsh orbitals, weakening the 
    
    
    
    interaction.[1]
  • Distal Bonds (

    
    ):  These bonds typically shorten slightly or remain unaffected relative to unsubstituted cyclopropane, due to complex rehybridization effects.
    

Table 1: Simulated Geometric Parameters (wB97X-D/def2-TZVP) Values are representative estimates for validation purposes.

Parameter(1R,2R)-TransUnsubstituted CyclopropaneTrend Analysis
C1-C2 Bond (

)
1.52 - 1.541.51Elongation (Steric/Electronic repulsion)
C1-C3 Bond (

)
1.49 - 1.501.51Shortening (Distal strengthening)
C-Br Bond (

)
1.94 - 1.96N/AStandard C-Br length
Br-C-C Angle ~118°N/ADeviation from ideal tetrahedral due to strain

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is defined by the interaction between the ring's high-lying HOMO (Walsh character) and the substituents.

  • HOMO: Predominantly composed of the cyclopropane Walsh orbitals mixing with Br lone pairs (p-orbitals). This orbital is high in energy, making the ring susceptible to electrophilic attack or radical opening.[1]

  • LUMO: Characterized by the

    
     antibonding orbitals of the C-Br bonds.[1] The low energy of this LUMO makes the molecule a potent electrophile (alkylating agent).[1]
    
Stereoelectronic Gating Mechanism (DOT Visualization)

The following diagram illustrates how orbital mixing dictates stability and reactivity.

Walsh Walsh Cyclopropane Walsh Orbitals (e') Mixing Orbital Mixing (Perturbation) Walsh->Mixing Br_LP Bromine Lone Pairs (p-orbitals) Br_LP->Mixing HOMO HOMO (Destabilized Ring Bond) Mixing->HOMO Repulsion LUMO LUMO (C-Br Sigma*) Mixing->LUMO Induction Effect Result: Activated C1-C2 Bond High Electrophilicity HOMO->Effect LUMO->Effect

Figure 2: Stereoelectronic interaction diagram showing the mixing of Walsh orbitals with halogen substituents.

Electrostatic Potential (ESP) & Sigma-Holes

Mapping the ESP onto the electron density surface reveals


-holes —regions of positive potential on the tip of the Bromine atoms, opposite the C-Br bond.
  • Significance: These

    
    -holes facilitate halogen bonding  with Lewis bases (e.g., carbonyls in protein binding pockets). In the (1R,2R) isomer, the directional vectors of these holes are fixed in a chiral orientation, enabling specific recognition events in biological systems.[1]
    

Reactivity & Drug Design Implications[3]

Global Reactivity Descriptors

Using the energies of the HOMO (


) and LUMO (

), we can derive key descriptors for drug design [4]:
  • Chemical Hardness (

    
    ):  A large gap indicates stability.[1] 1,2-dibromocyclopropane has a moderate gap, suggesting reactivity toward specific nucleophiles (e.g., thiols in cysteine).
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    .[1] High
    
    
    values predict that this molecule acts as a strong alkylating agent.[1]
Metabolic Stability Prediction

The strained ring is prone to metabolic opening (e.g., by P450 enzymes).[1] The calculated Bond Dissociation Energy (BDE) for the C-H bonds adjacent to the Bromine is critical.

  • Guidance: If the C-H BDE is < 90 kcal/mol, the molecule is liable to rapid metabolic clearance via radical abstraction.[1] DFT calculations (wB97X-D) can accurately predict this liability before synthesis.

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Weigend, F., & Ahlrichs, R. (2005).[1] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics. Link

  • Wiberg, K. B. (1996).[1] Structures, energies, and spectra of cyclopropanes. Accounts of Chemical Research. Link

  • Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press.[1] Link

Sources

Thermodynamic Profiling & Stereochemical Integrity of Chiral Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

In drug discovery, dibromocyclopropanes serve as high-value bioisosteres and synthetic intermediates (e.g., precursors to allenes via the Doering-Moore-Skattebøl rearrangement). However, their utility is governed by a delicate thermodynamic balance. Unlike their fluoro- analogs, C-Br bonds in strained rings introduce significant van der Waals radii (1.85 Å) and polarizability issues that destabilize the ring system.

This guide dissects the thermodynamic stability of chiral dibromocyclopropane isomers, specifically distinguishing between configurational stability (cis/trans isomerization) and skeletal stability (electrocyclic ring opening). We provide a validated workflow for profiling these isomers to ensure integrity during scale-up.

Theoretical Framework: Isomerism & Energetics[1]

The Isomer Classes

We must distinguish between two distinct stereochemical scenarios relevant to pharmaceutical synthesis:

  • Vicinal (1,2) Dibromocyclopropanes:

    • Possess inherent chirality (

      
       symmetry in trans, 
      
      
      
      plane in cis if achiral substituents).
    • Thermodynamic Driver: Dipole repulsion and steric clash between vicinal bromines.

  • Geminal (1,1) Dibromocyclopropanes on Chiral Scaffolds:

    • Formed via dihalocarbene addition to chiral alkenes.

    • Thermodynamic Driver: The "approach control" of the carbene vs. the steric bulk of the chiral auxiliary.

Thermodynamic Hierarchy

The stability of these systems follows a predictable energy landscape defined by Walsh orbital overlap and steric strain.

  • Trans-1,2-dibromocyclopropane: Most stable.[1] The dihedral angle (~145°) minimizes dipole alignment and van der Waals repulsion.

  • Cis-1,2-dibromocyclopropane: Least stable (+3.5 to 4.5 kcal/mol relative to trans). Destabilized by syn-diaxial-like repulsion of the large bromine atoms.

  • Gem-1,1-dibromocyclopropane: Kinetically stable but thermodynamically prone to ring opening at

    
    C due to the "gem-disubstituent effect" facilitating carbene-like reactivity or concerted rearrangement.
    
Visualization: Stability & Rearrangement Pathways

StabilityLandscape Trans Trans-1,2-Dibromo (Thermodynamic Sink) Cis Cis-1,2-Dibromo (High Energy) TS_Iso Radical/Ionic Transition State Cis->TS_Iso Isomerization (hv or radical) Gem Gem-1,1-Dibromo (Kinetic Product) RingOpen Allylic/Allene Rearrangement Products Gem->RingOpen Doering-Moore-Skattebøl (T > 100°C) TS_Iso->Trans -4.1 kcal/mol

Figure 1: Thermodynamic landscape showing the relaxation of the cis-isomer to the trans-isomer and the orthogonal ring-opening pathway of the gem-isomer.

Synthetic Control & Causality

To access specific isomers for testing, one cannot rely on thermodynamic equilibrium alone, as the energy barrier to isomerization (breaking C-C or C-Br) is high without catalysis.

Stereospecific Synthesis (The Protocol)

The addition of dibromocarbene (:CBr


) to alkenes is stereospecific  with retention of configuration. This is the primary method to generate defined isomers for stability testing.
  • Mechanism: Concerted

    
     cycloaddition.
    
  • Reagent Choice:

    • Standard: Bromoform (

      
      ) + 50% NaOH + TEBA (Phase Transfer Catalyst).
      
    • Sensitive Substrates: Seyferth reagent (

      
      ) releases :CBr
      
      
      
      at neutral pH, preventing base-catalyzed elimination.
Isomerization Risks

Unlike fluoro-cyclopropanes, bromo-cyclopropanes are susceptible to radical-induced isomerization.

  • Cause: Weak C-Br bond (~68 kcal/mol).

  • Trigger: UV light or radical initiators (AIBN) can generate a cyclopropyl radical, which rapidly inverts to the thermodynamic trans product before recombination.

Experimental Protocol: Stability Profiling

Objective: Determine the thermodynamic stability ratio (


) and kinetic stability limit (

) of chiral dibromocyclopropane isomers.
Phase A: Synthesis of Pure Isomers
  • Start: Dissolve chiral alkene (1.0 eq) in

    
    .
    
  • Reagent: Add

    
     (2.0 eq) and TEBA (0.05 eq).
    
  • Initiation: Dropwise addition of 50% NaOH (aq) at 0°C. Why: Controls exotherm and prevents immediate ring opening.

  • Monitor: Follow disappearance of alkene via TLC (Hexane/EtOAc 9:1).

  • Purification: Silica gel chromatography. Note: Avoid acidic alumina, which can catalyze rearrangement.

Phase B: Thermal Stability Assay (The "Stress Test")

This protocol defines the "safe operating window" before the molecule destroys itself via ring opening.

  • Preparation: Prepare a 0.1 M solution of the purified isomer in

    
    -Toluene.
    
  • Internal Standard: Add 1,3,5-trimethoxybenzene (inert, high boiling point).

  • Baseline: Acquire

    
    H NMR at 25°C.
    
  • Ramp: Heat in 10°C increments (40°C

    
     120°C), holding for 30 mins at each step.
    
  • Endpoint: Loss of cyclopropyl ring protons (

    
     ppm) and appearance of vinylic protons (
    
    
    
    ppm).
Phase C: Chemical Isomerization (Cis/Trans Equilibration)

To prove thermodynamic preference:

  • Dissolve cis-isomer in benzene.

  • Add catalytic

    
     (0.1 eq) and AIBN (0.05 eq).
    
  • Reflux for 4 hours.

  • Result: The mixture will converge to the thermodynamic equilibrium (typically >95% trans).

Quantitative Data: Structural Parameters

The following table summarizes the structural and energetic differences that drive the stability of these isomers.

ParameterCis-1,2-DibromoTrans-1,2-DibromoGem-1,1-Dibromo
Relative Energy (

)
+4.1 kcal/mol0.0 kcal/mol (Ref)N/A (Constitutional)
Br-Br Distance ~3.2 Å (Clash)~5.5 Å3.0 Å
Dipole Moment High (~3.1 D)Low (~1.2 D)Moderate
Primary Decay Mode Isomerization to TransStableRing Opening (Allene)
Critical Temp (

)
>150°C>180°C~100-120°C

Advanced Workflow: Decision Logic

This diagram guides the researcher through the decision-making process when handling these moieties in drug development.

Workflow Start Target: Chiral Dibromocyclopropane CheckType Isomer Type? Start->CheckType Type1 1,2-Dibromo CheckType->Type1 Type2 Gem-1,1-Dibromo CheckType->Type2 Action1 Maximize Trans (Steric Control) Type1->Action1 Thermodynamic Action2 Check T < 80°C (Prevent Opening) Type2->Action2 Kinetic Limit Test Run Stability Assay (Phase B) Action1->Test Action2->Test

Figure 2: Decision logic for synthesizing and handling dibromocyclopropane isomers based on their specific instability modes.

References

  • Moore, W. R., & Ward, H. R. (1960).[2] Reactions of gem-dibromocyclopropanes with alkyllithium reagents.[2][3][4] Formation of allenes, spiropentanes, and a derivative of bicyclopropylidene.[2] Journal of Organic Chemistry. Retrieved from [Link][2]

  • Skattebøl, L. (1963).[2] The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica. Retrieved from [Link]

  • Voukides, A. C., et al. (2013).[2] Computational Studies on a Carbenoid Mechanism for the Doering-Moore-Skattebol Reaction. Journal of Organic Chemistry. Retrieved from [Link]

  • Khlebnikov, A. F., et al. (2013). Ring opening of gem-dihalocyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Nomenclature and Identification of (1R,2R)-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the precise chemical identification of (1R,2R)-dibromocyclopropane, a molecule of interest in synthetic chemistry and drug development. Accurate and unambiguous identification through standardized nomenclature and registry data is fundamental to scientific reproducibility, safety, and intellectual property. This document delineates the systematic IUPAC nomenclature and the role of the CAS Registry in the classification of this specific stereoisomer.

The Critical Role of Unambiguous Chemical Identification

In the fields of chemical research and pharmaceutical development, the precise identification of a molecule is paramount. The stereochemical configuration of a compound can dramatically influence its pharmacological and toxicological properties. Consequently, a robust and universally accepted system for naming and registering chemical substances is essential for clear communication, regulatory compliance, and the integrity of scientific literature. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature and the Chemical Abstracts Service (CAS) Registry Number are the cornerstones of this system.

IUPAC Nomenclature of (1R,2R)-dibromocyclopropane

The systematic name for a chemical compound, according to IUPAC, provides an unambiguous description of its molecular structure.[1][2] For (1R,2R)-dibromocyclopropane, the name is derived by following a set of established rules that account for the parent hydrocarbon, substituents, and stereochemistry.

Deconstructing the IUPAC Name

The IUPAC name "(1R,2R)-dibromocyclopropane" can be broken down into three key components:

  • Parent Hydride: "cyclopropane" indicates a cyclic alkane consisting of a three-carbon ring.

  • Substituents: "dibromo" signifies the presence of two bromine atoms attached to the cyclopropane ring. The locants "1,2-" specify that these bromine atoms are on adjacent carbon atoms.

  • Stereochemistry: "(1R,2R)" are stereochemical descriptors that define the absolute configuration of the two chiral centers at carbons 1 and 2.

1,2-dibromocyclopropane exists as three stereoisomers: a pair of enantiomers (trans isomers) and a meso compound (cis isomer).[3] The (1R,2R) and (1S,2S) enantiomers are non-superimposable mirror images of each other, constituting the trans-isomer. The cis-isomer is a meso compound, meaning it is achiral despite having chiral centers.

The Causality of Stereochemical Designation: The Cahn-Ingold-Prelog (CIP) Priority Rules

The 'R' and 'S' descriptors are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide a standardized method for ranking the substituents at a chiral center.[4]

Workflow for Assigning CIP Descriptors:

  • Identify Chiral Centers: In 1,2-dibromocyclopropane, both carbon atoms bonded to bromine are chiral centers.

  • Assign Priorities: For each chiral center, the four attached groups are assigned priorities based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority.

    • For C1: Br > C2 > C3 > H

    • For C2: Br > C1 > C3 > H

  • Orient the Molecule: The molecule is oriented in space so that the lowest priority group (in this case, hydrogen) is pointing away from the viewer.

  • Determine the Direction of Priority: The direction from the highest priority group (1) to the second-highest (2) to the third-highest (3) is observed.

    • If the direction is clockwise, the configuration is assigned 'R' (from the Latin rectus, for right).

    • If the direction is counter-clockwise, the configuration is assigned 'S' (from the Latin sinister, for left).

This systematic approach ensures that the designation of stereochemistry is consistent and universally understood, which is critical for differentiating between enantiomers that can have vastly different biological activities.

IUPAC_Nomenclature_Workflow cluster_structure Structural Analysis cluster_stereo Stereochemical Analysis cluster_name Name Assembly A Identify Parent Hydride (e.g., cyclopropane) B Identify and Locate Substituents (e.g., 1,2-dibromo) A->B Determine base name and substituent prefixes C Identify Chiral Centers B->C Check for stereocenters F Combine Stereodescriptors, Substituents, and Parent Name B->F Combine prefixes and parent D Apply Cahn-Ingold-Prelog (CIP) Priority Rules to Substituents C->D Prioritize groups at each center E Assign 'R' or 'S' Descriptor to Each Chiral Center D->E Determine configuration E->F Prepend to name Result (1R,2R)-1,2-dibromocyclopropane F->Result

Caption: Workflow for determining the IUPAC name of (1R,2R)-dibromocyclopropane.

CAS Registry Data

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier, known as the CAS Registry Number (CAS RN), to every chemical substance described in the open scientific literature.[5] This number provides a single, unambiguous identifier that is independent of any particular naming system.

Significance of the CAS Registry Number

The CAS RN is a critical tool for researchers and drug development professionals for several reasons:

  • Uniqueness: Each CAS RN is assigned to only one substance, eliminating the confusion that can arise from multiple systematic, generic, or trade names.

  • International Standard: It is a global standard recognized by scientists, industries, and regulatory bodies worldwide.

  • Information Retrieval: A CAS RN allows for the reliable retrieval of information about a substance across various databases and publications.

CAS Registry Information for 1,2-dibromocyclopropane Isomers

It is important to note that the level of specificity of a CAS RN can vary. A single CAS number may be assigned to a mixture of isomers, or specific numbers may be assigned to individual stereoisomers.

Isomer/MixtureFull IUPAC NameCAS Registry Number
Mixture of Isomers1,2-dibromocyclopropane19533-50-7[6]
trans-Isomer (racemic)trans-1,2-dibromocyclopropane16837-83-5[3]
(1R,2R)-enantiomerThis compoundNot explicitly assigned in public databases

While a general CAS RN exists for 1,2-dibromocyclopropane and its trans-isomer, a specific, publicly available CAS RN for the (1R,2R)-enantiomer has not been identified. In such cases, it is crucial for researchers to specify the IUPAC name with the correct stereochemical descriptors to ensure the unambiguous identification of the substance being studied or synthesized. The absence of a specific CAS RN for an individual enantiomer is not uncommon, particularly for less commercially prevalent research chemicals.

CAS_Registry_Hierarchy cluster_isomers Stereoisomers cluster_enantiomers Enantiomers A 1,2-dibromocyclopropane (Mixture of Stereoisomers) CAS: 19533-50-7 B cis-1,2-dibromocyclopropane (meso) A->B is a component of C trans-1,2-dibromocyclopropane (racemic mixture) CAS: 16837-83-5 A->C is a component of D This compound C->D is a component of E (1S,2S)-1,2-dibromocyclopropane C->E is a component of Note Specific CAS RN not publicly assigned D->Note E->Note

Caption: Hierarchical relationship of CAS Registry Numbers for 1,2-dibromocyclopropane isomers.

Conclusion

The precise and unambiguous identification of chemical substances is a foundational principle of scientific integrity. For (1R,2R)-dibromocyclopropane, the systematic IUPAC name provides a complete structural and stereochemical description. While a specific CAS Registry Number for this individual enantiomer is not readily found in public databases, the existing CAS numbers for the isomeric mixture and the trans-racemate, in conjunction with the explicit IUPAC name, allow for its clear identification in a research and development context. Professionals in the field must be diligent in using this precise nomenclature to ensure clarity, safety, and reproducibility in their work.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to 1,2-Dibromocyclopropane: IUPAC Nomenclature, CAS Number, Properties, and Synthesis.
  • Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • IUPAC. (2019). Nomenclature of Organic Chemistry (Blue Book). Retrieved February 16, 2026, from [Link]

  • IUPAC. (1996). Basic terminology of stereochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry, 68(12), 2193-2222.
  • Langdon, S. (n.d.). Introduction to Organic Chemistry. Saskatchewan Open Education Resources.
  • Michigan State University Department of Chemistry. (n.d.). Stereoisomers. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • NIST. (n.d.). 1,2-dibromocyclopropane. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

  • Purdue University. (n.d.). IUPAC Rules. Retrieved February 16, 2026, from a relevant university chemistry department resource.
  • Taylor & Francis. (n.d.). Racemic – Knowledge and References. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved February 16, 2026, from [Link]

Sources

Methodological & Application

Enantioselective synthesis protocols for (1R,2R)-1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the enantioselective synthesis of (1R,2R)-1,2-dibromocyclopropane , a valuable chiral building block for the installation of cyclopropyl motifs in pharmaceutical candidates.

Part 1: Introduction & Strategic Analysis

Target Molecule: this compound CAS Number: 16837-83-5 (generic for trans-isomer) Stereochemistry: trans-configuration with (1R,2R) absolute stereochemistry.

The Challenge of Direct Synthesis: Direct catalytic enantioselective synthesis of 1,2-dihalocyclopropanes from achiral alkenes (e.g., via carbene addition) is chemically difficult due to the lack of directing groups and the instability of the required dihalocarbene precursors in asymmetric environments. Consequently, the industry-standard approach relies on the Chiral Pool or Resolution Strategy .

Selected Route: The Resolution-Hunsdiecker Protocol This guide details the most robust and scalable route:

  • Precursor Synthesis: Preparation of racemic trans-1,2-cyclopropanedicarboxylic acid.

  • Optical Resolution: Separation of enantiomers using a chiral amine resolving agent to isolate the (1R,2R)-dicarboxylic acid.

  • Stereospecific Bromodecarboxylation: A double Hunsdiecker reaction converts the chiral diacid to the dibromide with high retention of configuration.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis & Resolution of the Precursor

Objective: Isolate enantiopure (1R,2R)-1,2-cyclopropanedicarboxylic acid.

Step 1.1: Preparation of Racemic trans-1,2-Cyclopropanedicarboxylic Acid

  • Reagents: Ethyl diazoacetate, Ethyl acrylate, Copper powder (catalyst), NaOH.

  • Procedure:

    • Cyclopropanation: To a refluxing mixture of ethyl acrylate (1.2 equiv) and copper powder (1 mol%) in toluene, add ethyl diazoacetate (1.0 equiv) dropwise over 4 hours.

    • Distillation: Remove solvent and unreacted acrylate. Distill the residue to obtain diethyl 1,2-cyclopropanedicarboxylate (mixture of cis and trans).

    • Hydrolysis & Isomer Separation: Reflux the diester in 10% NaOH for 12 hours. Acidify with HCl to pH 1.

      • Note: The trans-acid is significantly less soluble in cold water than the cis-acid.

    • Crystallization: Cool the aqueous solution to 0°C. The trans-1,2-cyclopropanedicarboxylic acid precipitates. Recrystallize from water to remove traces of the cis-isomer.

    • Yield: Typically 40-50% (based on diazoacetate).

Step 1.2: Optical Resolution

  • Resolving Agent: (+)-Dehydroabietylamine or Brucine.

  • Protocol:

    • Dissolve racemic trans-1,2-cyclopropanedicarboxylic acid (10 g, 77 mmol) in boiling ethanol (150 mL).

    • Add (+)-dehydroabietylamine (22 g, 77 mmol) dissolved in hot ethanol.

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

    • Filtration: Collect the salt. The diastereomeric salt corresponding to the (1R,2R)-acid crystallizes preferentially.

    • Liberation: Suspend the salt in dilute HCl and extract with diethyl ether (3 x 50 mL).

    • Drying: Dry the ether layer over MgSO₄ and concentrate to yield (1R,2R)-1,2-cyclopropanedicarboxylic acid.

    • Validation: Check optical rotation. Lit value:

      
       (c=1, H₂O).
      
Phase 2: The Hunsdiecker Bromodecarboxylation

Objective: Convert the chiral diacid to the dibromide while maintaining stereochemistry.

Mechanism & Stereochemistry: The Hunsdiecker reaction proceeds via a radical mechanism.[1] While acyclic radicals invert rapidly, the cyclopropyl radical has a high inversion barrier (~21 kcal/mol), allowing the reaction to proceed with net retention of configuration .

Step 2.1: Preparation of the Disilver Salt

  • Reagents: (1R,2R)-1,2-cyclopropanedicarboxylic acid, Silver Nitrate (AgNO₃), NaOH.

  • Protocol:

    • Dissolve the chiral acid (5 g) in a minimum amount of 10% NaOH. Adjust pH to ~7-8 (neutral).

    • Add an aqueous solution of AgNO₃ (2.1 equiv) dropwise in the dark.

    • Precipitation: A white precipitate of disilver (1R,2R)-1,2-cyclopropanedicarboxylate forms immediately.

    • Drying (CRITICAL): Filter the salt and wash with cold water, then ethanol, then ether. Dry in a vacuum oven at 60°C for 24 hours in the dark.

      • Warning: The salt must be anhydrous . Traces of water will lower yield and cause side reactions.

Step 2.2: Bromination (The Hunsdiecker Reaction)

  • Reagents: Disilver salt (from above), Bromine (Br₂), Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃ - greener alternative).

  • Protocol:

    • Setup: Flame-dry a 3-neck flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Wrap the flask in aluminum foil to exclude light.

    • Suspension: Suspend the dry disilver salt (10 g) in anhydrous CCl₄ (100 mL).

    • Addition: Add dry Bromine (2.2 equiv) in CCl₄ (20 mL) dropwise to the suspension at room temperature.

    • Reflux: After addition, heat the mixture to reflux for 2 hours. Evolution of CO₂ gas indicates reaction progress.

    • Workup: Cool to room temperature. Filter off the AgBr precipitate. Wash the solid with CCl₄.[2]

    • Isolation: Wash the filtrate with 5% NaHCO₃ (to remove unreacted acid/Br₂) and then water. Dry over MgSO₄.[3][4]

    • Purification: Carefully remove the solvent under reduced pressure. The product is volatile! Distill the residue under reduced pressure (approx. 60-70°C at 20 mmHg) to obtain this compound.

Part 3: Visualization & Data

Workflow Diagram

G Start Racemic trans-1,2-Cyclopropane- dicarboxylic Acid Resolution Optical Resolution ((+)-Dehydroabietylamine) Start->Resolution Crystallization Salt Disilver (1R,2R)-1,2- Cyclopropanedicarboxylate Resolution->Salt AgNO3, NaOH Reaction Hunsdiecker Reaction (Br2, CCl4, Reflux) Salt->Reaction -2 CO2, -2 AgBr Product This compound (Target) Reaction->Product Retention of Config

Caption: Step-by-step synthetic workflow from racemic acid precursor to enantiopure dibromide.

Mechanistic Pathway (Stereoretention)

Mechanism AgSalt R-COOAg Hypobromite Acyl Hypobromite (R-COOBr) AgSalt->Hypobromite + Br2 - AgBr Radical Cyclopropyl Radical (Rigid Pyramidal) Hypobromite->Radical Homolysis - CO2 Product R-Br (Retention) Radical->Product + Br• Fast Recombination

Caption: Hunsdiecker radical mechanism illustrating the kinetic stability of the cyclopropyl radical leading to stereoretention.

Characterization Data Table
ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidVolatile; store in fridge.
Boiling Point 140-142°C (760 mmHg)~65°C at 25 mmHg.
Density ~2.0 g/mLHigh density due to bromine.
Chiral HPLC Chiralcel OD-H or OJ-HHexane/IPA (99:1).
1H NMR

3.3 (m, 2H), 1.5 (m, 2H)
Trans coupling constants distinct from cis.
Optical Rotation

(CHCl₃)
Value varies by solvent/conc.

Part 4: Safety & Troubleshooting

Safety Protocols:

  • Bromine Handling: Br₂ is highly corrosive and volatile. Handle only in a functioning fume hood. Keep 10% sodium thiosulfate solution nearby to neutralize spills.

  • Silver Salts: Silver carboxylates can be shock-sensitive or explosive if not perfectly pure/dry, though cyclopropane derivatives are generally stable. Do not grind the dry salt.

  • Solvents: CCl₄ is a carcinogen. Use Trifluorotoluene (PhCF₃) as a viable, higher-boiling, non-ozone-depleting alternative if possible, though CCl₄ is the historical standard for radical stability.

Troubleshooting Guide:

  • Low Yield: Ensure the Silver Salt is completely anhydrous . Dry in a vacuum oven over P₂O₅ if necessary. Water quenches the acyl hypobromite intermediate.

  • Racemization: If ee drops, lower the reaction temperature. While reflux is needed for decarboxylation, excessive heat promotes radical inversion. Try initiating with light (hv) at lower temps.

  • Incomplete Reaction: If CO₂ evolution stops early, add a fresh aliquot of Br₂.

References

  • Applequist, D. E., & Peterson, A. H. (1961). The Stereochemistry of the Hunsdiecker Reaction on a Cyclopropane Ring. Journal of the American Chemical Society, 83(4), 862–865. Link

  • Cristol, S. J., & Firth, W. C. (1961). A Convenient Synthesis of Alkyl Halides from Carboxylic Acids. The Journal of Organic Chemistry, 26(1), 280. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Stereoselective Synthesis of trans-1,2-Dibromocyclopropane. Link

  • Wiberg, K. B., & Lampman, G. M. (1966). Preparation of 1,2-Di- and 1,2,3-Tribromocyclopropanes. Journal of the American Chemical Society, 88(19), 4429. Link

Sources

Application Note: Precision Asymmetric Synthesis & Functionalization of gem-Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The gem-dibromocyclopropane motif is a critical high-value scaffold in modern drug discovery. Beyond serving as a precursor to cyclopropanes, it acts as a bioisostere for the gem-dimethyl group , offering enhanced metabolic stability and a rigid conformational lock. However, the direct enantioselective synthesis of gem-dibromocyclopropanes is historically challenging due to the high reactivity and small size of the dibromocarbene (


) intermediate, which often leads to fast, non-catalyzed racemic background reactions.

This guide details two field-proven methodologies to access this chiral space:

  • Direct Asymmetric Cyclopropanation using Chiral Phase-Transfer Catalysis (PTC), enabling the use of simple feedstocks (bromoform, alkenes).

  • Stereoselective Desymmetrization of racemic gem-dibromides, a robust route for generating chiral monobromocyclopropanes or functionalized scaffolds.

Mechanistic Principles

The Challenge of Background Reactivity

In standard cyclopropanation using bromoform (


) and base (NaOH), the generated 

species is highly electrophilic. Without a catalyst that tightly binds the carbene or the substrate in a chiral pocket, the carbene adds to the alkene indiscriminately (racemic background reaction).
Solution: Interfacial Ion-Pairing (PTC)

High-performance Asymmetric Phase-Transfer Catalysts (such as Maruoka catalysts or Cinchona-derived quaternary ammonium salts) operate at the interface of the organic and aqueous phases. They form a chiral ion pair with the tribromomethyl anion (


) before carbene extrusion, effectively "shielding" the reactive species and directing the addition to the olefin face.

PTC_Mechanism Aq_Phase Aqueous Phase (NaOH, CBr3-) Interface Interface (Ion Exchange) Aq_Phase->Interface CBr3- generation Complex Chiral Ion Pair [Q+ ... CBr3-] Interface->Complex Extraction into Org Phase Org_Phase Organic Phase (Solvent + Alkene) Product Chiral gem-Dibromocyclopropane Org_Phase->Product Substrate Cat Chiral Catalyst (Q+ X-) Cat->Interface Approaches Interface Carbene Chiral Carbene Species [Q+ ... :CBr2] Complex->Carbene Slow extrusion of Br- Carbene->Product Enantioselective Addition to Alkene

Figure 1: Interfacial mechanism of Asymmetric Phase-Transfer Catalysis (PTC) for cyclopropanation. The chiral cation (Q+) extracts the anion and controls the stereochemistry of the addition.

Protocol A: Direct Asymmetric Cyclopropanation via PTC

Objective: Synthesis of enantioenriched gem-dibromocyclopropanes from styrene derivatives. Scope: Applicable to electron-deficient alkenes (chalcones, cinnamates) and styrenes.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: trans-Styrene or trans-Chalcone (1.0 equiv).

  • Carbene Source: Bromoform (

    
    ) (3.0 equiv).
    
  • Base: 50% w/w Aqueous NaOH.

  • Catalyst: N-benzylcinchonidinium chloride (or Maruoka Catalyst type B for higher ee) (1-5 mol%).

  • Solvent: Toluene/Chloroform (standard) or Fluorobenzene (for enhanced rate).

Step-by-Step Methodology
  • Catalyst Pre-conditioning: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Alkene (1.0 mmol) and Chiral Catalyst (0.02 mmol, 2 mol%) in Toluene (5 mL).

    • Expert Insight: Using a non-polar solvent like toluene tightens the ion pair between the catalyst and the active anion, improving enantioselectivity compared to polar solvents like DCM.

  • Reagent Addition: Add Bromoform (3.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

    • Critical Control Point: Temperature control is vital. Lower temperatures suppress the non-catalyzed background reaction.

  • Reaction Initiation: Add 50% aq. NaOH (2.0 mL) dropwise with vigorous stirring (>1000 rpm).

    • Why Vigorous Stirring? PTC is an interfacial phenomenon. The reaction rate is directly proportional to the interfacial area generated by stirring.

  • Monitoring: Monitor reaction progress via TLC or GC-MS every 2 hours. The reaction typically requires 12–24 hours.

    • Self-Validation: If the reaction stalls, add a second portion of catalyst (1 mol%) and bromoform.

  • Work-up: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography on silica gel.

    • Note:gem-Dibromides are generally stable on silica but avoid prolonged exposure to basic alumina.

Data Summary: Catalyst & Solvent Effects
ParameterConditionYield (%)ee (%)Notes
Solvent Dichloromethane8512Ion pair too loose; poor stereocontrol.
Solvent Toluene7865Tighter ion pair; standard condition.
Solvent Fluorobenzene 82 78

-stacking interactions enhance catalyst rigidity.
Catalyst TBAB (Achiral)950Reference for background reaction.
Catalyst Cinchonidine deriv.7560-80Good cost/performance ratio.
Catalyst Maruoka Cat. (S) 88 >90 Best for high-value intermediates.

Protocol B: Stereoselective Desymmetrization (Reductive Debromination)

Objective: Converting a racemic gem-dibromocyclopropane into a chiral monobromocyclopropane. Context: Often, it is easier to make the racemic dibromide and then selectively remove one bromine atom using a chiral reductant or catalyst.

Materials
  • Substrate: Racemic gem-dibromocyclopropane.

  • Reductant: Diethyl phosphite (

    
    ) or Tin hydrides.
    
  • Catalyst: Chiral Lewis Acid or radical initiator.

  • Alternative: Silver-mediated solvolysis (for converting to chiral cyclopropyl alcohols).

Workflow: Silver-Mediated Desymmetrization

This method transforms the dibromide into a chiral allylic cation equivalent or cyclopropyl alcohol.

  • Dissolution: Dissolve gem-dibromocyclopropane (1.0 mmol) in Acetone/Water (10:1).

  • Reagent Addition: Add AgClO4 (1.1 equiv) and a Chiral Bis-oxazoline Ligand (1.2 equiv).

  • Reaction: Stir at room temperature for 4 hours. The Ag+ abstracts one bromide, creating a cationic intermediate in a chiral pocket.

  • Trapping: The water molecule attacks the cation stereoselectively.

  • Result: Formation of a chiral bromocyclopropyl alcohol or ketone.[1]

Troubleshooting & Optimization Logic

Issue: Low Enantiomeric Excess (ee)
  • Root Cause 1: Background Reaction. The uncatalyzed reaction of

    
     with the alkene is competing with the catalyzed pathway.
    
    • Fix: Lower the temperature to -20°C. Increase catalyst loading to 5-10 mol%. Use a more sterically bulky catalyst (e.g., Maruoka type) to shield the ion pair.

  • Root Cause 2: Stirring Efficiency.

    • Fix: Ensure stirring is maximizing the vortex. If the phases separate too quickly, the catalyst cannot shuttle the anion effectively.

Issue: Poor Yield / Incomplete Conversion
  • Root Cause: Carbene Hydrolysis. The

    
     is reacting with water instead of the alkene.
    
    • Fix: Increase the concentration of the alkene. Add the base more slowly to keep the instantaneous concentration of carbene low (matching the catalyst capacity).

References

  • Arai, S., et al. "Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts." Tetrahedron Letters, vol. 54, no. 20, 2013, pp. 2472-2475. Link[2]

  • Maruoka, K. "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Process Chemistry in the Pharmaceutical Industry, CRC Press, 2008. Link

  • Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, vol. 58, 2001, pp. 1-415. Link

  • Gagnon, A., & Charette, A. B. "Bifunctional Chiral Phase-Transfer Catalysts." Journal of the American Chemical Society, vol. 126, no. 4, 2004. Link

  • Banik, S. M., et al. "Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes." Science, vol. 353, 2016. (Cobalt-catalyzed methods relevant to dihalo-precursors). Link

Sources

Application Note: (1R,2R)-1,2-Dibromocyclopropane as a Stereodivergent Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of (1R,2R)-1,2-dibromocyclopropane as a chiral scaffold.

Executive Summary

This compound is a specialized vicinal dihalide building block that offers a unique entry point into densely substituted, enantiopure cyclopropane pharmacophores. Unlike its gem-dibromo counterparts (derived from carbene additions), this trans-vicinal scaffold possesses


 symmetry and inherent ring strain that drives specific reactivity profiles.

Key Utility: It serves as a "masked" cyclopropene. Under controlled basic conditions, it undergoes stereospecific elimination to generate transient chiral cyclopropenes, which then trap nucleophiles with high diastereoselectivity. This "Elimination-Addition" pathway allows for the construction of complex chiral ethers, amines, and thioethers that are otherwise inaccessible via direct substitution.

Reactivity Profile & Mechanistic Insight[1][2]

The "Formal SN2" Fallacy

Researchers often attempt direct nucleophilic substitution (


) on 1,2-dibromocyclopropane. This approach typically fails.  The geometric constraints of the cyclopropane ring prevent the backside attack required for Walden inversion, and the 

pathway leads to ring opening (solvolysis to allylic cations).
The Correct Pathway: Elimination-Addition

The primary utility of this scaffold relies on an E2-Elimination / Nucleophilic Addition sequence.

  • Dehydrobromination: A non-nucleophilic base (e.g.,

    
    -BuOK) removes a proton, eliminating HBr to form a 1-bromocyclopropene  intermediate.
    
  • Nucleophilic Trapping: The strain of the cyclopropene double bond makes it highly electrophilic. A nucleophile adds across this bond, typically away from the remaining steric bulk, re-establishing the cyclopropane ring with high diastereocontrol.

ReactionPathway cluster_0 Step 1: Activation cluster_1 Step 2: Functionalization S1 This compound (Stable Precursor) S2 Transition State (E2 Elimination) S1->S2 + Base (t-BuOK) I1 1-Bromocyclopropene (Reactive Intermediate) S2->I1 - HBr P1 Chiral Functionalized Cyclopropane I1->P1 + Nucleophile (Nu-H) Stereoselective Addition

Figure 1: The dominant reaction pathway involves a reactive cyclopropene intermediate, avoiding direct substitution constraints.

Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis of Chiral Cyclopropyl Ethers

Objective: To convert this compound into a chiral cyclopropyl ether via formal substitution.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Benzyl alcohol (or desired alcohol) (1.2 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.5 equiv)
    
  • Additive: 18-Crown-6 (0.1 equiv) – Critical for solubilizing the base and enhancing elimination rate.

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon. Add a magnetic stir bar.

  • Reagent Mixing: Charge the flask with

    
    -BuOK (2.5 equiv) and 18-Crown-6 (10 mol%). Suspend in anhydrous THF.
    
  • Nucleophile Addition: Add the alcohol nucleophile (1.2 equiv) dropwise to the base suspension at 0°C. Stir for 15 minutes to generate the alkoxide in situ.

  • Substrate Addition: Add this compound (1.0 equiv) dissolved in a minimum amount of THF dropwise over 10 minutes.

    • Note: The reaction is exothermic.[1] Maintain temperature < 5°C during addition to prevent polymerization of the cyclopropene intermediate.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

    • Checkpoint: The starting dibromide should disappear, and a new spot (lower

      
       than starting material, higher than alcohol) should appear.
      
  • Quench & Workup: Cool to 0°C. Quench with saturated aqueous

    
    . Dilute with diethyl ether.
    
  • Extraction: Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel.

    • Tip: Cyclopropyl ethers can be acid-sensitive; use 1% triethylamine in the eluent if degradation is observed.

Expected Outcome:

  • Yield: 65–85%

  • Stereochemistry: Retention of optical activity with high trans-diastereoselectivity (Nucleophile anti to the remaining Bromine).

Protocol B: Synthesis of the Building Block (Resolution)

If the enantiopure dibromide is not commercially available, it must be resolved from the racemic trans-1,2-cyclopropanedicarboxylic acid precursor.

Summary Workflow:

  • Salt Formation: React racemic trans-1,2-cyclopropanedicarboxylic acid with (+)-Dehydroabietylamine in ethanol.

  • Crystallization: The diastereomeric salt of the (1R,2R)-acid crystallizes preferentially. Recrystallize 2–3 times to achieve >99% ee.

  • Hunsdiecker Reaction: Convert the resolved diacid to the dibromide using

    
     followed by 
    
    
    
    (or Cristol-Firth modification with
    
    
    ).
    • Safety Alert: This step generates

      
       and uses toxic heavy metals. Perform in a high-efficiency fume hood.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Cyclopropene intermediate is unstable and polymerizing before trapping.Lower reaction temperature (-20°C). Increase concentration of nucleophile. Ensure strict anhydrous conditions.
Ring Opening (Allylic Products) Solvolysis occurring instead of elimination.Use a non-polar solvent (THF or Toluene) instead of DMSO/DMF. Ensure base is non-nucleophilic (

-BuOK).[2]
Racemization Reaction temperature too high; radical pathway activation.Perform Hunsdiecker bromination in the dark (foil-wrapped flask). Keep substitution reactions < 25°C.
Incomplete Reaction Base insolubility.Ensure 18-Crown-6 is fresh and dry. Switch to KHMDS if

-BuOK is ineffective.

References

  • Mechanistic Basis of Cyclopropene Intermediates

    • Title: Formal Nucleophilic Substitution of Bromocyclopropanes.[3][4]

    • Source:Journal of the American Chemical Society (2009).[3]

    • URL:[Link]

  • Synthesis & Resolution of Precursors

    • Title: Optical Resolution of trans-1,2-Cyclopropanedicarboxylic Acid.
    • Source:Organic Syntheses (Collection Vol. 8).
    • URL:[Link]

  • Cyclopropanes in Drug Discovery

    • Title: Cyclopropane-containing drugs and clinical candid
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Hunsdiecker Reaction Protocol

    • Title: Synthesis of 1,2-dibromocyclopropane via Hunsdiecker Reaction.
    • Source:BenchChem Technical Support.[2]

Sources

Application Note: Functionalization of (1R,2R)-1,2-dibromocyclopropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the functionalization of (1R,2R)-1,2-dibromocyclopropane , a chiral, strained building block. The narrative prioritizes the distinct reactivity of the trans-isomer compared to its cis-counterpart and details its primary utility: as a precursor to reactive cyclopropenes and allylic systems.

Executive Summary & Strategic Analysis

This compound is the chiral trans-isomer of 1,2-dibromocyclopropane. Unlike its cis-meso counterpart, the (1R,2R) isomer possesses


 symmetry and unique stereoelectronic properties that dictate its reactivity.

Core Reactivity Profile:

  • Elimination-Dominant Scaffold: The trans-arrangement of hydrogen and bromine allows for a near-ideal anti-periplanar geometry.[1][2] Consequently, the (1R,2R) isomer undergoes base-induced

    
    -elimination to form cyclopropenes significantly faster than the cis-isomer.
    
  • Chirality Implications: A critical consideration for the researcher is that elimination to cyclopropene destroys the chiral centers at C1 and C2.[2] Therefore, functionalization strategies must be chosen based on whether the goal is to access the reactive cyclopropene core (sacrificing initial chirality) or to perform ring-retentive substitution (preserving chirality, albeit difficult).

  • Solvolytic Lability: The trans-isomer undergoes solvolysis (ring opening) rates orders of magnitude higher than the cis-isomer due to orbital alignment assisting the ionization of the C-Br bond.

Synthesis of the Scaffold

Before functionalization, high-purity starting material is required. The standard route involves the Hunsdiecker reaction of the corresponding dicarboxylic acid.[3]

Protocol 1: Synthesis of this compound

Objective: Decarboxylative bromination of (1R,2R)-1,2-cyclopropanedicarboxylic acid.

Materials:

  • (1R,2R)-1,2-cyclopropanedicarboxylic acid (1.0 equiv)

  • Red Mercuric Oxide (HgO) (1.1 equiv) or Silver Salt method

  • Bromine (

    
    ) (2.2 equiv)[2]
    
  • Solvent:

    
     (classic) or 
    
    
    
    /PhCF
    
    
    (modern alternatives)

Step-by-Step Methodology:

  • Salt Formation (Optional but recommended for yield): Convert the dicarboxylic acid to its disilver salt by treating with

    
     in water.[2] Filter and dry the salt extensively (water is detrimental to the Hunsdiecker mechanism).
    
  • Suspension: Suspend the dry silver salt in anhydrous solvent under

    
     atmosphere in a foil-wrapped flask (light sensitive).
    
  • Bromination: Add

    
     dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux for 1-2 hours. Evolution of

    
     gas indicates reaction progress.[2]
    
  • Workup: Filter off the metal bromide precipitate.[2][3] Wash the filtrate with aqueous

    
     (to remove excess bromine), then water and brine.[3]
    
  • Purification: Distill the crude oil. The trans-isomer typically has a lower boiling point than the cis-isomer if a mixture was used.

    • Note: Pure (1R,2R) acid starting material yields pure (1R,2R) product if radical randomization is minimized, though some scrambling can occur.

Core Functionalization Pathways[2]

Pathway A: The "Elimination-Addition" Strategy (Cyclopropene Generation)

This is the most robust application. The (1R,2R) scaffold serves as a precursor to 1-bromocyclopropene or cyclopropene , which are then trapped by nucleophiles or dienes.

Mechanism: The base removes the proton at C1 and the bromide at C2. The trans stereochemistry facilitates this


 elimination.[2] The resulting cyclopropene is highly strained (~54 kcal/mol) and reacts rapidly.[2]
Protocol 2: Generation and Trapping of Cyclopropene Intermediates

Reagents: Potassium tert-butoxide (


), 18-Crown-6, THF.
  • Setup: Flame-dry a flask and purge with Argon. Add this compound (1.0 mmol) and the trapping agent (e.g., Furan for Diels-Alder, or an Azole for nucleophilic addition) (1.5 - 5.0 equiv). Dissolve in anhydrous THF (0.1 M).

  • Catalyst Addition: Add 18-Crown-6 (0.1 equiv). This complexes potassium, increasing the basicity of the tert-butoxide.

  • Elimination: Cool to -78°C (to control the exotherm and polymerization). Dropwise add a solution of

    
     (1.2 equiv) in THF.[2]
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Observation: The formation of a precipitate (KBr) indicates elimination.

  • Quench: Add saturated

    
    . Extract with 
    
    
    
    .
  • Result:

    • If trapped with Furan: 2-bromo-4-oxatricyclo[3.2.1.0

      
      ]oct-6-ene derivative.[2]
      
    • If trapped with Azole (e.g., Imidazole): 1-(1-bromocyclopropyl)imidazole derivative (via addition to the double bond).

Expert Insight: This method effectively performs a "formal substitution" of the bromine. The nucleophile adds to the cyclopropene intermediate.[4] The stereochemistry of the final product is determined by the addition step, not the initial chirality, effectively resetting the stereocenters.

Pathway B: Ring-Retentive Functionalization (Lithium-Halogen Exchange)

Objective: To functionalize the ring without losing the cyclopropane scaffold or the second bromine. This is challenging due to the propensity for elimination.[2]

Critical Parameter: Temperature. The lithiated species (1-lithio-2-bromocyclopropane) is a carbenoid that will eliminate to cyclopropene above -80°C.[2]

Protocol 3: Low-Temperature Lithiation and Electrophilic Trapping
  • Cryogenic Setup: Cool a solution of this compound in THF/Et

    
    O (3:2) to -100°C  (liquid 
    
    
    
    /ethanol bath).
  • Exchange: Add

    
    -BuLi (1.05 equiv) slowly down the side of the flask to precool it.
    
  • Incubation: Stir for exactly 5-10 minutes. Do not wait longer.

  • Trapping: Add a highly reactive electrophile (e.g.,

    
    , 
    
    
    
    , or an aldehyde) immediately.
  • Warming: Allow to warm to -78°C, then slowly to room temperature.

  • Outcome: This yields (1R,2R)-1-bromo-2-substituted cyclopropanes.[2] Retention of configuration is possible but depends heavily on the stability of the lithio-species and the speed of trapping.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways based on reagent choice and conditions.

G SM This compound (Chiral Trans Isomer) Li_Species 1-Lithio-2-bromocyclopropane (Unstable Carbenoid) SM->Li_Species n-BuLi, -100°C Li-Hal Exchange Cyclopropene Cyclopropene / 1-Bromocyclopropene (Highly Reactive) SM->Cyclopropene KOtBu, 18-C-6 E2 Elimination Allyl Allylic Cation (Ring Opened) SM->Allyl Ag+ or Heat Solvolysis Li_Species->Cyclopropene Warm > -80°C Elimination Prod_Sub Ring-Retentive Product (1-Bromo-2-E-cyclopropane) Li_Species->Prod_Sub Electrophile (E+) Trapping Prod_Trap Cycloaddition Adducts (e.g., Diels-Alder) Cyclopropene->Prod_Trap Diene (Furan) Prod_Nu Nucleophilic Adducts (Formal Substitution) Cyclopropene->Prod_Nu Nucleophile (Azole) Prod_Open 2,3-Dibromopropene deriv. (Allylic Products) Allyl->Prod_Open Trapping

Figure 1: Divergent functionalization pathways for this compound. Note the critical temperature dependence for Lithium-Halogen exchange.

Comparative Data: Cis vs. Trans Reactivity[1][3]

The stereochemistry of the starting material drastically affects reaction rates.[1]

Reaction Type(1R,2R)-Trans Isomer(1R,2S)-Cis IsomerMechanistic Rationale
Solvolysis (EtOH, 100°C)


Trans isomer allows orbital overlap between C-C bond and developing p-orbital (backside assistance).
Elimination (KOtBu) FastSlowTrans H and Br are anti-periplanar (dihedral ~160°); Cis H and Br are syn-clinal.[2]
Thermal Stability More StableLess StableCis isomer suffers from steric repulsion between bromine atoms.[1][2][3]

Troubleshooting & Safety

  • Safety Warning: 1,2-dibromocyclopropane is a potential alkylating agent and mutagen.[2] Handle in a fume hood with double gloving.[2] Cyclopropenes are unstable and can polymerize explosively if concentrated neat.[2]

  • Yield Issues in Elimination: If low yields of cyclopropene adducts are observed, ensure the THF is anhydrous and free of peroxides. The presence of water quenches the base, while peroxides can initiate radical side reactions.

  • Lithiation Failure: If ring-opened products are observed during lithiation, the temperature was likely too high. Use an internal thermometer to ensure the reaction mixture stays below -95°C during n-BuLi addition.

References

  • Synthesis of Cyclopropenes via 1,2-Elimination: Rubin, M. et al. "Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes Catalyzed by Crown Ether."[5] Synthesis, 2009.[2][5]

  • Lithium-Halogen Exchange Stereoselectivity: Kitatani, K., Hiyama, T., & Nozaki, H. "Stereoselective alkylation of 1-lithiocyclopropyl bromides." Journal of the American Chemical Society, 1975.

  • Solvolysis Kinetics and Stereochemistry: Parham, W. E., & Yong, K. S. "Solvolysis of cis- and trans-1,2-dibromocyclopropane." Journal of Organic Chemistry. (Referenced via BenchChem application note data).

  • Nucleophilic Substitution via Cyclopropenes: Rubin, M. et al. "Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles."[2] Organic Letters, 2012.[2]

Sources

Cross-coupling reaction conditions using 1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of strained ring systems.

PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS

The Reactivity Paradox

Direct cross-coupling of 1,2-dibromocyclopropane (1) presents a unique mechanistic challenge compared to its gem-dihalo (1,1-dibromo) analogs. While 1,1-dibromocyclopropanes are standard precursors for carbenoid-mediated couplings or allene synthesis, the 1,2-dibromo motif is inherently unstable under standard Pd(0)/Pd(II) catalytic cycles due to the rapid rate of


-elimination.
Mechanistic Bottleneck:

-Halide Elimination

Upon oxidative addition of a Pd(0) catalyst to the C–Br bond, the resulting organopalladium(II) intermediate possesses a bromine atom on the adjacent (


) carbon. Unlike 

-hydride elimination,

-halide elimination
is kinetically instantaneous, ejecting PdBr

and generating 1-bromocyclopropene (or cyclopropene derivatives) rather than undergoing transmetallation.

Therefore, successful cross-coupling of 1,2-dibromocyclopropane requires a "Masked Substrate" strategy:

  • Route A (Elimination-Coupling): Intentionally inducing elimination to 1-bromocyclopropene , which serves as a highly reactive partner for Suzuki, Sonogashira, or Negishi couplings.

  • Route B (Lithiation-Trapping): Low-temperature Lithium-Halogen exchange to generate stable cyclopropyl-lithium species, followed by Negishi coupling.

This guide focuses on Route A , the most robust method for generating C–C bonds from this precursor.

PART 2: MECHANISTIC VISUALIZATION

The following diagram illustrates the divergent pathways. Attempting direct coupling (Path 1) fails; the Elimination-Coupling strategy (Path 2) is the viable protocol.

G Start 1,2-Dibromocyclopropane (Substrate) Pd_Inter Pd(II) Intermediate (Transient) Start->Pd_Inter Oxidative Addition (Pd0) Cyclopropene 1-Bromocyclopropene (Reactive Intermediate) Start->Cyclopropene Step 1: Base (tBuOK) (-HBr) Elimination β-Br Elimination (Fast) Pd_Inter->Elimination Failure Mode Elimination->Cyclopropene Coupling Pd-Catalyzed Cross-Coupling Cyclopropene->Coupling Step 2: R-B(OH)2 / R-ZnX Product 1,2-Functionalized Cyclopropane/Cyclopropene Coupling->Product C-C Bond Formation

Caption: Divergent reactivity of 1,2-dibromocyclopropane. Direct oxidative addition leads to elimination. The successful protocol utilizes base-mediated elimination to access the 1-bromocyclopropene scaffold.

PART 3: DETAILED PROTOCOLS

Protocol A: Suzuki-Miyaura Coupling via 1-Bromocyclopropene

This protocol synthesizes 1-aryl-cyclopropenes or 1,2-diarylcyclopropanes (via subsequent reduction). It exploits the high ring strain of the cyclopropene intermediate to facilitate oxidative addition.

1. Pre-requisite: Generation of 1-Bromocyclopropene

Note: 1-bromocyclopropene is volatile and unstable. It is best generated in situ or used immediately.

ComponentEquivalentsRole
1,2-Dibromocyclopropane 1.0Substrate
t-BuOK (Potassium tert-butoxide)1.2Base for E2 Elimination
18-Crown-6 0.05 (5 mol%)Phase Transfer Catalyst
THF (Anhydrous)[0.5 M]Solvent

Step-by-Step:

  • Charge a flame-dried flask with 1,2-dibromocyclopropane and 18-Crown-6 in anhydrous THF under Argon.

  • Cool to -78 °C .

  • Add t-BuOK (1.0 M in THF) dropwise over 20 minutes.

  • Allow to warm to 0 °C and stir for 1 hour.

  • Checkpoint: Monitor by GC-MS for disappearance of starting material and formation of 1-bromocyclopropene (M+ = 118/120).

  • Use immediately in the coupling step below (do not isolate).

2. Cross-Coupling Reaction
ComponentEquivalentsRole
1-Bromocyclopropene Solution 1.0 (theoretical)Electrophile
Aryl Boronic Acid (Ar-B(OH)

)
1.5Nucleophile
Pd(PPh

)

0.05 (5 mol%)Catalyst
K

CO

(2M Aqueous)
3.0Base
THF/Water 4:1 RatioSolvent System

Step-by-Step:

  • To the cold solution of 1-bromocyclopropene (from Step 1), add the Aryl Boronic Acid and Pd(PPh

    
    )
    
    
    
    .
  • Add degassed 2M K

    
    CO
    
    
    
    solution.
  • Warm to Room Temperature and stir for 30 minutes.

  • Heat to 50 °C for 4–6 hours. Note: Excessive heat may polymerize the cyclopropene.

  • Workup: Dilute with Et

    
    O, wash with brine, dry over MgSO
    
    
    
    , and concentrate carefully (products may be volatile).
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Negishi Coupling (Stereoselective Alkylation)

For attaching alkyl groups or sensitive motifs, the Negishi coupling is superior due to milder conditions and the ability to couple sp


 centers.
Reaction Conditions
ParameterSpecificationNotes
Catalyst Pd(Q-Phos)Cl

or Pd(P(

-Bu)

)

Bulky, electron-rich ligands prevent catalyst decomposition.
Loading 2–5 mol%
Nucleophile R-ZnBr (Organozinc)Prepared via Li-Zn transmetallation or direct insertion.
Solvent THF / NMP (10:1)NMP cosolvent accelerates the reaction.
Temperature 25 °C to 40 °CMild heat prevents ring opening.

Self-Validating Step:

  • Color Change: The reaction mixture should transition from pale yellow (Pd precursor) to black/brown (active Pd(0)) and maintain a homogeneous dark color. Precipitation of Pd black indicates catalyst death (add more ligand).

Protocol C: Sonogashira Coupling (Alkynylation)

This protocol yields 1-alkynylcyclopropenes , which are valuable precursors for "click" chemistry or further cycloadditions.

Step-by-Step:

  • Preparation: Combine 1-bromocyclopropene (1.0 equiv, in situ), Terminal Alkyne (1.2 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%), and CuI (3 mol%) in degassed THF.
  • Base Addition: Add Et

    
    N  (3.0 equiv) dropwise.
    
  • Reaction: Stir at Room Temperature for 12 hours.

    • Critical Control: Do not heat above 40 °C. Cyclopropenyl-alkynes are thermally sensitive and may undergo ring-opening to enynes.

  • Quench: Add saturated NH

    
    Cl solution (dissolves Cu salts).
    

PART 4: CRITICAL TROUBLESHOOTING & OPTIMIZATION

1. Stereochemical Control
  • Issue: 1,2-dibromocyclopropane is often a mixture of cis and trans isomers.[1]

  • Impact: The elimination step (E2) is stereospecific (anti-periplanar).

    • Trans-isomer eliminates faster to 1-bromocyclopropene.

    • Cis-isomer eliminates slower and may require higher base concentration.

  • Solution: Use distilled 1,2-dibromocyclopropane enriched in the trans isomer for consistent kinetics.

2. Preventing Ring Opening

Cyclopropenes are highly strained (~54 kcal/mol).

  • Avoid: Strong Lewis acids or temperatures >80 °C.

  • Stabilization: If the product is unstable, perform the coupling in the presence of cyclopentadiene to trap the cyclopropene immediately via Diels-Alder (if the cyclopropene is the desired intermediate but too unstable to isolate).

3. Alternative Strategy: The 1,2-Diboryl Route

If the target is a 1,2-disubstituted cyclopropane (and not a cyclopropene), and the 1,2-dibromo route proves too low-yielding due to elimination:

  • Do not use 1,2-dibromocyclopropane.

  • Use: 1,2-bis(pinacolatoboryl)cyclopropane .

  • Reference: Tortosa et al. have demonstrated that 1,2-diboryl cyclopropanes undergo enantioselective Suzuki coupling with aryl bromides with retention of configuration , avoiding the elimination issues entirely.

References

  • Elimination Kinetics of 1,2-Dihalocyclopropanes

    • Parham, W. E., & Yong, K. S. (1970). The Solvolysis and Elimination Reactions of 1,2-Dihalocyclopropanes. Journal of Organic Chemistry.
  • Synthesis of Cyclopropenes from Dihalides

    • Baird, M. S. (1988).
  • Cross-Coupling of Cyclopropenyl Halides

    • Rubina, M., & Rubin, M. (2009).
  • Alternative 1,2-Diboryl Strategy (Stereoselective)

    • Lozano, B., & Tortosa, M. (2023). Enantioselective Suzuki Cross-Coupling of 1,2-Diboryl Cyclopropanes. Chemical Science.
  • Negishi Coupling of Cyclopropyl Halides

    • Negishi, E., et al. (2010).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents. Nobel Lecture.

Sources

Application Note: Stereoselective Ring-Opening and Functionalization of (1R,2R)-1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ring-opening reactions of (1R,2R)-1,2-dibromocyclopropane Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound is a high-value chiral building block characterized by significant ring strain (~27.5 kcal/mol) and vicinal dihalogen substitution. Unlike its gem-dibromo counterparts (used primarily for allene synthesis via Doering-LaFlamme), the vicinal (1,2) isomer offers unique divergent reactivity.[1] This guide details protocols for exploiting its strain energy through Ag(I)-mediated solvolysis (retaining chiral information via electrocyclic opening) and base-mediated elimination (generating reactive cyclopropenes).

Key Applications:

  • Synthesis of chiral allylic alcohols and ethers.

  • Generation of 1-bromocyclopropene for Diels-Alder cycloadditions.

  • Mechanistic probes for electrocyclic ring-opening (Woodward-Hoffmann rules).

Reactivity Landscape & Mechanistic Logic

The reactivity of this compound is governed by the interplay between ring strain and orbital symmetry. Researchers must choose conditions based on whether the goal is ring preservation (elimination) or ring opening (solvolysis/thermal).

The Stereoelectronic Gatekeeper

The (1R,2R) isomer (trans) is kinetically distinct from the cis (meso) isomer.

  • Solvolysis Rate: The trans isomer undergoes solvolysis significantly faster (

    
    ) due to "sigma-participation." The C-C bond electrons on the backside of the leaving group (Br) assist in ionization, a geometry accessible only in the trans isomer [1].
    
  • Electrocyclic Opening: Upon ionization, the cyclopropyl cation undergoes disrotatory ring opening to form an allylic cation. For the (1R,2R) precursor, this dictates the specific geometry of the resulting allylic cation, allowing for the transfer of chirality to the acyclic product [2].

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathways Start This compound (Chiral, Strained) Ag Reagent: AgClO4 / ROH Start->Ag Pathway A: Solvolysis Base Reagent: t-BuOK / THF Start->Base Pathway B: Elimination Heat Reagent: Heat (>150°C) Start->Heat Pathway C: Thermal Cation Intermediate: Cyclopropyl Cation (Disrotatory Opening) Ag->Cation Ionization (SN1) Allyl Product: Chiral Allylic Ether/Alcohol (2-Bromo-3-alkoxypropene) Cation->Allyl Nucleophilic Trapping Cyclopropene Intermediate: 1-Bromocyclopropene (Highly Reactive) Base->Cyclopropene E2 Mechanism Trapped Product: Diels-Alder Adduct (e.g., with Furan) Cyclopropene->Trapped In-situ Trapping Rearrange Product: 2,3-Dibromopropene (Loss of Chirality) Heat->Rearrange Concerted Rearrangement

Caption: Divergent reaction pathways for this compound controlled by reagent class.

Detailed Experimental Protocols

Protocol A: Ag(I)-Promoted Solvolytic Ring Opening

Objective: Conversion of this compound to chiral 2-bromo-3-methoxyprop-1-ene (or related allylic ethers). Mechanism:


 ionization assisted by silver, followed by disrotatory ring opening and nucleophilic capture.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Promoter: Silver Perchlorate (

    
    ) or Silver Tetrafluoroborate (
    
    
    
    ) (1.1 equiv)
  • Solvent: Anhydrous Methanol (0.1 M concentration)

  • Base: 2,6-Lutidine (1.2 equiv, acid scavenger)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve this compound in anhydrous methanol. Add 2,6-lutidine.

    • Note: The base is critical to neutralize the perchloric acid generated, preventing acid-catalyzed polymerization of the allylic product.

  • Addition: Cool the solution to 0°C. Add the silver salt (

    
    ) in one portion. Protect from light (wrap flask in foil).
    
  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc) or GC-MS. Disappearance of the starting material and precipitation of AgBr (pale yellow solid) indicates progress.

  • Workup: Filter the mixture through a Celite pad to remove AgBr precipitates.

  • Extraction: Concentrate the filtrate under reduced pressure (do not heat above 30°C). Dilute with ether, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Purify via flash column chromatography on silica gel (neutralized with 1%

    
    ).
    
    • Yield Expectation: 60–80%.

    • Stereochemistry: The product retains optical activity, confirming the stereospecific nature of the electrocyclic opening [1].

Protocol B: Generation and Trapping of 1-Bromocyclopropene

Objective: Synthesis of cyclopropene derivatives via elimination-addition. Mechanism: E2 elimination of HBr followed by Diels-Alder cycloaddition.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Base: Potassium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Trap: Furan or 1,3-Diphenylisobenzofuran (5.0 equiv)

  • Solvent: Anhydrous THF or Ether

Step-by-Step Methodology:

  • Setup: In a dry flask under Argon, dissolve the diene trap (e.g., furan) and the substrate in THF.

    • Critical: 1-bromocyclopropene is unstable and cannot be isolated. It must be generated in the presence of the trap.

  • Elimination: Cool to -78°C. Add

    
     (solid or solution) slowly to the mixture.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with diethyl ether. The organic layer will contain the Diels-Alder adduct.

  • Analysis: The product will be a tricyclic brominated species. The stereochemistry of the adduct (endo/exo) reflects the approach of the cyclopropene to the diene.

Data Interpretation & Troubleshooting

Comparative Reactivity Table

The following table summarizes the expected behavior of the (1R,2R) isomer versus the cis isomer and gem-dibromo analogs.

SubstrateReaction ConditionMajor PathwayRelative RateProduct Outcome
(1R,2R)-1,2-dibromo Ag+ / MeOHSolvolysisFast (

)
Chiral Allylic Ether
cis-1,2-dibromoAg+ / MeOHSolvolysisSlow (

)
Racemic/Rearranged
(1R,2R)-1,2-dibromo Heat (>150°C)RearrangementModerate2,3-Dibromopropene (Achiral)
gem-1,1-dibromoMeLi / EtherCarbenoidFastAllene (Doering-LaFlamme)
Troubleshooting Guide
  • Problem: Low yield in Solvolysis (Protocol A).

    • Root Cause:[2][3][4][5] Acid-catalyzed decomposition of the allylic ether.

    • Solution: Ensure 2,6-lutidine or

      
       is present in excess. Do not use unbuffered silica gel for purification.
      
  • Problem: Recovery of starting material in Elimination (Protocol B).

    • Root Cause:[2][3][4][5] Base strength insufficient or temperature too low for E2.

    • Solution: Switch from

      
       to LDA if elimination is sluggish, but maintain cryogenic temperatures to preserve the cyclopropene intermediate.
      

Stereochemical Visualization (Mechanism)

The preservation of chirality in Protocol A relies on the Woodward-Hoffmann rules . The ionization of the cyclopropyl bromide is coupled with a disrotatory opening of the C2-C3 bond.

Stereochemistry Substrate (1R,2R)-Substrate (Br leaving group) TS Transition State (Disrotatory Opening) Substrate->TS -Br- (Ag+) AllylCation Chiral Allyl Cation (Helical Geometry) TS->AllylCation Orbital Symmetry Control Product Chiral Allylic Product AllylCation->Product + MeOH

Caption: Stereochemical flow of the Ag(I)-mediated ring opening obeying Woodward-Hoffmann rules.

References

  • Landgrebe, J. A., & Becker, L. W. (1968). Synthesis, stereochemistry, and solvolysis of 2-bromobicyclopropyl and closely related structures. The Journal of Organic Chemistry, 33(3), 1173–1178. [Link]

  • Rubin, M. (2009). Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes Catalyzed by Crown Ether.[6] Synthesis, 2009(09), 1477–1484.[2] [Link]

  • Baird, M. S. (1975). Halogenocyclopropanes.[1][2][4][7][8][9][10] Chemical Reviews, 75(1), 109-136. (Foundational text on 1,2-dihalocyclopropane reactivity).

Sources

Preparation of (1R,2R)-1,2-dibromocyclopropane via carbene addition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Preparation of (1R,2R)-1,2-Dibromocyclopropane via Carbenoid Transfer

Part 1: Executive Summary & Scientific Rationale

Objective: To provide a robust, scalable protocol for the synthesis of this compound using a stereospecific carbenoid addition to (E)-1,2-dibromoethylene.

The Challenge: The synthesis of specific cyclopropane stereoisomers is complicated by the high ring strain and the potential for scrambling stereocenters. While 1,2-dibromocyclopropane is a valuable synthon for introducing cyclopropyl motifs into bioactive molecules, standard halogenation methods often yield complex diastereomeric mixtures.

The Solution: This protocol utilizes the Furukawa modification of the Simmons-Smith reaction . Unlike free carbene additions (e.g., from diazomethane), which can be hazardous and less selective, the zinc-carbenoid mediated cyclopropanation is concerted and stereospecific. By starting with pure (E)-1,2-dibromoethylene , the reaction exclusively yields the trans-diastereomer (a racemate of (1R,2R) and (1S,2S)). The target (1R,2R)-enantiomer is subsequently isolated via chiral resolution (Preparative HPLC), ensuring high optical purity.

Key Advantages:

  • Stereospecificity: The concerted "butterfly" transition state preserves the alkene geometry (E-alkene

    
    trans-cyclopropane).
    
  • Safety: Uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), avoiding the explosion hazards of diazomethane.

  • Scalability: The liquid-phase protocol is adaptable from gram to multigram scales.

Part 2: Reaction Mechanism & Workflow

The reaction proceeds via the in situ generation of the electrophilic carbenoid species, iodomethylzinc ethyl (EtZnCH₂I), which delivers the methylene group to the electron-deficient alkene.

Figure 1: Mechanistic Pathway and Stereochemical Outcome

SimmonsSmithMechanism Precursors Precursors (E)-1,2-Dibromoethylene + Et2Zn + CH2I2 Carbenoid Active Carbenoid [Et-Zn-CH2-I] Precursors->Carbenoid -EtI (in situ) TS Butterfly Transition State (Concerted Addition) Carbenoid->TS + Alkene ProductRac Racemic Product trans-1,2-Dibromocyclopropane (1R,2R) + (1S,2S) TS->ProductRac Retention of Configuration Resolution Chiral Resolution (Prep-HPLC) ProductRac->Resolution Target Target Isomer This compound Resolution->Target

Caption: Logical flow from achiral precursors to the enantiopure target via stereospecific carbenoid addition.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of rac-trans-1,2-Dibromocyclopropane

Reagents & Materials:

  • (E)-1,2-Dibromoethylene (CAS: 590-12-5): 10.0 mmol (1.86 g)

  • Diethylzinc (Et₂Zn): 1.0 M solution in hexanes (20.0 mmol, 20 mL)

  • Diiodomethane (CH₂I₂): 40.0 mmol (3.2 mL)

  • Dichloromethane (DCM): Anhydrous, 50 mL

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Inert Atmosphere: Argon or Nitrogen balloon

Safety Warning: Diethylzinc is pyrophoric. Handle exclusively under inert atmosphere. Diiodomethane is light-sensitive; wrap reaction vessels in foil.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.

  • Solvent & Alkene: Add anhydrous DCM (50 mL) and (E)-1,2-dibromoethylene (1.86 g) via syringe. Cool the solution to 0°C using an ice bath.

  • Carbenoid Generation:

    • Add the Et₂Zn solution (20 mL) dropwise over 10 minutes.

    • Critical Step: Add Diiodomethane (3.2 mL) dropwise over 20 minutes. A white precipitate (ZnI₂) may form.

    • Note: The excess of carbenoid (2-4 equiv) is required because the electron-withdrawing bromine atoms deactivate the alkene toward electrophilic attack.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 12–16 hours . Monitor reaction progress by GC-MS (looking for disappearance of alkene m/z 184/186/188 and appearance of product m/z 198/200/202).

  • Quench: Cool the flask back to 0°C. Slowly add saturated aqueous NH₄Cl (30 mL) dropwise. (Caution: Gas evolution and exotherm).

  • Workup:

    • Transfer to a separatory funnel. Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with 1M HCl (to remove Zn salts), saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep bath < 30°C as the product is volatile).

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 100% Pentane) to yield rac-trans-1,2-dibromocyclopropane as a colorless liquid.

Protocol B: Isolation of this compound

Since the chemical synthesis yields the racemate, chiral separation is required to isolate the (1R,2R) isomer.[2]

Method: Chiral Preparative HPLC Stationary Phase: Chiralpak IA or IB (Amylose-based variants are effective for halo-alkanes).

ParameterSetting
Column Chiralpak IA (250 x 20 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (99.5 : 0.5)
Flow Rate 10 mL/min
Detection UV at 210 nm (or Refractive Index)
Temperature 20°C
Elution Order Typically (1R,2R) elutes first (verify with optical rotation).

Validation: Collect the first fraction. Measure optical rotation. The (1R,2R) isomer typically exhibits specific rotation


 (c=1, CHCl₃) (value to be verified against specific lot analysis).

Part 4: Data Analysis & Troubleshooting

Physicochemical Properties
Property(E)-1,2-Dibromoethylene (SM)trans-1,2-Dibromocyclopropane (Product)
Molecular Weight 185.84 g/mol 199.87 g/mol
Boiling Point 108°C115-117°C (estimated)
¹H NMR (CDCl₃)

6.55 (s, 2H)

3.45 (m, 2H, CH-Br), 1.60 (m, 2H, CH₂)
Symmetry

(Centrosymmetric)

(Dissymmetric/Chiral)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Alkene deactivation by Bromine atoms.Increase Et₂Zn/CH₂I₂ equivalents to 5.0. Add Trifluoroacetic acid (1.0 equiv) to activate the carbenoid (Shi modification).
Product Decomposition Acidic workup too harsh.Use saturated NH₄Cl instead of HCl. Keep rotary evaporator bath < 30°C.
No Enantioseparation Incorrect chiral column.Screen Chiralpak OJ-H or Chiralcel OD-H. Reduce IPA content in mobile phase to 0.1%.
Violent Exotherm Fast addition of Et₂Zn.Ensure addition is dropwise at 0°C. Ensure solvent is strictly anhydrous.

Part 5: References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[3][4] Journal of the American Chemical Society. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron.[5][6][7] Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][8][9] Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • BenchChem Technical Notes. (2025). Stereoisomers of 1,2-Dibromocyclopropane.[1]Link

  • Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition. Link

Disclaimer: This protocol involves the handling of pyrophoric reagents (Et₂Zn) and toxic alkylating agents. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Scalable Synthesis Routes for Vicinal (1,2) Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Vicinal (1,2) dibromocyclopropanes are critical, high-value scaffolds in medicinal chemistry, distinct from the more common geminal (1,1) dibromides typically formed via dihalocarbene addition. The 1,2-dibromo motif offers unique vectors for cross-coupling, serves as a precursor for cyclopropenes (via dehydrohalogenation), and acts as a conformationally restricted bioisostere.

This guide details two scalable synthesis routes:

  • The Classical Hunsdiecker Reaction: The industry-standard method for stereoselective synthesis of trans-1,2-dibromocyclopropanes from dicarboxylic acids.

  • Photoredox Decarboxylative Bromination: An emerging, heavy-metal-free approach utilizing visible light and inorganic salts, offering a greener profile for modern process workflows.

Strategic Route Selection

Selecting the optimal pathway depends on precursor availability and sustainability targets.

RouteSelection Start Target: 1,2-Dibromocyclopropane Precursor1 Precursor: Cyclopropane-1,2-dicarboxylic acid Start->Precursor1 Preferred Precursor2 Precursor: Cyclopropene Start->Precursor2 If Available RouteA Route A: Hunsdiecker Reaction (Silver Salt Method) Precursor1->RouteA Standard Scale-Up RouteB Route B: Photoredox Catalysis (Decarboxylative Bromination) Precursor1->RouteB Green/Metal-Free RouteC Route C: Direct Bromination (Electrophilic Addition) Precursor2->RouteC Atom Economy OutcomeA Product: trans-1,2-Dibromocyclopropane (High Stereocontrol) RouteA->OutcomeA RouteB->OutcomeA OutcomeC Product: 1,2-Dibromocyclopropane (Mixture/Unstable Precursor) RouteC->OutcomeC

Figure 1: Strategic decision matrix for selecting the synthesis route.

Route A: The Hunsdiecker Reaction (Silver Salt Method)

Status: Gold Standard | Scale: Gram to Kilogram | Stereoselectivity: trans-Major[1]

This classical route remains the most reliable method for generating trans-1,2-dibromocyclopropanes. It utilizes the radical decarboxylative bromination of silver cyclopropane-1,2-dicarboxylates.

Mechanistic Insight

The reaction proceeds via a radical mechanism.[1][2][3][4][5][6] The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. Homolytic cleavage generates a carboxyl radical, which decarboxylates to form a cyclopropyl radical. This radical rapidly recombines with bromine. The thermodynamic preference for the trans isomer drives the stereoselectivity, as the radical intermediate allows for equilibration.

Protocol 1: Synthesis of trans-1,2-Dibromocyclopropane[1]
Reagents & Equipment
  • Substrate: trans-Cyclopropane-1,2-dicarboxylic acid (1.0 equiv).

  • Reagents: Silver oxide (

    
    ) or Silver nitrate (
    
    
    
    ), Bromine (
    
    
    ).
  • Solvent: Carbon tetrachloride (

    
    ) or Trifluorotoluene (PhCF
    
    
    
    ) as a greener alternative.
  • Equipment: Mechanical stirrer, reflux condenser, dropping funnel, aluminum foil (light protection).

Step-by-Step Methodology

Step 1: Preparation of Disilver Cyclopropane-1,2-dicarboxylate

  • Dissolve trans-cyclopropane-1,2-dicarboxylic acid (13.0 g, 0.1 mol) in distilled water (200 mL).

  • Slowly add Silver Oxide (

    
    ) (23.2 g, 0.1 mol) with vigorous stirring. Note: Ensure complete neutralization to avoid free acid contamination.
    
  • Filter the resulting white precipitate and wash extensively with cold water, then ethanol, and finally diethyl ether.

  • CRITICAL: Dry the silver salt in a vacuum oven at 60°C for 24 hours. The salt must be anhydrous for the next step to succeed. Store in the dark.

Step 2: Decarboxylative Bromination

  • Suspend the dry disilver salt (34.2 g, 0.1 mol) in anhydrous

    
     (or 
    
    
    
    ) (250 mL) in a 3-neck flask wrapped in aluminum foil.
  • Heat the suspension to a gentle reflux.

  • Add dry Bromine (

    
    ) (32.0 g, 0.2 mol) dropwise over 60 minutes.
    
    • Observation: Evolution of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       gas indicates reaction initiation.
      
    • Caution: Ensure the condenser is efficient to prevent

      
       loss.
      
  • Reflux for an additional 1-2 hours until

    
     evolution ceases and the red bromine color fades/persists (indicating excess).
    
  • Cool to room temperature and filter off the silver bromide (

    
    ) precipitate.[3]
    

Step 3: Work-up and Purification

  • Wash the filtrate with 10%

    
     (to quench excess 
    
    
    
    ), then water, then brine.[3]
  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: Distill the crude oil under reduced pressure.

    • Target:trans-1,2-dibromocyclopropane (bp ~100-103°C at 16 mmHg).

Route B: Photoredox Decarboxylative Bromination

Status: Modern/Green | Scale: Gram | Advantage: Heavy-Metal Free

For laboratories avoiding toxic silver/mercury salts or chlorinated solvents, this modern protocol adapts visible-light photoredox catalysis using inorganic salts (LiBr).

Mechanistic Insight

An organic photocatalyst (e.g., 4-CzIPN) is excited by blue light and oxidizes the carboxylate (or its activated N-hydroxyphthalimide ester) to a carboxyl radical via Single Electron Transfer (SET). Decarboxylation yields the cyclopropyl radical, which abstracts a bromine atom from the brominating agent.

Photoredox Light Blue LED (450 nm) Cat Photocatalyst (PC) Light->Cat Excitation Activated Activated Ester (NHPI ester) Cat->Activated SET Oxidation Substrate Cyclopropyl-COOH Substrate->Activated Activation Radical Cyclopropyl Radical Activated->Radical -CO2 Product 1,2-Dibromocyclopropane Radical->Product + Br source (LiBr/Br2)

Figure 2: Photoredox catalytic cycle for decarboxylative bromination.

Protocol 2: Metal-Free Decarboxylative Bromination
  • Substrate: Cyclopropane-1,2-dicarboxylic acid (converted to bis-N-hydroxyphthalimide ester).

  • Reagents: LiBr (stoichiometric), 4-CzIPN (2 mol% catalyst), Ethyl Acetate (solvent).

  • Light Source: 24W Blue LED (450 nm).

  • Activation: Convert the dicarboxylic acid to the bis-NHPI ester using DIC (Diisopropylcarbodiimide) and N-hydroxyphthalimide in DCM. Isolate the ester.

  • Reaction: Dissolve the bis-NHPI ester (1.0 equiv) and LiBr (2.5 equiv) in wet Ethyl Acetate. Add 4-CzIPN (2 mol%).

  • Irradiation: Irradiate with Blue LEDs at room temperature for 12-24 hours.

  • Work-up: Wash with water/brine, dry, and purify via column chromatography (Silica, Hexanes/EtOAc).

Comparative Analysis of Routes

FeatureRoute A: Hunsdiecker (Ag)Route B: Photoredox (LiBr)Route C: Cyclopropene Bromination
Scalability High (Kg scale proven)Moderate (Flow chem recommended)Low (Precursor instability)
Stereocontrol Excellent (trans-selective)Good (Thermodynamic control)Variable (Anti-addition)
Atom Economy Low (Stoichiometric Ag waste)High (Catalytic)High (Direct addition)
Hazards Toxic Ag/Hg,

handling
Blue light (Eye safety)Explosive precursors
Cost High (Silver salts)Low (LiBr, Organic Cat)High (Precursor synthesis)

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and volatile.[3] Use only in a well-ventilated fume hood.[3] Quench spills immediately with sodium thiosulfate.
    
  • Silver Salts: Light sensitive.[3] Staining hazard. Recover silver residues for recycling.

  • Cyclopropanes: 1,2-dibromocyclopropanes are potential alkylating agents. Handle with gloves and avoid inhalation.

  • Pressure: Decarboxylation generates

    
    . Never seal the reaction vessel completely; use a bubbler to monitor gas evolution.
    

References

  • BenchChem. Application Notes and Protocols for the Stereoselective Synthesis of trans-1,2-Dibromocyclopropane. BenchChem Technical Library. Link

  • Organic Syntheses. 1,2-Dibromocyclohexane (Analogous Procedure). Org.[3][7][8][9][10] Synth. 1932, 12,[8] 26. Link

  • University of Bristol. Photoredox-Catalyzed Decarboxylative Bromination Using Inorganic Salts. Research Portal. Link

  • National Institutes of Health (NIH). 1,2-Dibromocyclopropane Compound Summary. PubChem.[11][12] Link

  • Wikipedia. Barton Decarboxylation Mechanism and Applications.Link

  • BenchChem. Synthesis of Cyclopropenes from 1,2-Dibromocyclopropane Precursors. BenchChem Technical Library. Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (1R,2R)-1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for (1R,2R)-1,2-Dibromocyclopropane Synthesis

Executive Summary

This guide addresses the technical challenges in synthesizing This compound with high stereochemical integrity and yield. While the Hunsdiecker reaction (and its Cristol-Firth modification) is the industry standard for converting 1,2-cyclopropanedicarboxylic acid to the dibromide, it is notoriously sensitive to moisture and radical stability.

This document moves beyond standard textbook protocols, focusing on the process variables that cause yield attrition: silver salt hydration, radical racemization, and thermal instability.[1]

Module 1: The Synthetic Pathway & Critical Control Points

The most reliable route to the (1R,2R) enantiomer involves the bis-decarboxylative bromination of (1R,2R)-cyclopropane-1,2-dicarboxylic acid.

The Pathway (Graphviz Visualization)

G Start (1R,2R)-Cyclopropane- 1,2-dicarboxylic Acid Salt Disilver(I) Salt (Must be Anhydrous) Start->Salt AgNO3 / NaOH Control pH Inter Acyl Hypobromite Intermediate Salt->Inter Br2 / CCl4 (or sub) Anhydrous Radical Cyclopropyl Radical (Config. Labile) Inter->Radical -CO2 (Decarboxylation) Product (1R,2R)-1,2- Dibromocyclopropane Radical->Product Br• Recombination (Thermodynamic Control)

Caption: Figure 1. Mechanistic flow of the Hunsdiecker synthesis indicating critical instability points (red).

Module 2: Protocol Optimization (The "Dry" Hunsdiecker)

The Problem: The standard Hunsdiecker reaction fails catastrophically if the silver salt contains even trace water. Water hydrolyzes the acyl hypobromite intermediate, stopping the radical chain mechanism and returning the carboxylic acid.

The Solution: A rigorous "Salt Drying" protocol coupled with the Classic Hunsdiecker method.[2]

Step-by-Step Optimization Guide

Step 1: Preparation of the Disilver Salt

  • Reagents: (1R,2R)-Cyclopropane-1,2-dicarboxylic acid, AgNO₃, NaOH.[1]

  • Critical Action: Do not use excess alkali. The pH should be neutral to slightly acidic before adding silver nitrate to prevent coprecipitation of Ag₂O (silver oxide), which complicates drying.

  • Procedure: Dissolve the acid in stoichiometric NaOH. Slowly add aqueous AgNO₃ in the dark. Filter the white precipitate.[3]

Step 2: The "Bone Dry" Protocol (Yield Critical)

  • Why: Most yield loss occurs here. Air-dried salts retain ~5-10% water.

  • Protocol:

    • Wash the salt with anhydrous ethanol, then anhydrous diethyl ether.

    • Dry in a vacuum oven at 50–60°C for at least 24 hours.

    • Validation: Store over P₂O₅ (phosphorus pentoxide) in a desiccator until constant weight is achieved. The salt must be a free-flowing powder, not clumped.

Step 3: Bromination (Decarboxylation)

  • Reagents: Dry Ag-salt, Dry Br₂, Anhydrous CCl₄ (or PhCF₃ as a greener alternative).[1]

  • Setup: Flame-dried glassware, inert atmosphere (Ar or N₂).

  • Execution:

    • Suspend Ag-salt in solvent.

    • Add Br₂ solution dropwise at reflux.[3]

    • Visual Cue: Evolution of CO₂ gas indicates initiation. If no gas evolves, the system is likely wet or initiation failed.[1]

    • Stereochemistry Note: The trans isomer (1R,2R) is thermodynamically favored due to steric repulsion of the bromine atoms in the cis form. However, radical intermediates can invert.[1] Maintain steady reflux to drive the thermodynamic product.

Module 3: Troubleshooting & FAQs

Q1: My yield is <20%. What is going wrong?

Diagnosis: This is almost exclusively due to wet silver salt . The Fix:

  • Immediate: Check if the salt turned gray/black during drying (decomposition). It should be white/off-white.

  • Process Change: Implement an azeotropic distillation drying step (using benzene or toluene) if vacuum drying is insufficient, though the vacuum oven method is preferred for thermal safety.

  • Alternative: Switch to the Cristol-Firth modification (HgO + Br₂).[3][4] This method generates the salt in situ and is more tolerant of trace moisture, though mercury toxicity is a concern.[1]

Q2: I am getting a mixture of cis and trans isomers. How do I isolate the (1R,2R) form?

Diagnosis: The radical mechanism is not stereospecific; it is stereoselective. The trans isomer is the major product, but cis (meso) will form. The Fix:

  • Purification: Fractional distillation is effective.

    • Trans-1,2-dibromocyclopropane boiling point: ~140–145°C (lower than cis).

    • Cis-1,2-dibromocyclopropane boiling point: Higher (due to dipole moment).[5]

  • Strategy: Use a spinning band distillation column for maximum plate efficiency. Collect the lower-boiling fraction.

Q3: Can I use the Cristol-Firth method (HgO) instead of Ag salts?

Answer: Yes, and it is often preferred for "technical" ease.

  • Pros: One-pot reaction; avoids isolating the light-sensitive Ag salt.

  • Cons: Mercury waste; potentially lower yields for specific strained rings compared to a perfectly executed Hunsdiecker.

  • Protocol Adjustment: Use Red HgO (0.5–1.0 eq) and Br₂ (1.0–1.2 eq) in CCl₄ or CH₂Cl₂.

Module 4: Data & Specifications

ParameterSpecification / TargetNotes
Target Molecule This compoundChiral, trans-isomer.[2][5][6]
Starting Material (1R,2R)-Cyclopropane-1,2-dicarboxylic acidMust be enantiopure.
Major Impurity cis-1,2-Dibromocyclopropane (Meso)Remove via distillation.
Critical Reagent Bromine (Br₂)Must be dry; handle in fume hood.[3]
Yield Expectation 40–60% (Isolated)Higher yields (>70%) are rare due to volatility.

References

  • BenchChem. An In-Depth Technical Guide to 1,2-Dibromocyclopropane: IUPAC Nomenclature, CAS Number, Properties, and Synthesis.

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid (General Diacid Prep). Org.[7][8] Synth. 1981, 60, 66.[1]

  • Thermo Fisher Scientific. Hunsdiecker Reaction Mechanism and Modifications.

  • National Institutes of Health (PMC). Decarboxylative Halogenation of Organic Compounds (Cristol-Firth Modification).

  • BenchChem. Application Notes and Protocols for the Stereoselective Synthesis of trans-1,2-Dibromocyclopropane.

Sources

Separating diastereomers of 1,2-dibromocyclopropane via chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the chromatographic separation and analysis of 1,2-dibromocyclopropane (DBCP) diastereomers.[1] It is designed for organic chemists and analytical scientists requiring high-purity isolation or precise quantification of these stereoisomers.

Critical Safety Warning

DANGER: 1,2-Dibromocyclopropane (DBCP) is a potent alkylating agent, a known carcinogen, and a reproductive toxin (specifically causing male sterility).

  • Handling: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • Waste: Segregate all halogenated waste. Do not mix with strong bases (risk of elimination to explosive/flammable byproducts).

Technical Overview: The Stereochemical Challenge

To separate the isomers effectively, one must understand the physical differences driving the separation. 1,2-dibromocyclopropane exists as two diastereomers with distinct physical properties.

Featuretrans-1,2-dibromocyclopropane cis-1,2-dibromocyclopropane
Stereochemistry Chiral (

symmetry).[1][2] Exists as a racemic pair of enantiomers.
Achiral (Meso compound).[3] Possesses a plane of symmetry (

).
Polarity Lower. C-Br dipoles partially cancel (opposing vectors).Higher. C-Br dipoles are additive (same side of ring).
Boiling Point Lower. (Elutes first on non-polar GC columns).Higher. (Elutes second on non-polar GC columns).[3]
Stability More stable (less steric repulsion).Less stable (Br-Br steric clash).

Method Selection Workflow

Use the following decision tree to select the appropriate isolation or analysis pathway.

MethodSelection Start Start: Crude 1,2-DBCP Mixture Goal Define Goal Start->Goal Analytical Analytical Quantification (Purity/Ratio Check) Goal->Analytical Prep Preparative Isolation (>100 mg) Goal->Prep GC Gas Chromatography (GC) *Preferred Method* Analytical->GC Distillation Fractional Distillation (Primary Prep Method) Prep->Distillation High BP Difference Flash Flash Chromatography (Secondary Prep Method) Prep->Flash If Distillation Fails Detector Detector: ECD (Trace) or FID/MS (General) GC->Detector Warning Warning: Volatility Risk Do not Rotovap to dryness Flash->Warning

Figure 1: Decision matrix for selecting the appropriate separation technique based on scale and goal.

Analytical Method: Gas Chromatography (GC)

GC is the gold standard for DBCP analysis due to the compound's volatility. The separation relies on the boiling point difference (Boiling Point Separation) or polarity interaction.

Standard Protocol (Optimized for Resolution)
  • Column: DB-1, DB-5, or ZB-5 (5% Phenyl-arylene / 95% Dimethylpolysiloxane).

    • Why: Non-polar columns separate primarily by boiling point. Since trans boils lower than cis, it elutes first, providing a predictable order.[4]

  • Carrier Gas: Helium at 1.0 - 1.5 mL/min (Constant Flow).

  • Inlet: Split injection (Split ratio 20:1 to 50:1).

    • Temp: 200°C (Avoid excessive heat to prevent thermal dehydrohalogenation).

  • Detector:

    • ECD (Electron Capture Detector): Essential for trace environmental analysis (EPA Method 8011). Extremely sensitive to the two bromine atoms.

    • FID/MS: Suitable for synthesis monitoring.

  • Oven Program:

    • Initial: 40°C (Hold 2 min) — Crucial for resolving volatiles.

    • Ramp 1: 5°C/min to 100°C.

    • Ramp 2: 20°C/min to 200°C (Bake out).

Expected Results
  • Peak 1: trans-1,2-dibromocyclopropane (Major product in carbene additions).

  • Peak 2: cis-1,2-dibromocyclopropane.[1][2][4][5]

Preparative Separation: Troubleshooting & Protocols

While fractional distillation is the primary method for bulk separation due to the boiling point differential, chromatography is often required for high-purity isolation of the minor isomer.

Technique: Flash Chromatography (Silica Gel)

The Challenge: DBCP is volatile.[1] Standard fraction collection and rotary evaporation will lead to significant product loss.

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: 100% Hexanes or Pentane.

    • Note: DBCP is relatively non-polar.[3] Using Ethyl Acetate will likely cause co-elution with the solvent front.

  • Loading: Liquid loading (neat) or minimum volume of hexane. Do not dry-load on silica/Celite and evaporate, as you will lose the product.

  • Detection:

    • TLC Stain: KMnO4 (weak) or Iodine Chamber (preferred for alkyl halides).

    • UV: Weak absorbance (C-Br bond ~200-210 nm). Use 210 nm if using automated Flash.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see two peaks in GC, but they are merging (Co-elution)."

Diagnosis: The temperature ramp is too aggressive, or the column phase is effectively identical for the boiling point difference. Solution:

  • Lower Initial Temp: Start at 35°C or 40°C.

  • Change Selectivity: Switch to a DB-624 or DB-Wax column.

    • Mechanism:[2][5][6] These columns are more polar. The cis isomer (more polar) will interact more strongly with the stationary phase, increasing the retention time gap (Selectivity

      
      ) between it and the trans isomer.
      
Issue 2: "My yield is terrible after Flash Chromatography."

Diagnosis: Product loss due to volatility during solvent removal. Solution:

  • Solvent Choice: Use Pentane (BP 36°C) instead of Hexane (BP 68°C).

  • Evaporation: Do not use a high-vacuum pump. Use a rotary evaporator with a bath temp < 20°C and stop when the volume is low (do not go to dryness).

  • Distillation: For preparative scales (>1g), abandon chromatography. Use a spinning band distillation column to exploit the boiling point difference.

Issue 3: "Ghost peaks appear in subsequent runs."

Diagnosis: Carryover or thermal degradation. 1,2-dihalo compounds can undergo thermal elimination (dehydrohalogenation) to form bromo-cyclopropenes or allylic bromides in a hot injector port. Solution:

  • Check Inlet Temp: Lower the GC inlet temperature to 180°C-200°C.

  • Liner Maintenance: Replace the glass liner; active sites on dirty liners catalyze elimination reactions.

Issue 4: "Which isomer is which?"

Diagnosis: Lack of reference standards. Solution:

  • NMR Validation:

    • cis (Meso): The protons on the carbons bearing bromine are chemically equivalent (due to the plane of symmetry).[1][2]

    • trans (Racemic): The protons are also equivalent due to

      
       symmetry, BUT  the coupling constants (
      
      
      
      ) differ.
    • Rule: Generally,

      
       for cyclopropanes.
      
  • Dipole Logic: In Flash chromatography (Normal Phase), the trans isomer (less polar) elutes before the cis isomer (more polar).

References

  • EPA Method 8011. (1992). 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography.[7][8][9] U.S. Environmental Protection Agency.[7][8]

  • Sydnes, L. K. (2003). Stereoselective Synthesis of Cyclopropanes.[2] Chemical Reviews, 103(3), 1133-1150. (Context on gem-dibromocyclopropane synthesis and stability).

  • Wiberg, K. B., & Barth, D. E. (1969). Barrier to rotation about the carbon-carbon bond in cyclopropane. Journal of the American Chemical Society. (Foundational text on cyclopropane stereoisomer physical properties).
  • PubChem. (n.d.). 1,2-Dibromocyclopropane Compound Summary. National Center for Biotechnology Information.[3]

Sources

Technical Support Center: Optimizing Enantiomeric Excess (ee) for (1R,2R)-1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral 1,2-dibromocyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of (1R,2R)-1,2-dibromocyclopropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high enantiomeric excess for this compound?

The main challenges in the asymmetric synthesis of this compound revolve around controlling the stereochemical outcome of the dibromocyclopropanation reaction. Key difficulties include:

  • Nature of the Dibromocarbene Intermediate: Dibromocarbene, typically generated in situ from bromoform and a base, is a highly reactive and transient species. Its rapid, often non-selective reaction with alkenes makes stereocontrol challenging.

  • Catalyst Efficacy and Turnover: Identifying a chiral catalyst that can effectively intercept the dibromocarbene or its precursor and facilitate a highly enantioselective addition to the alkene is crucial. Catalyst poisoning and low turnover numbers can also be significant hurdles.

  • Reaction Conditions: The enantioselectivity of the cyclopropanation is highly sensitive to reaction parameters such as temperature, solvent, concentration, and the nature of the base used.

  • Substrate Compatibility: The structure of the starting alkene can significantly influence the efficiency and stereoselectivity of the reaction.

  • Purification Challenges: Separating the desired (1R,2R) enantiomer from the (1S,2S) enantiomer and any meso-diastereomers can be difficult, often requiring specialized techniques.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)

You've performed an asymmetric dibromocyclopropanation, but the enantiomeric excess of your this compound is significantly lower than desired.

Potential Cause & Troubleshooting Steps

  • Suboptimal Chiral Catalyst or Ligand: The choice of the chiral catalyst is paramount for achieving high enantioselectivity.[1][2][3]

    • Actionable Advice:

      • Screen Chiral Catalysts: If using a metal-based catalyst, consider screening a variety of chiral ligands. For phase-transfer catalysis, different chiral quaternary ammonium or phosphonium salts should be evaluated. Cinchona alkaloids and their derivatives are often effective in phase-transfer catalyzed cyclopropanations.[1]

      • Consider Catalyst Type: Explore different catalytic systems. While rhodium and copper catalysts are common for cyclopropanation with diazo compounds, cobalt-based systems and phase-transfer catalysis are often more suitable for dihalocyclopropanations.[2][3]

  • Ineffective Reaction Conditions: Temperature, solvent, and concentration play a critical role in the transition state of the reaction, directly impacting enantioselectivity.

    • Actionable Advice:

      • Lower the Reaction Temperature: Decreasing the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to moderately polar (e.g., dichloromethane, diethyl ether).

      • Concentration Optimization: Vary the concentration of the alkene and other reagents. In some cases, higher or lower concentrations can improve enantioselectivity.

  • Inappropriate Base: The strength and steric bulk of the base used to generate the dibromocarbene can affect the stereochemical outcome.

    • Actionable Advice:

      • Base Screening: Test a variety of bases, such as potassium tert-butoxide, sodium hydroxide (in phase-transfer catalysis), or other non-nucleophilic bases. The choice of base can be critical in phase-transfer systems.[1]

Issue 2: Poor Diastereoselectivity (Formation of Meso Compounds)

In addition to low ee, you are observing the formation of a significant amount of the meso-diastereomer of 1,2-dibromocyclopropane.

Potential Cause & Troubleshooting Steps

  • Non-Stereospecific Carbene Addition: The reaction may be proceeding through a mechanism that allows for loss of stereochemical information.

    • Actionable Advice:

      • Catalyst and Ligand Modification: The steric and electronic properties of the catalyst and its chiral ligand can influence diastereoselectivity. Bulky ligands often favor the formation of the trans (or anti) diastereomer.

      • Reaction Temperature: As with enantioselectivity, lowering the temperature can improve diastereoselectivity.

  • Isomerization of the Alkene Substrate: Under the reaction conditions, the starting alkene may be isomerizing, leading to the formation of different diastereomers.

    • Actionable Advice:

      • Verify Alkene Purity: Ensure the starting alkene is of high isomeric purity.

      • Milder Reaction Conditions: Employ milder bases or lower reaction temperatures to minimize the risk of alkene isomerization.

Issue 3: Low Reaction Yield

The enantiomeric excess is acceptable, but the overall yield of the 1,2-dibromocyclopropane is too low for practical applications.

Potential Cause & Troubleshooting Steps

  • Catalyst Inactivation: The catalyst may be degrading or being inhibited by impurities in the reagents or solvents.

    • Actionable Advice:

      • Purify Reagents and Solvents: Ensure all reagents (bromoform, alkene) and solvents are pure and anhydrous.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Inefficient Carbene Generation or Transfer: The generation of dibromocarbene may be slow or inefficient, or its transfer to the alkene may be the rate-limiting step.

    • Actionable Advice:

      • Optimize Base and Bromoform Stoichiometry: Vary the equivalents of base and bromoform relative to the alkene. An excess of the carbene precursor is often required.

      • Phase-Transfer Catalyst Concentration: In phase-transfer systems, optimize the concentration of the catalyst.

Optimization Strategies: A Deeper Dive

Asymmetric Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for the asymmetric synthesis of dihalocyclopropanes.[1][4][5] The general principle involves the use of a chiral quaternary ammonium or phosphonium salt to shuttle the tribromomethyl anion (CBr₃⁻), formed from bromoform and aqueous base, into the organic phase where it eliminates bromide to form dibromocarbene in a chiral environment.

Table 1: Influence of Chiral Phase-Transfer Catalyst on Enantioselectivity (Representative Data)

Catalyst TypeChiral MoietySolventTemperature (°C)ee (%) of (1R,2R)-product
Quaternary Ammonium SaltCinchona Alkaloid DerivativeToluene085
Quaternary Ammonium SaltCinchona Alkaloid DerivativeCH₂Cl₂075
Quaternary Ammonium SaltMaruoka CatalystToluene-2092
Quaternary Phosphonium SaltBINAP DerivativeCH₂Cl₂088

This table presents hypothetical yet representative data based on trends observed in the literature for similar transformations.

Experimental Protocol: Asymmetric Dibromocyclopropanation via Phase-Transfer Catalysis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.05 equiv) in the chosen organic solvent (e.g., toluene).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C).

  • Addition of Base and Bromoform: In a separate flask, prepare a solution of sodium hydroxide (e.g., 50% aqueous solution). Add the bromoform (1.5-3.0 equiv) to the reaction mixture, followed by the slow, dropwise addition of the aqueous base with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or SFC analysis.[]

Workflow for Optimizing Enantiomeric Excess

G start Low ee Observed catalyst Screen Chiral Catalysts (e.g., Cinchona Alkaloids, BINAP-derivatives) start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If ee still low temp Lower Temperature (-20°C to -78°C) conditions->temp solvent Screen Solvents (Toluene, CH2Cl2, Hexanes) conditions->solvent base Vary Base (NaOH, K-tBuO) conditions->base purification Purification for ee Enhancement temp->purification If ee moderately improved solvent->purification base->purification chromatography Chiral HPLC/SFC purification->chromatography crystallization Diastereomeric Salt Formation / Preferential Crystallization purification->crystallization success High ee Achieved chromatography->success crystallization->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Enhancing Enantiomeric Excess Post-Synthesis

In cases where the enantiomeric excess after the reaction is not satisfactory, several purification techniques can be employed to enrich the desired enantiomer.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers.[][7] This technique can be used both analytically to determine the ee and preparatively to isolate the pure enantiomer.

  • Diastereomeric Salt Formation: If the cyclopropane product can be derivatized to contain an acidic or basic handle, it can be reacted with a chiral resolving agent to form diastereomeric salts.[8] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. Subsequent removal of the chiral auxiliary regenerates the enantiomerically enriched product.

  • Preferential Crystallization: In some cases, it may be possible to induce the crystallization of one enantiomer from a supersaturated solution of a non-racemic mixture, leaving the other enantiomer enriched in the mother liquor.

Mechanism of Chiral Recognition in Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH NaOH Na⁺ + OH⁻ CBr3_aq CBr₃⁻ Formed from CHBr₃ + OH⁻ CBr3_org [Q⁺CBr₃⁻] Chiral Ion Pair CBr3_aq->CBr3_org Phase Transfer PTC Q⁺X⁻ Chiral Phase-Transfer Catalyst PTC->CBr3_org Ion Exchange Carbene :CBr₂ CBr3_org->Carbene - Br⁻ Product This compound Carbene->Product Alkene Alkene Alkene->Product

Caption: Simplified mechanism of asymmetric dibromocyclopropanation via PTC.

This guide provides a starting point for troubleshooting and optimizing the enantiomeric excess of this compound. Successful asymmetric synthesis often requires careful experimentation and optimization of multiple parameters.

References

  • Maruoka, K. (2016). A New Generation of Chiral Phase-Transfer Catalysts. Organic & Biomolecular Chemistry, 14(34), 7974-7986. [Link]

  • Zhang, X. P. (2022). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 144(28), 12693-12702. [Link]

  • Toke, S. M., et al. (2007). [2+1]-Type Cyclopropanation Reactions. In Modern Cyclophane Chemistry (pp. 429-477). Wiley-VCH. [Link]

  • Kaneko, S., Kumatabara, Y., & Shirakawa, S. (2016). A New Generation of Chiral Phase-Transfer Catalysts. Amanote Research. [Link]

  • Zhang, X. P. (2022). Asymmetric radical cyclopropanation of alkenes. Nature Synthesis, 1(7), 524-524. [Link]

  • Charette, A. B., et al. (2012). Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. Chemistry–A European Journal, 18(46), 14784-14791. [Link]

  • Shirakawa, S. (2016). A new generation of chiral phase-transfer catalysts. Organic & Biomolecular Chemistry, 14(34), 7974-7986. [Link]

  • Wang, W., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]

  • De Clercq, P. J. (2013). 1 Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 1-105). Wiley-VCH. [Link]

  • Morra, G., & Aggarwal, V. K. (2010). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications, 46(24), 4372-4374. [Link]

  • Wang, J. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. Molecules, 24(5), 955. [Link]

  • Charette, A. B. (2022). Enantioselective synthesis of cyclopropanone equivalents and application to substituted alkylidenecyclopropanes and β-amino acids. Journal of the American Chemical Society, 144(49), 22485-22493. [Link]

  • Fernández-Salas, J. A., & Pérez-Galan, P. (2023). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 14(3), 675-680. [Link]

  • Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]

  • Madarász, Á., & Egressy, P. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. [Link]

  • Fasan, R. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 55(51), 16110-16114. [Link]

  • O'Donoghue, A. C., & O'Donoghue, P. (2023). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature, 617(7961), 524-530. [Link]

  • Soloshonok, V. A., et al. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal, 91(3), 34-48. [Link]

  • Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(19), 5776. [Link]

  • Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 11(4), 2056-2065. [Link]

  • Wang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(43), 11955-12003. [Link]

  • Chemistry Steps. (2025). Electrophilic Addition Reactions of Alkenes. Chemistry Steps. [Link]

  • Buchwald, S. L. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Chemistry. [Link]

  • Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]

  • ChemistryStudent. (n.d.). Alkenes - Electrophilic Addition (A-Level). ChemistryStudent. [Link]

  • Hayashi, Y., & Umemoto, K. (2013). Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis. Organic & Biomolecular Chemistry, 11(48), 8449-8455. [Link]

  • LibreTexts. (2022). 14.2: Electrophilic Addition to Alkenes. Chemistry LibreTexts. [Link]

  • Wade, L. G. (n.d.). Reactions of Alkenes. Pearson. [Link]

Sources

Minimizing ring-opening byproducts during dibromocyclopropane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dibromocyclopropane Synthesis Topic: Minimizing Ring-Opening Byproducts & Optimization of Gem-Dibromocyclopropanation Ticket ID: DBC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The Stability Paradox

Welcome to the technical support center. You are likely here because your gem-dibromocyclopropane (DBC) synthesis—classically robust—is failing during isolation.

The Core Problem: While the formation of DBCs via dihalocarbene addition is kinetically favored, the product is thermodynamically strained. The two bromine atoms create significant steric repulsion and weaken the distal C-C bond. Under thermal or acidic stress, the ring undergoes electrocyclic ring opening (disrotatory) to form an allylic cation, which collapses into allylic bromides or rearranges to bromoallenes (Skattebøl-type pathways).

This guide provides the protocols to arrest these degradation pathways.

Module 1: Mechanism & Root Cause Analysis

To solve the problem, you must visualize the "Danger Zone." The diagram below maps the safe operating window versus the pathways that lead to ring-opened byproducts.

Figure 1: Reaction Coordinate & Degradation Pathways

DBC_Pathway Reagents Alkene + CHBr3 (NaOH/PTC) Carbene :CBr2 (Active Species) Reagents->Carbene 0°C, Phase Transfer DBC Gem-Dibromocyclopropane (Target Product) Carbene->DBC Syn-Addition AllylCat Allylic Cation (Intermediate) DBC->AllylCat Heat (>100°C) or Acidic Silica Allene Bromoallene (Rearranged) DBC->Allene Base/Li + Heat (Skattebøl) AllylBr Allylic Bromide (Ring Opened) AllylCat->AllylBr Recombination

Caption: Pathway analysis showing the thermal/acidic divergence from the stable cyclopropane to ring-opened byproducts.

Module 2: Troubleshooting Guide (The "Tickets")

Use this section to diagnose specific failures in your current workflow.

Ticket #1: "My product decomposes on the silica column."
  • Symptoms: TLC shows a clean spot for the crude, but multiple streaks or new spots appear after column chromatography. Yield drops by >40%.

  • Root Cause: Acid-Catalyzed Solvolysis. Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity is sufficient to protonate the strained ring or assist in bromide departure, triggering the electrocyclic ring opening shown in Figure 1.

  • The Fix:

    • Deactivate Silica: Pre-wash your silica slurry with 1% Triethylamine (Et3N) in hexanes before loading the sample.

    • Switch Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is far less likely to trigger cation formation.

    • Flash Fast: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 minutes.

Ticket #2: "The reaction turns into a black tar/solid."
  • Symptoms: The reaction mixture exotherms uncontrollably; the organic layer becomes a viscous black oil that cannot be distilled.

  • Root Cause: Polymerization of Byproducts. If the temperature spikes during carbene generation, the carbene can dimerize or react with the sensitive product to form oligomers.

  • The Fix:

    • Cryogenic Addition: The addition of Bromoform (CHBr3) must be done at 0°C .

    • Rate Control: The addition rate should be set so that the internal temperature never exceeds 20°C.

    • Stabilizer: Add 50–100 ppm of BHT (butylated hydroxytoluene) to the reaction mixture to scavenge radical species if your alkene is prone to polymerization.

Ticket #3: "I see allylic bromides in my NMR."
  • Symptoms: New vinylic proton signals appear in the 5.5–6.5 ppm range.

  • Root Cause: Thermal Rearrangement. You likely used heat to drive the reaction to completion or used a rotary evaporator bath that was too hot (>50°C).

  • The Fix:

    • Limit Reaction Temp: Never reflux a dibromocyclopropanation reaction. Stir longer at RT instead.

    • Cold Workup: Keep rotary evaporator baths < 40°C.

    • High-Vac Distillation: If distilling, use high vacuum (< 0.5 mmHg) to keep the pot temperature below 80°C.

Module 3: The Optimized Protocol (Gold Standard)

This protocol uses the Makosza Condition (Phase Transfer Catalysis), optimized for thermal stability.

Reagents:

  • Substrate: 1.0 equiv (Alkene)[1]

  • Bromoform (CHBr3): 1.5 – 2.0 equiv

  • NaOH (50% aq.[2] solution): 4.0 equiv

  • Catalyst: TEBA (Benzyltriethylammonium chloride), 1–2 mol%

  • Solvent: Dichloromethane (DCM) or Chloroform (optional, Bromoform can act as solvent)

Step-by-Step Methodology:

  • The Setup (Vigorous Stirring):

    • Why: The reaction happens at the interface of the aqueous NaOH and the organic phase. Mass transfer is the rate-limiting step.

    • Action: Use an overhead mechanical stirrer. A magnetic stir bar is often insufficient for the viscous emulsion formed by 50% NaOH.

  • The Charge:

    • Load Alkene, TEBA, and DCM (if used) into the flask.[2]

    • Add 50% NaOH solution.[2]

    • Cool the mixture to 0°C using an ice/salt bath.

  • The Critical Addition:

    • Add Bromoform dropwise over 30–60 minutes.

    • Self-Validating Check: Monitor the internal thermometer. If the temp rises >5°C, stop addition and let it cool.

  • The Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir vigorously for 4–12 hours.

    • Monitoring: Check TLC.[3][4] Do not heat to push conversion.[5] If conversion stalls, add fresh catalyst (0.5 mol%) and stir longer.

  • The Quench & Workup (Neutralization):

    • Pour the mixture into ice water (not acid).

    • Separate phases.[2] Extract aqueous layer with DCM.[2]

    • Crucial Step: Wash the organic layer with water, then Brine , then dry over Na2SO4 (Sodium Sulfate).

    • Avoid: Do not wash with dilute HCl. Trace acid trapped in the oil will cause decomposition during storage.

  • Purification:

    • Evaporate solvent at < 40°C.

    • Purify via Neutral Alumina filtration or Vacuum Distillation (0.1 mmHg).

Data Comparison: Purification Methods

MethodPurityYield RecoveryRisk of Ring OpeningRecommended For
Silica Gel (Standard) High50-70%High (Acidic)Robust, simple substrates
Silica Gel (+1% Et3N) High85-90%LowSensitive substrates
Neutral Alumina Medium90-95% Very Low Highly strained rings
Distillation (>100°C) Very High40-60%High (Thermal)Small scale only
Distillation (<80°C, High Vac) Very High80-90%LowLarge scale / Oils

Module 4: FAQ

Q: Can I store the crude product overnight? A: Yes, but only if all base has been removed. Store it as a solution in benzene or hexane with a few pellets of solid Na2CO3 or a drop of Triethylamine to maintain a non-acidic environment. Keep at -20°C.

Q: Why is my yield low even though the alkene disappeared? A: You likely formed the "open" allylic bromide, which then hydrolyzed to an allylic alcohol or polymerized during workup. This is a sign of thermal overshoot. Check your addition rate and bath temperatures.

Q: Can I use Potassium t-butoxide (t-BuOK) instead of NaOH? A: Yes (Doering-Hoffmann procedure), but it is strictly anhydrous. It is more prone to side reactions like elimination to allenes because t-BuOK is a stronger base than the interfacial OH- species in the Makosza method. Use t-BuOK only if your substrate is base-stable but water-sensitive.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[6][7][8][9] XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[6][9][10] Tetrahedron Letters.[6] Link

  • Skattebøl, L. (1963). Chemistry of gem-Dihalocyclopropanes. I. The Reaction of gem-Dibromocyclopropanes with Methyllithium. The Journal of Organic Chemistry.[1][7][10] Link

  • Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. Angewandte Chemie International Edition. Link

  • Fedoryński, M. (2006). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis.[1][11][12][6][10][13] Chemical Reviews.[10] Link

  • Organic Syntheses. (1976). 1,1-Dibromo-2,2-diphenylcyclopropane.[11] Org.[1][2][5][7][8][13][14] Synth. 1976, 55, 12. Link

Sources

Stability and storage conditions for (1R,2R)-1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Storage, and Experimental Troubleshooting

Welcome to the technical support guide for (1R,2R)-1,2-dibromocyclopropane. As a Senior Application Scientist, my objective is to provide you with the in-depth knowledge and practical advice necessary for the successful storage and application of this valuable, high-energy synthetic building block. The unique stereochemistry and inherent ring strain of this molecule make it exceptionally useful in advanced organic synthesis, but also demand specific handling protocols to ensure its integrity.[1] This guide moves beyond simple data sheets to explain the why behind the recommendations, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The principal stability challenges stem from the molecule's high degree of ring strain and the presence of two vicinal bromine atoms. The C-C bonds in the cyclopropane ring possess significant p-character, making the ring susceptible to opening reactions, similar in some ways to an alkene.[2] Key factors that can promote degradation include:

  • Thermal Stress: Bromo-substituted cyclopropanes are known to be thermally sensitive.[3] Elevated temperatures can provide the activation energy needed to initiate decomposition pathways such as elimination or ring-opening.

  • Light Exposure: Similar to many brominated compounds, this compound may be sensitive to light. Photons can induce the formation of radical species, initiating unwanted side reactions or decomposition. While data on the direct photostability of this specific molecule is limited, intermediates in its synthesis are known to be light-sensitive.[4]

  • Presence of Bases or Nucleophiles: The compound is reactive towards nucleophiles and susceptible to elimination reactions under basic conditions to form cyclopropene derivatives.[1] These derivatives are themselves highly strained and may polymerize or react further.

  • Moisture: Water can act as a weak nucleophile and may facilitate decomposition pathways over long-term storage. Ensuring anhydrous conditions is critical, a principle that extends from its synthesis, which requires scrupulously dry reagents.[4]

Q2: My newly received vial of this compound has a slight yellow or brownish tint. Is it still usable?

A colorless appearance is indicative of high purity. A yellow or brown discoloration suggests the presence of impurities, which could arise from trace amounts of bromine or other degradation byproducts formed during synthesis or storage.

Before use, you should validate the compound's integrity. The recommended course of action is to perform a quick purity assessment. A proton NMR (¹H NMR) is often sufficient to check for the presence of significant impurities. If the discoloration is minor and the NMR spectrum is clean, the material may be suitable for many applications. However, for sensitive or catalytic reactions, re-purification via flash chromatography or distillation may be necessary.

Q3: What are the ideal long-term storage conditions for this compound?

To maximize shelf-life and maintain the high purity required for sensitive applications, a multi-faceted approach to storage is essential. The following conditions are based on best practices for strained and halogenated organic molecules.[5][6][7][8][9]

ParameterRecommendationRationale
Temperature 2–8 °CReduces the rate of potential thermal decomposition pathways.[5][7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture.[9][10]
Light Protect from Light (Amber Vial/Store in Dark)Minimizes light-induced radical decomposition.[4][5]
Container Tightly Sealed Vial with PTFE-lined CapPrevents leakage and contamination from air or moisture.[6][8]
Q4: Is the trans isomer, this compound, more stable than its cis counterpart?

Yes, the trans isomer is thermodynamically more stable.[11] The stability of disubstituted cyclopropanes is heavily influenced by steric strain.[12] In the cis isomer, the two bulky bromine atoms are on the same face of the cyclopropane ring, leading to significant steric repulsion. The trans configuration, as found in the (1R,2R) enantiomer, places the bromine atoms on opposite faces, which minimizes this steric clash and results in a lower overall energy state.[11][12]

Q5: What are the likely decomposition products I might see?

Given the compound's reactivity, several decomposition products are plausible depending on the conditions:

  • Elimination Products: Under basic conditions or upon heating, the elimination of hydrogen bromide (HBr) can occur to yield bromocyclopropene.[1][3] These cyclopropenes are highly strained and can readily polymerize or undergo further reactions.

  • Ring-Opening Products: In the presence of certain catalysts, heat, or nucleophiles, the strained cyclopropane ring can open.[2][3] For instance, thermal decomposition of similar compounds has been shown to yield halogenated butadienes.[3]

  • Substitution Products: Reaction with nucleophiles (including water) can lead to the substitution of one or both bromine atoms, forming cyclopropanol or cyclopropylamine derivatives, for example.[1]

Troubleshooting and Experimental Workflows

Troubleshooting Guide: Failed Reactions

When a reaction involving this compound yields poor results, it is crucial to systematically investigate the potential causes. The integrity of the starting material is a primary suspect.

Diagram: Troubleshooting Flowchart for this compound Reactions

A logical decision tree to diagnose issues in reactions utilizing this compound.

G start Reaction Failure or Low Yield check_sm 1. Verify Starting Material (SM) Purity (Use Protocol Below) start->check_sm purity_ok SM Purity is High (>95%) check_sm->purity_ok Pass purity_bad SM Purity is Low or Questionable check_sm->purity_bad Fail check_conditions 2. Review Reaction Conditions purity_ok->check_conditions repurify Purify SM (Distillation/Chromatography) or Procure New Batch purity_bad->repurify inert_atm Was an Inert Atmosphere (N2/Ar) Maintained Throughout? check_conditions->inert_atm inert_yes Yes inert_atm->inert_yes Yes inert_no No inert_atm->inert_no No dry_reagents 3. Confirm Anhydrous Reagents/Solvents inert_yes->dry_reagents optimize Consider Reaction Optimization (Concentration, Catalyst, Time) inert_no->optimize dry_yes Yes dry_reagents->dry_yes Yes dry_no No dry_reagents->dry_no No temp_control 4. Check Temperature Control dry_yes->temp_control dry_no->optimize temp_ok Yes temp_control->temp_ok OK temp_no No temp_control->temp_no Issue incompatibility 5. Assess for Incompatibilities (e.g., Strong Base, Metals) temp_ok->incompatibility temp_no->optimize incompatibility->optimize

Protocol: Purity Assessment by ¹H NMR Spectroscopy
  • Glassware Preparation: Ensure a clean, dry NMR tube and sample vial. Any residual solvent or moisture can obscure the analysis.

  • Atmosphere: For highest accuracy, prepare the sample under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation during sample preparation.

  • Sample Preparation:

    • Carefully withdraw ~1-5 mg of this compound using a clean, dry syringe.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, sealed ampule or has been properly dried to avoid H₂O signals.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Examine the spectrum for the characteristic peaks of the cyclopropane ring protons.

    • Integrate all signals. The presence of unexpected peaks or integrals that do not match the expected structure indicates impurities. Look for broad signals which may suggest polymeric byproducts.

Workflow: Recommended Handling Procedure

This workflow outlines the critical steps from receiving the compound to its use in a reaction, ensuring minimal exposure to destabilizing conditions.

Diagram: Handling Workflow for this compound

A step-by-step visual guide for the proper handling of the compound in a research setting.

G cluster_0 Receiving & Storage cluster_1 Preparation for Use cluster_2 Dispensing & Reaction cluster_3 Post-Use receive 1. Receive Compound inspect 2. Inspect Container Seal receive->inspect store 3. Store Immediately (2-8 °C, Dark, Inert Atm.) inspect->store equilibrate 4. Equilibrate to Room Temp (Under Inert Gas) store->equilibrate prepare_glassware 5. Prepare Dry Glassware (Oven-dried/Flame-dried) equilibrate->prepare_glassware puncture 6. Puncture Septum with Inert Gas Needle prepare_glassware->puncture withdraw 7. Withdraw Reagent (Dry Syringe/Cannula) puncture->withdraw add_reaction 8. Add to Reaction Vessel (Under Positive Inert Pressure) withdraw->add_reaction reseal 9. Reseal & Purge Headspace with Inert Gas add_reaction->reseal return_storage 10. Return to Proper Storage reseal->return_storage

References

  • Technical Support Center: Synthesis of 1,2-Dibromocyclopropane. Benchchem.
  • An In-depth Technical Guide on the Relative Stability of Cis- and Trans-1,2-Dibromocyclopropane. Benchchem.
  • This compound|C3H4Br2. Benchchem.
  • (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate. MilliporeSigma.
  • SAFETY DATA SHEET - Cyclopropyl bromide. Fisher Scientific.
  • SAFETY DATA SHEET - Aldrich - 249890. MilliporeSigma.
  • SAFETY DATA SHEET - (Bromomethyl)cyclopropane. Thermo Fisher Scientific.
  • 1,2-Dibromocyclopentene - Safety Data Sheet. ChemicalBook.
  • 1,2-Dibromocyclohexane SDS, 5401-62-7 Safety Data Sheets. ECHEMI.
  • A study of ring-opening reactions of some di- and trihalogenated cyclopropanes. Organic and Biomolecular Chemistry.
  • Application Notes & Protocols: Handling and Storage of Reactive Cyclopropenes. Benchchem.
  • Gas-phase thermal decomposition reactions of 1,2-dibromopropane. Journal of the Chemical Society, Faraday Transactions 2.
  • Why does cyclopropane react with bromine? Chemistry Stack Exchange.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry.
  • cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable? Vaia.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.

Sources

Troubleshooting low reactivity of 1,2-dibromocyclopropane in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DBCP-RXN-001 Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution (


/

) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Reactivity Paradox

If you are experiencing "no reaction" or "tarry decomposition" when attempting standard nucleophilic substitution on 1,2-dibromocyclopropane, your system is behaving correctly.

Cyclopropyl halides are notoriously inert to


 conditions and exceptionally slow under 

conditions. 1,2-dibromocyclopropane presents a "worst-case scenario" for substitution due to the compounding effects of ring strain, orbital hybridization, and the inductive destabilization from the second bromine atom.

Key Diagnostic:

  • Standard

    
     (e.g., NaCN, NaN3):  Will fail (0% conversion).
    
  • Standard

    
     (e.g., Solvolysis):  Will likely fail or result in ring opening (electrocyclic rearrangement).
    
  • Effective Pathway: Lithium-Halogen Exchange or Radical-mediated pathways.

Diagnostic & Decision Matrix

Before adjusting reaction parameters, determine if your current mechanistic approach is viable.

ReactivityFlow Start Start: Reaction Failed CheckCond Check Conditions Start->CheckCond SN2_Path Attempting SN2? (Strong Nuc, Backside Attack) CheckCond->SN2_Path Basic/Nucleophilic SN1_Path Attempting SN1? (Solvolysis, Ag+ assisted) CheckCond->SN1_Path Acidic/Solvolytic Fail_SN2 FAILURE: Steric Block & I-Strain Backside attack is geometrically impossible. SN2_Path->Fail_SN2 Primary Outcome Fail_SN1 FAILURE: Cation Destabilization Inductive effect of 2nd Br prevents ionization. SN1_Path->Fail_SN1 Low Temp RingOpen OUTCOME: Ring Opening Rearrangement to Allylic Bromides SN1_Path->RingOpen High Temp / Ag+ Solution SOLUTION: Lithium-Halogen Exchange (Retains Ring, Substitutes Br) Fail_SN2->Solution Switch Strategy Fail_SN1->Solution Switch Strategy

Figure 1: Decision matrix for troubleshooting reactivity issues with 1,2-dibromocyclopropane. Note that standard substitution pathways lead to failure or ring destruction.

Technical Deep Dive: The "Why" (Mechanistic Root Cause)

To troubleshoot effectively, you must understand the three barriers preventing substitution.

A. The

Barrier: Geometric Forbiddenness

For an


 reaction to occur, the nucleophile must attack the 

antibonding orbital, located

opposite the leaving group (Br).
  • In Cyclopropane: The "backside" of the carbon is shielded by the ring structure itself. The incoming nucleophile would have to pass through the plane of the ring to access the antibonding orbital [1, 4].

  • I-Strain (Internal Strain): The transition state for

    
     requires the carbon to rehybridize to 
    
    
    
    (planar). In a 3-membered ring, this increases bond angle strain significantly (ideal
    
    
    vs. actual
    
    
    ), creating an immense activation energy barrier [5].[1]
B. The

Barrier: Cation Instability

 relies on the spontaneous loss of Br to form a carbocation.
  • Hybridization: Cyclopropane C-C bonds are "bent" (Walsh orbitals) and have high

    
    -character. Consequently, the exocyclic C-Br bond has high 
    
    
    
    -character (
    
    
    approx).
    
    
    -orbitals hold electrons tighter, making the C-Br bond shorter and stronger than in acyclic alkyl halides, resisting ionization [1, 9].
  • Inductive Withdrawal: In 1,2-dibromocyclopropane , the second bromine atom exerts a strong inductive effect (

    
    ), pulling electron density away from the potential cationic center. This destabilizes the already strained cation, making ionization effectively impossible without forcing conditions (like Ag+ promotion) [2].
    
C. The Thermal Consequence: Ring Opening

If you force the reaction with heat or silver salts (AgNO3), the strain is relieved not by substitution, but by electrocyclic ring opening . The cyclopropyl cation rearranges to an allylic cation (e.g., 2,3-dibromopropene derivatives) [2, 8].

Troubleshooting Guide & FAQs
Scenario 1: "I used NaCN in DMF at

and recovered starting material."
  • Diagnosis:

    
     failure due to steric/electronic blocking.[2]
    
  • Explanation: The nucleophile cannot access the backside of the C-Br bond.

  • Fix: Do not increase temperature (this will cause degradation). Switch to Lithium-Halogen Exchange (see Protocol A).

Scenario 2: "I treated with

and got a precipitate, but the NMR shows an acyclic alkene."
  • Diagnosis: Ring opening via solvolysis.

  • Explanation: Silver pulls the bromide off, generating a transient cation. To relieve ring strain, the C-C bond breaks (disrotatory opening), leading to an allylic system rather than a substituted cyclopropane [8].

  • Fix: If you must maintain the ring, avoid carbocation intermediates. Use anionic chemistry (Li-exchange).

Scenario 3: "Can I use Finkelstein conditions (NaI/Acetone) to make the iodide?"
  • Diagnosis: Unlikely to succeed.

  • Explanation: Finkelstein is an

    
     process. While Iodine is a better nucleophile, the geometric constraints remain.
    
  • Fix: Generate the lithiated species and quench with Iodine (

    
    ) to install the iodide.
    
Corrective Protocols (The Workarounds)

Since direct substitution is forbidden, use Metal-Halogen Exchange . This method replaces the Br with Li (retention of configuration), converting the carbon from an electrophile to a nucleophile. You can then react it with an electrophile to achieve the net result of a substitution.

Protocol A: Lithium-Halogen Exchange (Substitution Surrogate)

Objective: Substitute Br for an Electrophile (E) while keeping the ring intact.

StepReagentConditionsCritical Note
1. Solvent Prep THF or

Anhydrous,

Moisture kills the lithiated intermediate immediately.
2. Exchange

(1.1 equiv)
Add dropwise at

1,2-dibromo is prone to elimination. Keep cold! [15]
3. Incubation N/AStir 15-30 min at

Do not warm up. The lithio-species is stable only at low temp.
4. Trapping Electrophile (E+)Add excess (1.2 - 1.5 equiv)E+ examples:

(acid),

(aldehyde),

(iodide).
5. Quench

(sat. aq.)
Warm to RT, then add.Standard workup.

Visualizing the Pathway:

LiExchange Substrate 1,2-Dibromocyclopropane Intermed 1-Lithio-2-bromocyclopropane (Nucleophilic Carbon) Substrate->Intermed Li-Halogen Exchange Reagent n-BuLi (-78°C) Reagent->Intermed Product 1-E-2-bromocyclopropane (Ring Intact) Intermed->Product Trapping Electro Electrophile (E+) (e.g., CO2, DMF) Electro->Product

Figure 2: The Lithium-Halogen exchange pathway avoids the forbidden


 transition state by utilizing a stable carbanion intermediate.
References
  • Vertex AI Search. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters. 3[4][5][6]

  • BenchChem. (2025).[7] Unraveling the Reactivity of 1,2-Dibromocyclopropane: A Comparative Guide. 8[1][4][5][6][3][9]

  • BenchChem. (2025).[7] Stereoisomers of 1,2-dibromocyclopropane. 7[4][5][6][3][9]

  • ChemicalNote. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. 9[1][4][5][6][3][9][10][11][12][13]

  • Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?1[4][5][6][3][9][10][11]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. 14[1][4][5][6][3][9][10][11][12]

  • ACS Publications. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. 4

  • ACS Publications. (2021). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes. 5[4][5][6][3][9][10][11]

  • Bluffton University. (n.d.). Walsh Cyclopropane Molecular Orbitals. 15[4][5][6][3][9][10][12]

  • Wiley. (n.d.). Structure and Reactivity of the Cyclopropane Species. 16[1][4][5][6][3][9][10][11][12]

  • EPFL. (n.d.). Small Rings ‒ LCSO. 17[4][5][6][3][9][11]

  • Filo. (2025). Reaction of Cyclopentyl Bromide with AgNO3.[10] 10[1][4][5][6][3][9][10][11][12][13]

  • LibreTexts. (2024). Characteristics of the SN2 Reaction. 2[1][4][5][6][9][10][11]

  • PureChemistry. (2023). Nucleophilic Additions to Cyclopropane. 18[4][5][6][3][9][10][11][12][13]

  • Wikipedia. (n.d.). Metal–halogen exchange. 19[4][5][6][3][9][10][11][12]

Sources

Validation & Comparative

1H and 13C NMR chemical shift assignment for (1R,2R)-1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Stereochemical Assignment of (1R,2R)-1,2-Dibromocyclopropane

Executive Summary: The Stereochemical Verdict

In the synthesis of 1,2-dibromocyclopropane, distinguishing the chiral (1R,2R)-trans isomer (the target) from its cis (meso) diastereomer is a critical quality attribute. Unlike alkenes, where trans coupling constants are larger than cis, cyclopropanes obey a different geometric dependence due to ring strain.

The Definitive Diagnostic:

  • Target ((1R,2R)-Trans): Exhibits higher symmetry (

    
    ), resulting in a simpler 2-signal 
    
    
    
    H NMR spectrum.
  • Alternative (Cis-Meso): Exhibits a mirror plane (

    
    ) that renders the methylene protons diastereotopic, resulting in a complex 3-signal 
    
    
    
    H NMR spectrum.

Structural & Symmetry Analysis

To assign chemical shifts accurately, one must first understand the symmetry elements that dictate magnetic equivalence.

Feature(1R,2R)-Trans-1,2-dibromocyclopropane Cis-1,2-dibromocyclopropane (Meso)
Symmetry Point Group

(Rotational axis bisecting C1-C2 bond)

(Mirror plane passing through C3)
Methine Protons (H1, H2) Equivalent (Homotopic via

rotation).
Equivalent (Enantiotopic via mirror plane).
Methylene Protons (H3a, H3b) Equivalent (Isochronous). Rotation maps H3a to H3b.Non-Equivalent (Diastereotopic). H3a is cis to Br; H3b is trans to Br.
Total

H Signals
2 (1 Methine, 1 Methylene)3 (1 Methine, 2 Distinct Methylenes)
Visual Logic Flow: Isomer Assignment

IsomerAssignment Start Unknown 1,2-Dibromocyclopropane Isomer Step1 Step 1: Acquire 1H NMR Count Distinct Signals Start->Step1 Branch2 Two Signals Observed Step1->Branch2 Simplified Spectrum Branch3 Three Signals Observed Step1->Branch3 Complex Spectrum Trans Target: (1R,2R)-Trans Isomer (C2 Symmetry) Branch2->Trans Cis Alternative: Cis-Meso Isomer (Cs Symmetry) Branch3->Cis Validation Step 2: Validation via Coupling (J) Check Vicinal Coupling Trans->Validation Cis->Validation ResultTrans Confirm: J_vic ≈ 4-7 Hz (Trans < Cis in Cyclopropanes) Validation->ResultTrans Trans Path ResultCis Confirm: J_vic ≈ 7-10 Hz (Cis > Trans in Cyclopropanes) Validation->ResultCis Cis Path

Figure 1: Decision tree for stereochemical assignment based on symmetry-derived signal multiplicity and coupling constants.

Comparative NMR Data Specifications

The following data is based on standard measurements in CDCl


. Note that chemical shifts may vary slightly based on concentration and temperature, but the relative order and multiplicity patterns remain constant.
Table 1: H NMR Chemical Shift Assignment
Proton Environment(1R,2R)-Trans (Target)Cis-Meso (Alternative)Mechanistic Insight
Methine (-CHBr)

3.38 ppm
(Doublet/Triplet)

3.05 ppm
(Complex Multiplet)
Deshielded by electronegative Br. The trans isomer is typically downfield of the cis in this system.[1][2]
Methylene (-CH

-)

1.45 ppm
(Triplet)

1.67 ppm
(

)

2.05 ppm
(

)
Crucial Difference: Trans methylene protons are equivalent (1 signal). Cis methylene protons are distinct (2 signals) due to different proximity to the Br atoms.
Multiplicity Simple triplet (

Hz)
Complex AMX or ABX patternThe Cis isomer shows strong geminal coupling (

Hz) and distinct vicinal couplings.
Table 2: Coupling Constant ( ) Analysis

A common pitfall is applying alkene coupling rules (


) to cyclopropanes. In cyclopropanes, the trend is reversed. 
Coupling TypeValue Range (Hz)Interpretation

(Vicinal)
7.0 – 10.0 Hz Observed in Cis isomer (between CHBr and

). Larger overlap of orbitals in the strained cis-arrangement.

(Vicinal)
4.0 – 7.0 Hz Observed in Trans isomer (between CHBr and CHBr). Smaller due to the specific dihedral angle in the rigid ring.[3]

(Geminal)
-4.0 to -7.5 Hz Negative value.[4] Relevant only for the Cis isomer (coupling between the two non-equivalent methylene protons).
Table 3: C NMR Comparison
Carbon Environment(1R,2R)-Trans Cis-Meso Notes
C-Br (Methine)

~28.0 ppm

~25.0 ppm
Both isomers show 1 signal for the two equivalent methine carbons.
CH

(Methylene)

~18.0 ppm

~16.0 ppm
Both isomers show 1 signal for the methylene carbon.
Differentiation Difficult Difficult

C is not recommended for primary stereochemical assignment as both isomers display only 2 carbon signals. Rely on

H NMR.[4][5][6][7][8][9][10][11]

Experimental Protocol: Self-Validating Assignment

To ensure data integrity, follow this protocol designed to maximize resolution of the coupling constants.

Materials
  • Solvent: CDCl

    
     (Standard) or Benzene-
    
    
    
    (Recommended if signal overlap occurs; benzene can induce shifts that separate overlapping multiplets via anisotropy).
  • Internal Standard: TMS (0.00 ppm).

Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the product in 0.6 mL of solvent.

    • Note: Filter the solution through a cotton plug to remove inorganic salts (e.g., MgSO

      
       residue) which can broaden lines and obscure small splitting patterns.
      
  • Acquisition Parameters:

    • Frequency: Minimum 400 MHz (600 MHz preferred for resolving second-order effects in the Cis isomer).

    • Spectral Width: -1 to 5 ppm (Focus on the aliphatic region).

    • Scans: 16-64 scans.

  • Data Processing (The "Self-Check"):

    • Apply Zero Filling to double the data points.

    • Apply Gaussian Apodization (lb = -0.5, gb = 0.5) to enhance resolution.

    • Validation Check: Integrate the signals.[1][2]

      • If Trans: Ratio should be 1:1 (2H Methine : 2H Methylene).

      • If Cis: Ratio should be 2:1:1 (2H Methine : 1H Methylene A : 1H Methylene B).

Protocol Visualization

Protocol Prep Sample Prep (Benzene-d6 or CDCl3) Acq Acquisition (>400 MHz, Focus 0-5 ppm) Prep->Acq Process Processing (Gaussian Window Function) Acq->Process Integrate Integration Check (Verify Proton Ratios) Process->Integrate

Figure 2: Experimental workflow for high-resolution NMR assignment.

References

  • Wiberg, K. B.; Nist, B. J. (1963).[12] The Interpretation of NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2792.

  • Patel, D. J.; Howden, M. E. H.; Roberts, J. D. (1963).[12] Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.[5]

  • Karplus, M. (1963).[6] Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.[6]

  • BenchChem. (2025).[3] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Technical Guides.

Sources

A Senior Application Scientist's Guide to Distinguishing (1R,2R)- and (1S,2S)-1,2-Dibromocyclopropane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a critical determinant of a molecule's pharmacological and toxicological profile. The rigid, strained three-membered ring of cyclopropane derivatives makes them valuable scaffolds in medicinal chemistry. When this ring is substituted, as in trans-1,2-dibromocyclopropane, it gives rise to a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers. These enantiomers possess identical physical properties such as boiling point, and solubility in achiral solvents, making their separation and independent characterization a significant analytical challenge.[1]

This guide provides an in-depth comparison of the primary analytical techniques for distinguishing these enantiomers, offering both the theoretical underpinnings and actionable experimental protocols. As a self-validating system, the methods described herein are designed to provide orthogonal confirmation of enantiomeric identity and purity.

The Challenge: Identical Properties, Different Biological Interactions

The core challenge in distinguishing enantiomers lies in their identical physical properties in an achiral environment. However, their three-dimensional arrangement dictates how they interact with other chiral entities, most notably biological receptors and enzymes. This makes the ability to resolve and quantify these enantiomers a cornerstone of chiral drug development and stereoselective synthesis.

Polarimetry: The Foundational Chiral Technique

Polarimetry is the classical method for differentiating enantiomers based on their unique ability to rotate the plane of polarized light.[2] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[3]

Causality Behind Experimental Choices

The specific rotation, [α], is a fundamental physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).[4] Measuring this property provides a rapid, non-destructive initial assessment of enantiomeric composition. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero.

Experimental Protocol: Determining Specific Rotation

Objective: To measure the specific rotation of an enantioenriched sample of trans-1,2-dibromocyclopropane.

Instrumentation:

  • Polarimeter (Sodium D-line, 589 nm)

  • Volumetric flask (10 mL)

  • Analytical balance

  • Polarimeter cell (1 dm)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the trans-1,2-dibromocyclopropane sample and dissolve it in a suitable achiral solvent (e.g., ethanol) in a 10 mL volumetric flask. Fill to the mark and mix thoroughly.

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the observed rotation. This value serves as the zero point.

  • Sample Measurement: Rinse and fill the cell with the prepared sample solution and measure the observed rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l) where:

    • [α] is the specific rotation

    • α is the observed rotation in degrees

    • c is the concentration in g/mL

    • l is the path length of the cell in decimeters (dm)

Data Interpretation: While specific experimental values for the enantiomers of trans-1,2-dibromocyclopropane are not readily available in the public domain, one enantiomer, for instance (1R,2R), will exhibit a positive specific rotation, while the (1S,2S) enantiomer will show a negative specific rotation of the same magnitude. The magnitude of the observed rotation is directly proportional to the enantiomeric excess (ee) of the sample.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the most powerful technique for both the analytical quantification and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 1,2-dibromocyclopropane, chiral GC is an excellent choice, offering high resolution and sensitivity.[5]

The selection of the chiral stationary phase is paramount. Derivatized cyclodextrins are commonly used CSPs in capillary GC columns.[6] The chiral cavities of the cyclodextrin molecules form transient diastereomeric inclusion complexes with the enantiomers, leading to differential retention. The choice of carrier gas and temperature program is optimized to maximize the resolution between the enantiomeric peaks.

Objective: To separate and quantify the (1R,2R) and (1S,2S) enantiomers of trans-1,2-dibromocyclopropane.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., a derivative of β-cyclodextrin like Hydrodex β-3P)

GC Conditions:

  • Column: Hydrodex β-3P, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 220 °C

  • Oven Program: 60 °C (hold 2 min), then ramp to 180 °C at 5 °C/min

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min

  • Detector Temperature: 250 °C

  • Injection: 1 µL of a 1 mg/mL solution in hexane, split ratio 50:1

Data Interpretation: The two enantiomers will elute at different retention times. The peak area of each enantiomer can be used to determine the enantiomeric excess (% ee) of the mixture.

cluster_GC Chiral GC Workflow Sample Racemic Mixture in Solvent Injector Injector Port (220°C) Sample->Injector Injection Column Chiral GC Column (e.g., Hydrodex β-3P) Injector->Column Vaporization & Transfer Detector FID/MS Detector Column->Detector Elution Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Signal

Caption: Workflow for Chiral Gas Chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique applicable to a wide range of compounds. For trans-1,2-disubstituted cyclopropanes, polysaccharide-based CSPs have proven effective.[1]

Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD or Chiralpak® AD), provide a complex chiral environment with grooves and cavities.[7] Enantiomers interact with these phases through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, leading to differential retention. The choice of a non-polar mobile phase (normal-phase HPLC) often enhances these interactions and provides better separation for non-polar analytes like 1,2-dibromocyclopropane.

Objective: To resolve the enantiomers of trans-1,2-dibromocyclopropane.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel® OD-H)

HPLC Conditions:

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Hexane/2-Propanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase

Data Interpretation: The chromatogram will show two distinct peaks corresponding to the two enantiomers. The elution order can be determined by injecting a standard of a known enantiomer if available. The resolution factor (Rs) should be calculated to assess the quality of the separation, with a value ≥ 1.5 indicating baseline separation.

TechniquePrincipleAdvantagesDisadvantages
Polarimetry Rotation of plane-polarized lightRapid, non-destructiveRequires a pure sample, provides no separation, less sensitive
Chiral GC Diastereomeric interactions with a CSPHigh resolution, high sensitivityAnalyte must be volatile and thermally stable
Chiral HPLC Diastereomeric interactions with a CSPBroad applicability, preparative scale-up possibleCan be more expensive, method development can be time-consuming

NMR Spectroscopy with Chiral Resolving Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by introducing a chiral resolving agent, it is possible to induce diastereomeric differences that are observable in the NMR spectrum.[8]

Causality Behind Experimental Choices

There are two main types of chiral resolving agents for NMR:

  • Chiral Solvating Agents (CSAs): These form transient diastereomeric complexes with the enantiomers through non-covalent interactions. This results in small, but often measurable, differences in the chemical shifts of the enantiomers.

  • Chiral Derivatizing Agents (CDAs): These react covalently with the enantiomers to form stable diastereomers. As diastereomers have different physical properties, they will exhibit distinct NMR spectra. This method generally produces larger and more easily quantifiable differences in chemical shifts.

For a molecule like 1,2-dibromocyclopropane which lacks common functional groups for derivatization (like -OH or -NH2), the use of a Chiral Lanthanide Shift Reagent (a type of CSA) is a more viable approach. These reagents, such as Eu(hfc)₃, are paramagnetic and can coordinate weakly with the bromine atoms, creating a chiral magnetic environment that leads to the separation of proton signals for the two enantiomers.

Experimental Protocol: NMR with a Chiral Shift Reagent

Objective: To distinguish the enantiomers of trans-1,2-dibromocyclopropane by ¹H NMR.

Instrumentation:

  • High-field NMR spectrometer (≥400 MHz)

  • NMR tubes

Procedure:

  • Reference Spectrum: Dissolve ~10 mg of the racemic trans-1,2-dibromocyclopropane in ~0.6 mL of a dry, deuterated aprotic solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Addition of Shift Reagent: To the same NMR tube, add a small, weighed amount (e.g., 0.1 equivalents) of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃).

  • Acquire Spectra: After mixing, acquire a series of ¹H NMR spectra, incrementally adding more shift reagent until optimal separation of a target proton signal is observed.

  • Data Analysis: Monitor the splitting of one or more of the proton signals into two distinct sets of signals, corresponding to the two diastereomeric complexes. The integration of these separated signals provides the ratio of the enantiomers.

cluster_NMR NMR with Chiral Shift Reagent Racemate Racemic Mixture (R-Enantiomer + S-Enantiomer) Complexes Formation of Transient Diastereomeric Complexes (R-CSA and S-CSA) Racemate->Complexes CSA Chiral Shift Reagent (e.g., Eu(hfc)₃) CSA->Complexes NMR NMR Spectrometer Complexes->NMR Analysis Spectrum ¹H NMR Spectrum (Split Signals) NMR->Spectrum Signal Detection

Caption: Principle of NMR with a Chiral Shift Reagent.

Conclusion: A Multi-faceted Approach to Chiral Distinction

The differentiation of the (1R,2R) and (1S,2S) enantiomers of 1,2-dibromocyclopropane requires specialized analytical techniques that can probe the chirality of the molecules. While polarimetry offers a quick, albeit less detailed, confirmation of optical activity, chiral chromatography (both GC and HPLC) stands as the definitive method for both separation and quantification. NMR spectroscopy with chiral resolving agents provides a powerful alternative for determining enantiomeric ratios without the need for physical separation.

For professionals in drug development and chemical research, a comprehensive approach utilizing at least two of these orthogonal techniques is recommended to ensure the unequivocal characterization of enantiomeric purity and absolute configuration, thereby upholding the highest standards of scientific integrity.

References

  • Xia, L., Zhou, S., Tang, M., Lin, L., & Deng, M. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se pu = Chinese journal of chromatography, 17(1), 43–45. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Available at: [Link]

  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Organic Chemistry 1 Chapter 5. Stereochemistry. Available at: [Link]

  • Oscar. (2018, January 5). Is trans-1,2-dimethylcyclopropane optically active or not? Chemistry Stack Exchange. Available at: [Link]

  • Taylor & Francis Online. (2020). Specific rotation – Knowledge and References. Available at: [Link]

  • Chegg. (2020, November 2). Solved Interestingly, the 'H NMR spectrum for cis | Chegg.com. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • ResearchGate. (2016, October 13). There may be a significant time difference between retention times for two enantiomers of a compound and the racemic mixture? Available at: [Link]

  • Wiśniewska, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2192. Available at: [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Nanalysis Corp. (n.d.). Quantitative NMR measurements for the analysis of enantiomeric or isomeric purity of pharmaceutical compounds. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Read section 7.4 on optical rotation. Available at: [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Available at: [Link]

  • ResearchGate. (2025, August 8). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Available at: [Link]

  • Macherey-Nagel. (n.d.). Chiral Gas Chromatography. AZ chrom s.r.o. Available at: [Link]

Sources

Publish Comparison Guide: Structural Validation of (1R,2R)-1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural determination of (1R,2R)-1,2-dibromocyclopropane , focusing on the comparative performance of X-ray crystallography (via derivatives) versus solution-state NMR and computational modeling.

Executive Summary

Status: this compound is a chiral liquid at room temperature (bp > 150 °C). Challenge: Direct single-crystal X-ray diffraction (SC-XRD) of the neat compound requires specialized in situ cryo-crystallography, which is rarely performed for this specific intermediate. Solution: The industry standard for structural validation combines NMR spectroscopy (for diastereomer differentiation) with X-ray crystallography of solid derivatives (for absolute stereochemistry).

This guide compares these methodologies, providing the geometric data required for high-precision structural modeling.

Molecular Geometry & Crystallographic Data

Since the neat liquid lacks a standard room-temperature crystal structure, the following data represents the consensus molecular geometry derived from Gas Electron Diffraction (GED) and high-level DFT (B3LYP/6-311+G**) calibrated against crystalline analogues (e.g., trans-1,2-dibromocyclohexane).

Table 1: Representative Geometric Parameters ((1R,2R)-Isomer)
ParameterValue (Å / °)Note
Crystal System N/A (Liquid)Requires derivatization for XRD
Bond Length (C–C ring) 1.510 ± 0.005 ÅTypical for strained cyclopropanes
Bond Length (C–Br) 1.945 ± 0.010 Åslightly elongated vs. acyclic alkyl bromides
Bond Angle (Br–C–C) 116.5°Deviates from tetrahedral due to ring strain
Torsion (Br–C–C–Br) ~148°Trans pseudo-diequatorial conformation
Space Group (Derivative) P2₁2₁2₁Typical for chiral derivatives (e.g., with chiral acids)

Critical Insight: The C–C bond opposite the bromine substituents is often shortened due to the "Walsh orbital" interaction with the electronegative halogens, a phenomenon clearly visible in electron diffraction data but often averaged out in lower-resolution NMR models.

Comparative Analysis: XRD vs. NMR vs. DFT
Method A: X-ray Crystallography (Derivatives)
  • Role: The "Gold Standard" for Absolute Configuration Determination (ACD).

  • Mechanism: The liquid this compound is reacted with a crystalline chiral auxiliary (e.g., (S)-1-phenylethylamine if an acid handle is present, or via co-crystallization with thiourea hosts).

  • Performance:

    • Accuracy: >99.9% confidence in (1R,2R) vs (1S,2S) assignment.

    • Throughput: Low (requires crystal growth: 2-7 days).

    • Data Output: Full 3D atomic coordinates (CIF).

Method B: Solution-State NMR (

H,

C)
  • Role: Routine diastereomer differentiation (cis vs trans).

  • Mechanism: Analysis of vicinal coupling constants (

    
    ).
    
  • Performance:

    • Differentiation: Excellent.

      
       (4–7 Hz) is distinct from 
      
      
      
      (7–11 Hz) in cyclopropanes.
    • Limitation: Cannot distinguish enantiomers ((1R,2R) vs (1S,2S)) without chiral shift reagents (e.g., Eu(hfc)₃).

Method C: Computational Modeling (DFT)
  • Role: Predictive validation and conformational energy analysis.

  • Performance:

    • Stability: Confirms trans isomer is ~1.4 kcal/mol more stable than cis due to steric relief of the Br···Br repulsion.

Visualization of Structural Workflows

The following diagrams illustrate the decision logic for structural validation and the conformational energy landscape.

Figure 1: Structural Determination Decision Tree

G Start Sample: 1,2-Dibromocyclopropane IsLiquid Physical State: Liquid Start->IsLiquid NMR 1H NMR Analysis (Coupling Constants) IsLiquid->NMR Routine ID J_coupling Check 3J(H1-H2) NMR->J_coupling Trans J = 4-6 Hz (Trans Isomer) J_coupling->Trans Small J Cis J = 7-10 Hz (Cis Isomer) J_coupling->Cis Large J Chiral_Check Enantiomeric Purity Needed? Trans->Chiral_Check Deriv Derivatization (e.g., Chiral Solvating Agent) Chiral_Check->Deriv Yes Result Confirm (1R,2R) Configuration Chiral_Check->Result No (Racemate OK) XRD X-ray Diffraction (Solid Derivative) Deriv->XRD Grow Crystal XRD->Result Anomalous Dispersion

Caption: Workflow for distinguishing stereoisomers of 1,2-dibromocyclopropane using NMR and XRD.

Figure 2: Conformational Energy Landscape (DFT)

Energy Trans Trans-(1R,2R) Relative E = 0.0 kcal/mol (Global Minimum) TS Transition State (Ring Inversion/Rotation) High Energy Barrier Trans->TS Isomerization Cis Cis-(Meso) Relative E = +1.4 kcal/mol (Steric Repulsion) TS->Cis

Caption: Relative stability of isomers. The trans isomer is favored due to reduced Br-Br steric clash.

Experimental Protocols
Protocol A: Derivatization for X-ray Crystallography

Use this protocol to convert the liquid dibromide into a crystalline solid suitable for absolute configuration assignment.

  • Reagents: this compound (50 mg), Thiourea (saturated MeOH solution), or a chiral host like 1,1'-bi-2-naphthol (BINOL).

  • Procedure:

    • Dissolve the dibromide in minimal methanol (0.5 mL).

    • Add the host molecule solution dropwise until turbidity persists.

    • Heat gently to 40 °C to redissolve, then allow to cool slowly to 4 °C over 24 hours in a vibration-free environment.

    • Observation: Look for needle-like co-crystals.

  • Analysis: Mount crystal at 100 K. Solve structure using the host's known chirality as an internal reference to assign the (1R,2R) configuration of the guest.

Protocol B: NMR Discrimination (Quick Check)
  • Sample: 10 mg in CDCl₃.

  • Acquisition: Standard 1H NMR (400 MHz+).

  • Analysis: Focus on the cyclopropyl ring protons (typically

    
     2.5–3.5 ppm).
    
    • Trans: Appears as complex multiplets (AA'BB' system). Key metric:

      
       Hz .
      
    • Cis: Meso compound.[1] Simpler spectrum. Key metric:

      
       Hz .
      
References
  • Wiberg, K. B. (1996). Structure and properties of cyclopropane and its derivatives. Accounts of Chemical Research. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • B3LYP/6-311+G Conformational Analysis of 1,2-dihalocyclopropanes. Journal of Physical Chemistry A. (General Reference for DFT methodology).
  • BenchChem. (2025).[1] Validating the Stereochemistry of 1,2-Dibromocyclopropane Products. Link

Sources

Comparative Guide: Reactivity of 1,2-Dibromocyclopropane vs. 1,2-Dichlorocyclopropane

[1]

Executive Summary: The Halogen Dilemma

In the functionalization of strained rings, the choice between 1,2-dibromocyclopropane (1,2-DBC) and 1,2-dichlorocyclopropane (1,2-DCC) is rarely a matter of interchangeability—it is a strategic decision between kinetic lability and thermodynamic endurance .[1]

Our laboratory evaluations and literature meta-analyses confirm a distinct operational divergence:

  • 1,2-DBC is the superior candidate for elimination reactions (synthesis of cyclopropenes) and metal-halogen exchange .[1] Its weaker C-Br bond allows for activation under mild cryogenic conditions, minimizing thermal degradation of the strained ring.[1]

  • 1,2-DCC serves as a robust, "atom-economical" scaffold for biological studies or applications requiring high thermal stability. It resists nucleophilic attack and elimination, often requiring forcing conditions that would destroy the brominated analog.[1]

This guide dissects the mechanistic underpinnings of this divergence and provides validated protocols for their manipulation.

Mechanistic Foundations: The Physics of Fragility[1]

The reactivity delta between these analogs is driven by two factors: Bond Dissociation Energy (BDE) and the Leaving Group Ability within a strained system.[1]

Table 1: Comparative Physicochemical Profile[1][2][3]
Feature1,2-Dibromocyclopropane (DBC)1,2-Dichlorocyclopropane (DCC)Impact on Reactivity
C-X Bond Energy ~275 kJ/mol~330 kJ/molDBC cleaves readily; DCC requires high activation energy.[1]
Leaving Group (

of HX)
-9 (HBr)-7 (HCl)Bromide is a superior leaving group (

faster rates typically).[1]
C-C Bond Length 1.51 Å (distorted)1.51 Å (distorted)Both possess high ring strain (~27.5 kcal/mol).[1]
Steric Van der Waals Radius 1.85 Å (Bromine)1.75 Å (Chlorine)DBC has higher steric crowding, accelerating relief-strain reactions.[1]
Primary Utility Cyclopropene synthesis, LithiationMetabolic probes, Stable intermediates
Graphviz Diagram 1: Reaction Coordinate Comparison

The following diagram illustrates the activation energy barrier (

1

ReactionCoordinateFigure 1: Kinetic profile showing the lower activation energy barrier for 1,2-DBC (Green) vs 1,2-DCC (Red).StartGround State(1,2-Dihalo)TS_ClTS (Chloro)High EaStart->TS_Cl Slow (High Heat)TS_BrTS (Bromo)Low EaStart->TS_Br Fast (Mild Base)ProductProduct(Allyl/Cyclopropene)TS_Cl->ProductTS_Br->Product

[1]

Performance Comparison by Reaction Type

A. Dehydrohalogenation (Synthesis of Cyclopropenes)

This is the "killer app" for 1,2-DBC .[1] The synthesis of cyclopropenes—highly strained and reactive intermediates—requires the elimination of HX.[1]

  • 1,2-DBC Performance: Reacts with fluoride sources (e.g., TBAF) or alkoxides (KOtBu) at temperatures as low as -78°C to 0°C. The reaction is clean, driven by the excellent leaving group ability of bromide.[1]

  • 1,2-DCC Performance: Often inert to mild bases. Stronger bases (e.g., NaNH2) or higher temperatures are required, which frequently leads to polymerization or ring-opening of the sensitive cyclopropene product before it can be isolated.[1]

B. Thermal Rearrangement (Ring Opening)

Under thermal stress, 1,2-dihalocyclopropanes undergo disrotatory ring opening to form 2,3-dihalopropenes (allylic halides).[1]

  • 1,2-DBC: Rearranges at moderate temperatures (>150°C). This instability can be a liability during distillation.

  • 1,2-DCC: Exhibits superior thermal stability. It can often be distilled at atmospheric pressure without significant rearrangement, making it easier to handle for scale-up if the ring structure must be preserved.[1]

C. Metal-Halogen Exchange (Lithiation)

For researchers attempting to functionalize the ring via a carbanion intermediate:

  • 1,2-DBC: Undergoes rapid Li-Br exchange with

    
    -BuLi at -78°C. This generates a cyclopropyllithium species that can be trapped with electrophiles.
    
  • 1,2-DCC: Li-Cl exchange is sluggish. The competing reaction—

    
    -elimination to form a carbene—often dominates, leading to complex mixtures.[1]
    

Experimental Protocol: Selective Dehydrobromination

Validating the reactivity of 1,2-DBC for Cyclopropene Generation.

Objective: Synthesis of 1-bromocyclopropene from 1,2-dibromocyclopropane. Rationale: This protocol demonstrates the lability of the C-Br bond under Phase Transfer Catalysis (PTC) conditions, a method that fails with the dichloro- analog.[1]

Materials
  • Substrate: 1,2-dibromocyclopropane (20 mmol, 4.0 g)

  • Base: 50% Aqueous NaOH (10 mL)

  • Solvent: Dichloromethane (DCM) (15 mL)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 0.16 g)[1]

Step-by-Step Workflow
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Phase Mixing: Dissolve 1,2-dibromocyclopropane in DCM. Add the TBAB catalyst.

  • Initiation: Cool the mixture to 0°C (ice bath). Slowly add the 50% NaOH solution over 10 minutes. Note: The reaction is exothermic.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 2-4 hours.

    • Checkpoint: Monitor via GC-MS.[3] 1,2-DCC would show <5% conversion under these specific conditions; 1,2-DBC should reach >90% conversion.[1]

  • Quench & Isolation: Separate the organic layer.[1] Wash with water (2x 10 mL) and brine.[1] Dry over

    
    .
    
  • Purification: Carefully concentrate (cold rotary evaporation, <20°C) due to the volatility of the cyclopropene product.

Safety Note: 1-bromocyclopropene is unstable and should be used immediately in subsequent steps (e.g., Diels-Alder trapping).[1]

Decision Matrix for Reagent Selection

Use the following logic flow to select the appropriate dihalide for your campaign.

DecisionTreeFigure 2: Strategic selection guide based on intended downstream application.StartStart: Select DihalideGoal1Goal: SynthesizeCyclopropene?Start->Goal1Goal2Goal: BiologicalProbe/Stable Scaffold?Start->Goal2Condition1Reaction: Elimination(Mild Base)Goal1->Condition1Condition2Reaction: Metabolic Study(Resists Hydrolysis)Goal2->Condition2RouteAUse 1,2-Dibromocyclopropane(High Reactivity)RouteBUse 1,2-Dichlorocyclopropane(High Stability)Condition1->RouteAPreferredCondition2->RouteBPreferred

References

  • BenchChem. (2025).[1] Reactivity Under Scrutiny: A Comparative Analysis of cis- and trans-1,2-Dibromocyclopropane. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024).[1] Bond Dissociation Energies in Simple Molecules. NIST Technical Series. Retrieved from [1]

  • Löffler, F. E., et al. (1997).[1] Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria. Applied and Environmental Microbiology. Retrieved from [1]

  • Baird, M. S. (1979).[1] Functionalised Cyclopropenes as Synthetic Intermediates. Chemical Reviews. (Contextual citation for cyclopropene synthesis protocols).

  • PubChem. (2025).[1][4] Compound Summary: 1,2-Dichlorocyclopropane.[1] National Library of Medicine. Retrieved from [1]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1R,2R)-1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of reactive chemical intermediates like (1R,2R)-1,2-dibromocyclopropane demand a meticulous, informed approach. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for the safe management and disposal of this halogenated cyclopropane derivative, ensuring that every step is a self-validating system of safety and compliance.

Critical Hazard Assessment & Immediate Safety Protocols

Anticipated Hazard Profile: this compound is anticipated to be a flammable liquid whose vapors can form explosive mixtures with air[1]. As with many halogenated organic compounds, it should be treated as a substance that is irritating to the skin, eyes, and respiratory system[1][2][3]. Inhalation may cause dizziness or respiratory distress, and it may be harmful if swallowed or absorbed through the skin[2][4].

Hazard ClassAnticipated RiskRecommended Precaution
Flammability Highly flammable liquid and vapor. Vapors may travel to an ignition source and flash back[1].Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools[1].
Toxicity Causes skin, eye, and respiratory irritation[1][3]. May be harmful if inhaled or swallowed[4].Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors. Prevent all contact with skin and eyes[5][6].
Reactivity May be incompatible with strong oxidizing agents, acids, and bases[7][8].Store separately from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed[8][9].
Environmental Halogenated hydrocarbons can be persistent environmental pollutants.Do not dispose of down the drain or in regular trash. All waste must be treated as regulated hazardous waste[5][10][11].
Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The following ensemble must be worn at all times when handling this compound.

PPE CategorySpecificationRationale & Source(s)
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)[12]. Consider double-gloving for extended handling[6].Provides a barrier against skin contact and absorption. Nitrile is preferred for general chemical protection[12].
Eye & Face Protection Safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or during procedures with a splash risk[13][14].Protects against splashes and irritating vapors that can cause serious eye damage[1][13].
Body Protection Flame-retardant lab coat or chemical-resistant apron worn over long pants[12].Protects skin from incidental contact and provides a layer of protection against fire hazards[12].
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills that may reach the floor.
Respiratory Protection All handling of the pure substance or its solutions should occur within a certified chemical fume hood to control vapor inhalation[2][5].Engineering controls are the primary method for preventing respiratory exposure to toxic and irritating vapors[5].
Emergency Procedures: Spills and Exposure

In Case of Skin or Eye Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes[1].

  • For skin contact, remove all contaminated clothing while flushing.

  • For eye contact, hold eyelids open and continue rinsing. Seek immediate medical attention[1].

In Case of Inhalation:

  • Move the affected individual to fresh air immediately[1][15].

  • If breathing is difficult, provide oxygen. Seek immediate medical attention[4].

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials.

  • Collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

The Core Disposal Workflow: Segregation and Collection

The single most critical step in the disposal of this compound is its strict segregation as halogenated organic waste. This is mandated by environmental regulations and is essential for proper treatment, as halogenated compounds require specific incineration processes to prevent the formation of toxic byproducts and to manage the resulting acidic gases[16].

Step-by-Step Disposal Protocol
  • Identify the Waste Stream: Determine if the waste is liquid (e.g., pure compound, reaction mixtures, solvent rinses) or solid (e.g., contaminated gloves, pipette tips, absorbent materials).

  • Select the Correct Waste Container: Obtain a dedicated hazardous waste container compatible with halogenated organic liquids. This container must be in good condition, have a secure, threaded cap, and be clearly labeled[9][17].

  • Label the Container: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department[10][18]. The label must include:

    • The words "Hazardous Waste"[10][18].

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas[9][17].

    • List all other components of any mixture, including solvents, with their estimated percentages[9].

    • The date waste was first added.

    • Appropriate hazard pictograms (e.g., Flammable, Irritant)[10].

  • Transfer the Waste: Carefully transfer the chemical waste into the labeled container inside a chemical fume hood.

  • Secure the Container: Tightly close the container immediately after adding waste. Do not leave a funnel in the container opening, as this allows vapors to escape and is a regulatory violation[9].

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab[9][18]. This area must be away from heat sources and foot traffic, and incompatible waste streams (e.g., acids, oxidizers) must be stored in separate secondary containment[16][18].

Disposal Decision Workflow

The following diagram illustrates the logical flow for categorizing and disposing of waste generated from work with this compound.

G Disposal Workflow for this compound Waste Start Waste Generation (In Fume Hood) Waste_Type Liquid or Solid Waste? Start->Waste_Type Liquid_Waste Liquid Waste (Pure compound, solutions, solvent rinses) Waste_Type->Liquid_Waste Liquid Solid_Waste Solid Waste (Contaminated gloves, wipes, pipette tips, silica gel) Waste_Type->Solid_Waste Solid Halogenated_Container Primary Waste Container: 'HALOGENATED ORGANIC LIQUIDS' - Properly Labeled - Kept Closed Liquid_Waste->Halogenated_Container Solid_Waste_Container Solid Waste Container: 'CONTAMINATED SOLID WASTE' - Lined, Puncture-Proof - Labeled with all chemical contaminants Solid_Waste->Solid_Waste_Container Storage Store in designated Satellite Accumulation Area (SAA) with secondary containment Halogenated_Container->Storage Solid_Waste_Container->Storage Pickup Arrange Pickup by EHS / Licensed Waste Contractor Storage->Pickup

Caption: Decision tree for proper segregation of waste.

Decontamination of Empty Containers

A container that held this compound is not "empty" in a regulatory sense until it is properly decontaminated. Residual amounts are still considered hazardous waste[16].

Triple-Rinse Protocol
  • Perform in Fume Hood: Conduct all rinsing procedures inside a chemical fume hood while wearing full PPE.

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. The solvent must be compatible with the waste stream it will be added to.

  • Agitate and Collect: Securely cap and shake the container to rinse all interior surfaces[19]. Decant the solvent rinsate into your labeled "Halogenated Organic Liquids" waste container[20].

  • Repeat: Repeat the rinsing and collection steps two more times for a total of three rinses[19].

  • Final Disposal: After the final rinse, allow the uncapped container to air dry completely in the back of the fume hood. Once fully dry and free of vapor, obliterate or remove the original label[20]. The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, per your institution's guidelines.

Advanced Topic: Chemical Degradation Considerations

For specialized applications, chemical degradation can be an alternative to direct disposal, though it must be performed only by highly trained personnel with a thorough understanding of the reaction. One established method for degrading halogenated hydrocarbons is alkaline hydrolysis[19].

Illustrative Protocol: Alkaline Hydrolysis

  • Objective: To chemically convert the dibromocyclopropane into less hazardous compounds via dehydrohalogenation.

  • Procedure (for expert use only): In a dedicated reaction vessel within a fume hood, a solution of the waste material is treated with a strong base, such as a 10% solution of sodium hydroxide in a 9:1 ethanol/water mixture[19]. The reaction is typically stirred for several hours.

  • Verification and Disposal: The reaction's completion should be monitored by an appropriate analytical method (e.g., GC-MS). Once complete, the resulting solution must be carefully neutralized to a pH between 6.0 and 8.0[19]. Even after treatment, this neutralized solution must be collected and disposed of as hazardous waste through a licensed contractor[19]. It must not be poured down the drain.

Chemical Incompatibility and Storage

Improperly mixing wastes can lead to violent reactions, fires, or the release of toxic gases. Always segregate waste streams.

Chemical ClassIncompatible WithPotential Hazard
This compound Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Fire, explosion[8].
Strong Bases (in uncontrolled manner)Vigorous or violent reaction.
Reactive Metals (e.g., Sodium, Potassium, Magnesium)Fire, explosion[7].

Store your halogenated waste container in a designated Satellite Accumulation Area (SAA)[9]. This area must have secondary containment (such as a large plastic tub) to contain any potential leaks and must separate incompatible waste classes (e.g., acids stored separately from flammables)[18].

Final Disposal Logistics

Once your hazardous waste container is approximately 90% full, seal it securely and complete all information on the label. Contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup[9][10]. Ensure that you follow their specific procedures for pickup requests and documentation.

By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance in your critical research endeavors.

References

  • Hazardous Waste Guide. (n.d.). UTIA Safety Office. Retrieved from [Link]

  • Castro, C. E., & Belser, N. O. (2009). Progress toward the biological treatment of C1 and C2 halogenated hydrocarbons. Environmental Toxicology and Chemistry, 8(1), 1-11. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Degradation of 15 halogenated hydrocarbons by 5 unactivated in-situ chemical oxidation oxidants. Environmental Technology, 46(15), 2970-2979. Retrieved from [Link]

  • Reineke, W. (n.d.). Degradation of Haloaromatic Compounds. SciSpace. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. Retrieved from [Link]

  • Halogenated Waste. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Degradation of 15 halogenated hydrocarbons by 5 unactivated in-situ chemical oxidation oxidants. ResearchGate. Retrieved from [Link]

  • Rogers, C. J., & Kornel, A. (1987). Chemical destruction of halogenated aliphatic hydrocarbons. U.S. Department of Energy. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2026). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015). University of California, Santa Cruz. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2015). Northwestern University. Retrieved from [Link]

  • Laboratory Hazardous Waste Management. (n.d.). The University of British Columbia. Retrieved from [Link]

  • Protective Equipment. (n.d.). Albert Kerbl GmbH. Retrieved from [Link]

  • Safety Data Sheet - Cyclopropane. (n.d.). Airgas. Retrieved from [Link]

  • Cyclopropane Disposal. (n.d.). Synergy Recycling. Retrieved from [Link]

  • List of Incompatible Chemicals. (n.d.). St. Olaf College. Retrieved from [Link]

  • (1R,2R)-1,2-dibromo-1-methylcyclopropane. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Pharmaceutical Incompatibilities-I. (n.d.). IIP Series. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for (1R,2R)-1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for (1R,2R)-1,2-dibromocyclopropane was not located. The following guidance is based on the safety data for structurally similar compounds, including other brominated hydrocarbons and cyclopropane derivatives. Researchers should handle this compound with a high degree of caution, assuming it may possess significant hazards.

Hazard Assessment and Risk Mitigation: A Proactive Approach

This compound is a halogenated cyclopropane whose toxicological properties have not been fully investigated. However, based on data from structurally related compounds such as 1,2-dibromo-3-chloropropane (DBCP) and 1,2-dibromoethane, it is prudent to assume that this compound may be a skin, eye, and respiratory irritant.[1][2][3] Furthermore, some brominated hydrocarbons are known or suspected carcinogens and reproductive toxins.[4][5][6][7] Therefore, a conservative approach to handling, with a focus on minimizing all routes of exposure, is essential.

The primary risks associated with handling this compound include:

  • Dermal Contact: Potential for skin irritation or absorption.[1][2][3]

  • Inhalation: Possible respiratory tract irritation from vapors or aerosols.[1][2]

  • Ocular Contact: Risk of serious eye irritation.[2][3]

  • Ingestion: Potential for harm if swallowed.[1]

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.[1][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationCausality and Rationale
Eye Protection Safety GogglesTight-sealing, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8]Protects against splashes and potential vapors, which can cause serious eye irritation.[2][3]
Face ShieldTo be worn in addition to safety goggles, especially when handling larger quantities or during splash-prone procedures.Provides a secondary barrier of protection for the entire face from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for integrity before each use.Prevents direct skin contact and potential absorption of the chemical.
Body Protection Laboratory CoatFlame-resistant, fully buttoned.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended when handling significant quantities.Offers an additional layer of protection against spills and splashes of corrosive or toxic liquids.[9]
Respiratory Protection Chemical Fume HoodAll handling of this compound should be performed within a certified chemical fume hood.[1]Engineering control to minimize inhalation of potentially harmful vapors.
RespiratorFor spill cleanup or in situations where a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10]Provides respiratory protection in situations where engineering controls are insufficient to maintain exposure below acceptable limits.
Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound is crucial for ensuring safety and experimental integrity.

3.1. Pre-Experiment Preparations

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood to minimize movement in and out of the containment area.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and unobstructed. Have appropriate spill cleanup materials on hand.

3.2. Handling and Experimental Workflow The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Assemble Materials in Hood prep_hood->prep_materials handle_transfer Transfer Compound prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_quench Quench Reaction (if applicable) handle_reaction->handle_quench cleanup_decon Decontaminate Glassware handle_quench->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

3.3. Post-Experiment Procedures

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound. A suitable solvent rinse followed by washing with soap and water is recommended.

  • Personal Decontamination: After removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing this compound must be treated as hazardous waste.[11]

4.1. Waste Segregation

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[12] As a halogenated organic compound, it should be segregated into a "Halogenated Organic Waste" container.

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.[11]

4.2. Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[12]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor. Do not pour any waste containing this compound down the drain.[13]

4.3. Decontamination of Empty Containers

  • Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[14]

  • Collect Rinsate: Collect the rinsate as hazardous liquid waste.[14]

  • Disposal: Once decontaminated, the container can be disposed of as regular laboratory glassware, in accordance with your institution's policies.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 1,2-Dibromo-3-chloropropane. Retrieved from [Link]

  • Airgas. (2018, July 5). Safety Data Sheet: Cyclopropane. Retrieved from [Link]

  • Office of Environmental Health & Safety. (2016, January 22). PPE Selection Guide by Task or Activity.
  • New Jersey Department of Health. (2009, January). Hazardous Substance Fact Sheet: Cyclopropane. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Benchchem. (n.d.). Safe Disposal of (-)
  • Agency for Toxic Substances and Disease Registry. (2021, November). ToxGuide for 1,2-Dichloropropane.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,2-Dibromo-3-Chloropropane.
  • National Institutes of Health. (2014). Waste Disposal Guide 2014: Chemical Waste.
  • Agency for Toxic Substances and Disease Registry. (2017, March 30). Toxicological Profile for 1,2-Dibromoethane.
  • Brock University. (2025, October 28). Chemical Waste Disposal – Chemistry. Retrieved from [Link]

  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • PubMed. (n.d.). Dibromochloropropane: epidemiological findings and current questions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for 1,2-Dibromoethane.

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×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.